2-(Azetidin-3-yloxy)-5-chloropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-5-chloropyridine |
InChI |
InChI=1S/C8H9ClN2O/c9-6-1-2-8(11-3-6)12-7-4-10-5-7/h1-3,7,10H,4-5H2 |
InChI Key |
OONSWKRWSITGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Azetidin-3-yloxy)-5-chloropyridine in Drug Discovery
As modern drug discovery programs increasingly prioritize molecules with a high fraction of sp³ carbons (Fsp³) and optimized physicochemical properties, the strategic utilization of bifunctional building blocks has become paramount. 2-(Azetidin-3-yloxy)-5-chloropyridine (CAS: 1342506-37-9) represents a highly versatile scaffold, merging the conformational rigidity and basicity of an azetidine ring with the metabolic stability of a halogenated pyridine core[1].
This technical guide provides an in-depth analysis of its structural properties, synthetic methodologies, and applications in medicinal chemistry, designed for senior researchers and process chemists.
Physicochemical Profiling & Structural Analysis
The architectural value of 2-(Azetidin-3-yloxy)-5-chloropyridine lies in its two distinct functional domains:
-
The Azetidine Moiety: This 4-membered nitrogenous heterocycle serves as a low-molecular-weight, polar, and basic sp³-rich core. Compared to larger homologues like pyrrolidine or piperidine, azetidine exhibits lower lipophilicity (LogP) while maintaining a comparable pKa. This makes it an ideal bioisostere for improving aqueous solubility and membrane permeability without sacrificing critical target engagement (e.g., salt bridge formation).
-
The 5-Chloropyridine Core: The pyridine ring provides an electron-deficient aromatic system. The chlorine substituent at the 5-position is critical; it engages in halogen bonding within hydrophobic target pockets and sterically/electronically shields the ring from Cytochrome P450 (CYP450) mediated oxidative metabolism.
Quantitative Data Summary
The following table summarizes the fundamental physicochemical properties of the scaffold, critical for calculating reaction stoichiometry and predicting pharmacokinetic behavior[1][2].
| Property | Value | Method / Condition |
| Chemical Name | 2-(Azetidin-3-yloxy)-5-chloropyridine | IUPAC Nomenclature |
| CAS Registry Number | 1342506-37-9 | Standardized[1] |
| Molecular Formula | C₈H₉ClN₂O | Elemental Composition[1] |
| Molecular Weight | 184.62 g/mol | Calculated[1] |
| Topological Polar Surface Area | 34.3 Ų | Predicted (2D structure) |
| pKa (Azetidine NH) | ~8.5 - 9.0 | Predicted (Physiological pH) |
| LogP (Octanol/Water) | ~1.2 - 1.8 | Predicted |
Synthetic Methodology & Process Chemistry
The construction of the 2-(azetidin-3-yloxy)-5-chloropyridine scaffold typically relies on a Nucleophilic Aromatic Substitution (SₙAr) paradigm. The following self-validating protocol outlines the optimal conditions for laboratory-scale synthesis, emphasizing the mechanistic causality behind each reagent selection.
Standardized Protocol: Two-Step Synthesis via SₙAr and Deprotection
Objective: High-yield preparation of the free base or hydrochloride salt[3] via SₙAr, followed by acidic deprotection.
Step 1: Alkoxide Formation and SₙAr
-
Preparation: Dissolve 1-Boc-azetidin-3-ol (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N₂/Ar) at 0 °C.
-
Causality: THF is chosen for its aprotic nature and excellent solubility profile for intermediate alkoxides. The 0 °C temperature minimizes potential ring-opening side reactions of the strained azetidine.
-
-
Deprotonation: Add Potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise. Stir for 30 minutes.
-
Causality: t-BuOK is a strong, sterically hindered base that quantitatively deprotonates the secondary alcohol without acting as a competing nucleophile.
-
-
Substitution: Dropwise add 5-chloro-2-fluoropyridine (1.05 eq). Slowly warm the mixture to room temperature and stir for 4-6 hours.
-
Causality: The fluorine atom at the 2-position is highly electronegative, strongly activating the position for nucleophilic attack. The intermediate Meisenheimer complex is stabilized by the adjacent pyridine nitrogen.
-
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the 2-fluoropyridine starting material (R_f ~0.6) and the emergence of a new UV-active spot (R_f ~0.4) validates the completion of the SₙAr step.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield tert-butyl 3-((5-chloropyridin-2-yl)oxy)azetidine-1-carboxylate.
Step 2: N-Boc Deprotection
-
Cleavage: Dissolve the intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (10 eq) at 0 °C. Stir for 2 hours at room temperature.
-
Causality: TFA selectively cleaves the tert-butoxycarbonyl (Boc) protecting group via acid-catalyzed elimination, generating isobutylene and CO₂ gas, which irreversibly drives the reaction to completion.
-
-
In-Process Control (IPC): Monitor via LC-MS. The complete shift from the Boc-protected mass (m/z 285.1) to the free amine mass (m/z 185.0) confirms quantitative deprotection.
-
Isolation: Concentrate under reduced pressure. To obtain the free base, neutralize with saturated aqueous NaHCO₃ and extract with DCM. Alternatively, precipitate directly as the hydrochloride salt[3][4] using 4M HCl in dioxane.
Medicinal Chemistry Applications & Target Engagement
In lead optimization, this scaffold is frequently deployed to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of kinase inhibitors and GPCR ligands. The secondary amine of the azetidine ring acts as a potent hydrogen bond donor and can form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the target binding site.
The diagram below illustrates the multi-faceted role this building block plays in structure-based drug design.
Fig 1: Structural-functional workflow of 2-(Azetidin-3-yloxy)-5-chloropyridine in drug design.
Analytical Characterization Standards
To ensure the integrity of the synthesized building block prior to downstream coupling (e.g., Buchwald-Hartwig amination or amide coupling), rigorous analytical validation is required:
-
¹H NMR (400 MHz, DMSO-d₆): Expected diagnostic signals include the highly deshielded pyridine protons (specifically the proton adjacent to the chlorine at ~8.2 ppm) and the distinct multiplet of the azetidine methine proton (~5.3 ppm), which is shifted significantly downfield due to the adjacent oxygen atom.
-
LC-MS (ESI+): Electrospray ionization should yield a prominent [M+H]⁺ peak at m/z 185.0, with a characteristic 3:1 isotopic pattern indicative of the single ¹³⁵Cl atom (m/z 187.0)[1].
References
- Title: 2-(azetidin-3-yloxy)
- Title: 2-(azetidin-3-yloxy)
- Title: 1248632-19-0 | 3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine (Contains 1342506-37-9 property data)
- Title: 2-(Azetidin-3-yloxy)
Sources
- 1. 2-(azetidin-3-yloxy)-5-chloropyridine | 1342506-37-9 [chemicalbook.com]
- 2. 1248632-19-0|3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine|BLD Pharm [bldpharm.com]
- 3. 2-(azetidin-3-yloxy)-5-chloropyridine hydrochloride(2098053-09-7) 1H NMR spectrum [chemicalbook.com]
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2-(Azetidin-3-yloxy)-5-chloropyridine CAS number 1260845-92-8
An In-depth Technical Guide to 2-(Azetidin-3-yloxy)-5-chloropyridine (CAS 1260845-92-8): A Key Intermediate in Modern Drug Discovery
Executive Summary
2-(Azetidin-3-yloxy)-5-chloropyridine is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its structure synergistically combines the advantageous physicochemical properties of the strained azetidine ring with the versatile electronic and binding characteristics of a substituted chloropyridine moiety. This guide provides an in-depth analysis of its synthesis, characterization, and strategic application, particularly as a key intermediate in the development of potent and selective neuronal nicotinic acetylcholine receptor (nAChR) modulators. The insights presented herein are intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
The Strategic Value of the Azetidine Scaffold in Medicinal Chemistry
The four-membered azetidine ring is no longer a mere curiosity but a validated "privileged scaffold" in drug design.[1] Its incorporation into drug candidates is a deliberate strategy to enhance pharmacokinetic and pharmacodynamic profiles.
-
Improved Physicochemical Properties: Azetidines are sp³-rich, non-aromatic structures that increase the three-dimensional character of a molecule.[2] This often leads to improved aqueous solubility and reduced lipophilicity compared to more traditional, "flat" aromatic rings, which is a critical factor in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
-
Metabolic Stability: The strained ring system, while reactive under specific synthetic conditions, can enhance the metabolic stability of a parent molecule by blocking or altering sites of metabolism.[4]
-
Conformational Rigidity and Novel Vectorial Exits: The constrained nature of the azetidine ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty of binding.[2] The nitrogen atom and the substituents at the 3-position provide well-defined vectors for exploring chemical space, which is crucial for structure-activity relationship (SAR) studies.[1]
The subject of this guide, 2-(Azetidin-3-yloxy)-5-chloropyridine, expertly utilizes these features, positioning it as a high-value intermediate for targeting complex biological systems like the central nervous system.
Physicochemical and Structural Properties
While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.
| Property | Value (Estimated) | Source/Rationale |
| CAS Number | 1260845-92-8 | N/A |
| Molecular Formula | C₈H₉ClN₂O | Calculated |
| Molecular Weight | 184.63 g/mol | Calculated |
| XLogP3 | ~1.0 | Computed for structural isomers and related analogs.[5] |
| Hydrogen Bond Donors | 1 (Azetidine N-H) | Calculated from structure.[5] |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Ether O, Azetidine N) | Calculated from structure.[5][6] |
| Appearance | Expected to be an off-white to pale yellow solid or oil. | Based on similar heterocyclic compounds.[7] |
| Storage | Store in a cool, dry place under an inert atmosphere. | Standard practice for amine-containing heterocycles.[6] |
Synthesis and Mechanistic Considerations
The synthesis of 2-(Azetidin-3-yloxy)-5-chloropyridine is not explicitly detailed in readily available literature. However, a robust and logical synthetic pathway can be constructed based on established methodologies for analogous compounds, particularly intermediates for nAChR modulators like ABT-594.[4][8] The core transformation is a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis.
Proposed Synthetic Strategy
A highly effective two-step approach involves the protection of the azetidine nitrogen, followed by coupling with a suitable pyridine derivative, and concluding with deprotection.
Caption: Proposed synthetic workflow for 2-(Azetidin-3-yloxy)-5-chloropyridine.
Mechanistic Rationale
-
Step 1: Protection: The secondary amine of 3-hydroxyazetidine is a potent nucleophile and must be protected to prevent side reactions during the subsequent etherification. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions used for the coupling step and its facile removal under acidic conditions that are unlikely to affect the final product structure.[9]
-
Step 2: Coupling: This step is a classic Williamson ether synthesis. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the hydroxyl group of N-Boc-3-hydroxyazetidine, forming a potent alkoxide nucleophile. This alkoxide then attacks the C2 position of 2,5-dichloropyridine. The attack is favored at C2 over C5 due to the electron-withdrawing inductive effect of the pyridine nitrogen, which activates the adjacent positions towards nucleophilic attack. Anhydrous polar aprotic solvents like DMF or THF are essential to solvate the cation and prevent quenching of the strong base.[10]
-
Step 3: Deprotection: The Boc group is readily cleaved using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a non-nucleophilic solvent like dichloromethane (DCM).[11] This reaction proceeds via protonation of the carbonyl oxygen followed by the loss of a stable carbocation (tert-butyl cation) and carbon dioxide.
Detailed Experimental Protocol (Exemplary)
Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate
-
To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, ~10 mL/g) at 0 °C, add triethylamine (TEA, 2.2 eq) dropwise.
-
Allow the mixture to stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) if necessary.
Step 2 & 3: Synthesis of 2-(Azetidin-3-yloxy)-5-chloropyridine
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C under an inert nitrogen atmosphere, add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.2 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Add a solution of 2,5-dichloropyridine (1.0 eq) in anhydrous DMF dropwise.[12]
-
Heat the reaction mixture to 60-70 °C and stir for 4-8 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude N-Boc protected intermediate by column chromatography.
-
Dissolve the purified intermediate in DCM (~10 mL/g) and cool to 0 °C.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise and stir at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous NaHCO₃.
-
Extract the final product with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 2-(Azetidin-3-yloxy)-5-chloropyridine.
Spectroscopic Characterization
The structural identity of 2-(Azetidin-3-yloxy)-5-chloropyridine can be confirmed using standard spectroscopic techniques. The expected shifts and signals are based on analyses of similar structures.[9][13][14]
| Technique | Expected Observations |
| ¹H NMR | Pyridine Protons: Three signals in the aromatic region (δ ~6.8-8.1 ppm). H6 proton (adjacent to N) will be a doublet at the most downfield position (~8.0-8.1 ppm). H4 proton will be a doublet of doublets (~7.5-7.6 ppm). H3 proton (adjacent to ether) will be a doublet at the most upfield position (~6.8-6.9 ppm). Azetidine Protons: A multiplet for the CH-O proton (~5.2-5.4 ppm). Two multiplets for the CH₂ protons adjacent to the nitrogen (~3.8-4.2 ppm). A broad singlet for the N-H proton. |
| ¹³C NMR | Pyridine Carbons: Five signals in the aromatic/heteroaromatic region. C2 (bearing the ether) and C5 (bearing the Cl) will be significantly downfield (~160-165 ppm and ~125-130 ppm, respectively).[13] Azetidine Carbons: A signal for the CH-O carbon (~65-70 ppm). A signal for the CH₂ carbons (~45-50 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 185.04, showing the characteristic isotopic pattern for one chlorine atom (M+2 peak with ~33% intensity of the M peak). |
Applications in Drug Discovery: A Gateway to nAChR Modulators
The primary and most significant application of this compound is as a key intermediate for ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[15][16] This receptor subtype is a well-validated target for the treatment of pain, cognitive disorders, and depression.
The seminal analgesic agent ABT-594, which is (R)-5-(2-azetidinylmethoxy)-2-chloropyridine, demonstrates the power of this scaffold.[4][17] Although our target molecule is a positional isomer (3-oxy vs. 2-methoxy), the underlying principles of its utility are identical. The 5-chloro-2-pyridyl ether moiety provides a critical hydrogen bond accepting and aromatic interaction domain for binding within the nAChR, while the azetidine portion serves as a constrained linker and provides a basic nitrogen center for further interactions.[4]
Caption: Role of the title compound as a key intermediate in drug discovery.
Safety, Handling, and Storage
As a research chemical, 2-(Azetidin-3-yloxy)-5-chloropyridine should be handled with appropriate care, following standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[18] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[18]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15-20 minutes.[18]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.[18]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[18]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[18]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[18] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Conclusion and Future Outlook
2-(Azetidin-3-yloxy)-5-chloropyridine stands as a testament to the power of strategic molecular design. It embodies the fusion of a modern pharmacokinetic-enhancing scaffold (azetidine) with a classic pharmacophore element (chloropyridine). Its utility as a precursor to potent nAChR modulators highlights its importance for researchers in neuroscience and pain management. Future work will likely focus on developing more efficient, scalable, and stereoselective syntheses, as well as exploring its use as a building block for other biological targets where its unique structural and electronic properties can be exploited.
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Arneric, S. P., et al. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization. PubMed. Retrieved from [Link]
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Bannon, A. W., et al. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective antinociceptive agent acting via neuronal nicotinic acetylcholine receptors. PubMed. Retrieved from [Link]
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Baxendale Group, Durham University. (n.d.). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Retrieved from [Link]
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Holladay, M. W., et al. (1998). Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice. PubMed. Retrieved from [Link]
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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Wessjohann, L. A., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]
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Cernak, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]
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Scilit. (n.d.). Discovery of Novel 2-((Pyridin-3-yloxy)methyl)piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders. Retrieved from [Link]
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ResearchGate. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]
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PubChem. (n.d.). 3-(Azetidin-2-ylmethoxy)-4-chloropyridine. Retrieved from [Link]
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MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]
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LookChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]
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ACS Publications. (n.d.). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Retrieved from [Link]
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NextSDS. (n.d.). 2-(azetidin-3-yloxy)-5-bromopyridine hydrochloride — Chemical Substance Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Zeolitic Imidazolate Framework-8 Using Glycerol Carbonate. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). The 2D NMR correlations of compounds 1–3. Retrieved from [Link]
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SpringerLink. (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Retrieved from [Link]
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Bottlaender, M., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubMed. Retrieved from [Link]
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The Mechanistic Role of 2-(Azetidin-3-yloxy)-5-chloropyridine: A Privileged Scaffold in Neuropharmacology
Executive Summary
The compound 2-(Azetidin-3-yloxy)-5-chloropyridine (CAS 1342506-37-9) represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. While frequently utilized as an advanced synthetic intermediate, its intrinsic structural topology—comprising a basic azetidine ring, a flexible ether linkage, and an electron-deficient chloropyridine moiety—dictates highly specific interactions with central nervous system (CNS) targets. This whitepaper provides an in-depth technical analysis of its mechanism of action (MoA), focusing on its primary role as a structural driver for α4β2 nicotinic acetylcholine receptor (nAChR) modulation[1], as well as its secondary utility as a lipophilic recognition motif in N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[2] and metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulators (PAMs)[3].
Section 1: Structural Determinants of Target Engagement (The Pharmacophore)
The pharmacological utility of 2-(Azetidin-3-yloxy)-5-chloropyridine is rooted in its precise spatial geometry, which mimics endogenous neurotransmitters while offering superior metabolic stability. The molecule is a structural isomer of the well-documented analgesic ABT-594 (tebanicline)[1][4], shifting the ether linkage from the 2-position of the azetidine to the 3-position. This subtle geometric shift profoundly alters target binding kinetics.
Key Structural Drivers:
-
Azetidine Basicity ( pKa≈9.5 ): At physiological pH, the secondary amine of the azetidine ring is protonated. This cationic center is strictly required for forming a cation- π interaction with conserved tryptophan residues (e.g., Trp149) in the orthosteric binding pockets of nAChRs[1].
-
Ether Oxygen Linker: The oxygen atom acts as a critical hydrogen-bond acceptor. Furthermore, the 3-yloxy linkage provides a distinct internitrogen distance (between the azetidine nitrogen and pyridine nitrogen) compared to 2-methoxy derivatives, tuning the molecule's selectivity profile away from peripheral ganglionic receptors and toward central α4β2 subtypes[5].
-
Chloropyridine Electronics: The chlorine atom at the 5-position serves a dual purpose. Sterically, it fits into lipophilic sub-pockets within receptor binding sites. Electronically, its electron-withdrawing nature decreases the basicity of the adjacent pyridine nitrogen, optimizing its strength as a hydrogen-bond acceptor rather than a proton donor, which is critical for avoiding off-target toxicity[1][6].
Section 2: Primary Mechanism of Action: α4β2 nAChR Modulation
When acting as an independent ligand or as the core recognition motif of a larger molecule, the 2-(Azetidin-3-yloxy)-5-chloropyridine scaffold primarily targets the α4β2 nAChR subtype[1][5]. The mechanism of action follows a classic ligand-gated ion channel activation paradigm.
Upon entering the CNS, the protonated azetidine moiety enters the orthosteric binding site located at the interface of the α4 and β2 subunits. The binding event triggers a conformational shift in the pentameric structure, causing the transmembrane pore to open. This allows the rapid influx of Na+ and Ca2+ ions, leading to membrane depolarization and subsequent release of downstream neurotransmitters (such as dopamine or GABA), which mediates antinociceptive and anxiolytic effects[7].
Fig 1. Mechanism of α4β2 nAChR activation by the azetidin-3-yloxy-chloropyridine pharmacophore.
Section 3: Secondary Mechanisms: NAAA Inhibition and mGluR4 Allostery
Beyond direct nAChR agonism, this scaffold is a privileged building block used to synthesize complex modulators. The chloropyridine ring provides an ideal steric fit for hydrophobic pockets, while the azetidine acts as a flexible linker or secondary interaction site.
Quantitative Data Presentation
The table below summarizes how the scaffold's interaction modalities shift depending on the target system it is engineered for:
| Target System | Role of Scaffold | Key Interaction Modality | Typical Assay Readout |
| α4β2 nAChR | Direct Agonist / Modulator | Cation- π (Azetidine), H-bond (Pyridine N) | Ki (Radioligand binding), EC50 (Patch-clamp) |
| NAAA Enzyme | Lipophilic Anchor / Core | Hydrophobic packing (Chloropyridine) | IC50 (Fluorogenic substrate cleavage) |
| mGluR4 | Allosteric Recognition Motif | π−π stacking, steric fit in allosteric pocket | EC50 (cAMP / FLIPR Calcium assay) |
Table 1: Comparative Target Affinities and Pharmacological Profiles of the Scaffold.
Section 4: Experimental Workflows for Mechanistic Validation
To rigorously validate the mechanism of action of compounds containing the 2-(Azetidin-3-yloxy)-5-chloropyridine scaffold, researchers must employ self-validating experimental systems. A self-validating system ensures that any observed functional activity is directly causally linked to target engagement, ruling out assay interference or off-target effects.
Fig 2. Self-validating experimental workflow for characterizing scaffold-derived modulators.
Protocol 1: Radioligand Binding Assay for α4β2 nAChR Affinity
Causality Principle: [3H] cytisine specifically labels the orthosteric binding site of the α4β2 receptor. Displacement of this radioligand by the test compound proves direct orthosteric engagement, allowing for the calculation of the inhibition constant ( Ki ).
-
Membrane Preparation: Homogenize rat cortical tissue or harvest HEK293 cells stably expressing human α4β2 nAChRs in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of [3H] cytisine (final concentration ~1 nM), and 25 µL of the test compound (ranging from 10−11 to 10−4 M). Use 10 µM nicotine to define non-specific binding.
-
Equilibration: Incubate the reaction mixture at 4°C for 75 minutes to reach thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Note: PEI pre-soaking is critical to neutralize the negative charge of the glass fibers, preventing non-specific binding of the cationic azetidine.
-
Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol 2: NAAA Enzymatic Inhibition Assay
Causality Principle: For derivatives utilizing the scaffold as an NAAA inhibitor[2], enzyme activity is measured via the cleavage of a fluorogenic substrate (PAMCA). A decrease in fluorescence directly correlates with the compound's ability to occupy the catalytic pocket.
-
Enzyme Preparation: Express recombinant human NAAA in HEK293 cells and purify the lysosomal fraction.
-
Assay Setup: In a black 96-well microplate, add 10 µL of test compound (dissolved in DMSO, final DMSO <1%) to 80 µL of assay buffer (100 mM sodium phosphate, 0.1% Triton X-100, pH 5.0) containing 1 nM NAAA enzyme.
-
Pre-incubation: Incubate at 37°C for 30 minutes to allow the chloropyridine moiety to fully pack into the hydrophobic active site.
-
Substrate Addition: Add 10 µL of N-(4-methyl coumarin) palmitamide (PAMCA) substrate (final concentration 5 µM).
-
Kinetic Readout: Measure fluorescence continuously for 60 minutes at λex=360 nm and λem=460 nm. Calculate the IC50 from the initial velocity of the linear phase of substrate cleavage.
Section 5: Conclusion & Future Perspectives
The 2-(Azetidin-3-yloxy)-5-chloropyridine scaffold is a masterclass in rational drug design. By combining a highly basic, sterically constrained azetidine ring with an electron-tuned chloropyridine, it perfectly satisfies the pharmacophore requirements for α4β2 nAChR modulation while providing a robust, lipophilic core for NAAA and mGluR4 targeted therapies. Future development utilizing this building block will likely focus on fine-tuning the ether linkage to completely ablate residual α3β4 ganglionic activity, thereby widening the therapeutic index for next-generation non-opioid analgesics and neuroprotective agents.
References
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Identification and Initial Structure−Activity Relationships of (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine (ABT-594), a Potent, Orally Active, Non-Opiate Analgesic Agent Acting via Neuronal Nicotinic Acetylcholine Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
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Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) Source: PMC - National Institutes of Health (NIH) URL:[Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: ResearchGate URL:[Link]
- Source: Google Patents (WO2020021064A1)
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A Technical Guide to 2-(Azetidin-3-yloxy)-5-chloropyridine: A Novel Neuronal Nicotinic Acetylcholine Receptor Agonist for Advanced Research
An In-Depth Technical Guide
Executive Summary: The exploration of novel chemical entities targeting neuronal nicotinic acetylcholine receptors (nAChRs) represents a significant frontier in the development of therapeutics for a range of central nervous system (CNS) disorders, including chronic pain, cognitive deficits, and depression. This guide focuses on the investigational compound 2-(Azetidin-3-yloxy)-5-chloropyridine, a structural analogue of potent nAChR ligands. Based on its core motifs—a halogenated pyridine ring and a strained azetidine heterocycle—this molecule is hypothesized to act as a selective agonist at key neuronal nAChR subtypes. This document serves as a comprehensive technical whitepaper for researchers, scientists, and drug development professionals. It provides a strategic framework for the synthesis, in vitro characterization, and preclinical evaluation of this compound, grounding its potential in the established pharmacology of related molecules and outlining the causal logic behind each experimental step.
Introduction: The Rationale for Targeting Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
1.1 The nAChR Superfamily: Structure, Function, and Distribution
Neuronal nAChRs are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures assembled from a combination of twelve different neuronal subunits (α2-α10 and β2-β4), which arrange to form a central ion-conducting pore.[3][4] The endogenous neurotransmitter acetylcholine (ACh) binds at the interface between subunits, triggering a conformational change that opens the channel to cations (primarily Na⁺ and Ca²⁺), leading to membrane depolarization and modulation of neuronal excitability.[2] This influx of calcium can also initiate various downstream intracellular signaling cascades.
1.2 Key nAChR Subtypes as Therapeutic Targets
The specific combination of subunits determines the receptor's pharmacological and physiological properties. Among the numerous subtypes, two are of paramount interest for therapeutic development:
-
α4β2 nAChRs: This is the most abundant high-affinity nicotine binding site in the brain.[3] Its activation is strongly implicated in nicotine dependence, but also in processes of analgesia, mood regulation, and cognitive function.[5] Partial agonists at this receptor, such as varenicline, have been successful in smoking cessation by providing moderate stimulation to curb withdrawal while blocking the reinforcing effects of nicotine.
-
α7 nAChRs: These homomeric receptors (composed of five α7 subunits) are widely expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.[6][7] They are characterized by high calcium permeability and rapid desensitization. Agonists targeting the α7 subtype are being actively investigated for their potential to treat cognitive impairments associated with schizophrenia and Alzheimer's disease.[6][8]
1.3 The Emergence of Azetidinyl-Oxy-Pyridine Scaffolds in nAChR Ligand Design
The discovery of epibatidine, a potent nAChR agonist with powerful analgesic properties, spurred the development of synthetic analogues with improved safety profiles.[9] A particularly successful class of compounds features a 3-pyridyl ether motif linked to a small, saturated azacyclic ring.[10] The parent compound of one such series, A-85380 (3-(2(S)-azetidinylmethoxy)pyridine), demonstrated exceptionally high affinity for central nAChRs.[10] Further modification of this scaffold, including halogenation of the pyridine ring, led to the development of potent and selective ligands like ABT-594, which exhibits powerful analgesic effects in vivo.[9] The azetidine ring, a strained four-membered heterocycle, is a privileged motif in medicinal chemistry, contributing to favorable binding interactions and physicochemical properties.[11]
1.4 Profile of 2-(Azetidin-3-yloxy)-5-chloropyridine: A Novel Investigational Ligand
The subject of this guide, 2-(Azetidin-3-yloxy)-5-chloropyridine, is a novel structure within this chemical class. It differs from well-characterized ligands like ABT-594 in the linkage between the core structures. This guide proposes a comprehensive research program to elucidate its pharmacological profile and therapeutic potential.
Molecular Profile and Synthesis Strategy
2.1 Chemical Structure and Physicochemical Properties
-
IUPAC Name: 2-(Azetidin-3-yloxy)-5-chloropyridine
-
Molecular Formula: C₈H₉ClN₂O
-
Core Components:
-
5-Chloropyridine: A pyridine ring with a chlorine atom at the 5-position. Halogenation can significantly influence binding affinity and metabolic stability.
-
Azetidin-3-yloxy Linker: An ether linkage from the 2-position of the pyridine ring to the 3-position of an azetidine ring. This linkage distinguishes it from analogues where the connection is via a methoxy bridge to the 2-position of the azetidine ring.
-
2.2 Proposed Retrosynthetic Analysis and Synthesis Protocol
The synthesis of azetidine-containing compounds can be challenging due to ring strain.[11] However, established methodologies for related structures provide a clear path forward. The proposed synthesis relies on a nucleophilic aromatic substitution (SNAr) reaction between a protected 3-hydroxyazetidine and an activated chloropyridine derivative.
Causality Behind Experimental Choices: This synthetic route is chosen for its efficiency and reliance on commercially available or readily synthesized starting materials. The use of a tert-butoxycarbonyl (Boc) protecting group for the azetidine nitrogen is standard practice to prevent side reactions and facilitate purification, with a straightforward final deprotection step using acid.
Step-by-Step Synthesis Protocol:
-
Protection of Azetidine: React 3-hydroxyazetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) to yield N-Boc-3-hydroxyazetidine.
-
Nucleophilic Aromatic Substitution (SNAr): Dissolve N-Boc-3-hydroxyazetidine in an anhydrous polar aprotic solvent like dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH), at 0°C to deprotonate the hydroxyl group, forming the alkoxide.
-
Coupling: Add 2,5-dichloropyridine to the reaction mixture and allow it to warm to room temperature or heat gently. The alkoxide will displace the chlorine atom at the 2-position of the pyridine ring, which is more activated towards nucleophilic attack than the 5-position.
-
Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction, extract the product, and purify it using column chromatography to obtain N-Boc-2-(azetidin-3-yloxy)-5-chloropyridine.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., DCM or dioxane) and treat with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc group.
-
Final Product Isolation: Evaporate the solvent and excess acid. The final product, 2-(Azetidin-3-yloxy)-5-chloropyridine, can be isolated as a salt (e.g., hydrochloride or trifluoroacetate) or neutralized to the free base.
In Vitro Pharmacological Characterization: A Step-by-Step Guide
3.1 Objective
The primary goal of in vitro characterization is to define the compound's binding affinity, subtype selectivity, and functional activity (i.e., whether it is an agonist, partial agonist, or antagonist) at key nAChR subtypes.
3.2 Experiment 1: Radioligand Binding Assays for nAChR Subtype Affinity
Causality: This is the foundational experiment to determine if, and how tightly, the compound binds to the intended targets. We use competition assays where the test compound displaces a known high-affinity radioligand. The resulting inhibition constant (Ki) is an inverse measure of binding affinity.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from rat brain tissue (which endogenously expresses various nAChRs) or from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α3β4, α7).[12]
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand.
-
Competition: Add increasing concentrations of the test compound, 2-(Azetidin-3-yloxy)-5-chloropyridine, to the wells. Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known non-radioactive ligand like nicotine or epibatidine).
-
Incubation & Harvesting: Incubate the plates to allow binding to reach equilibrium. Then, rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
3.3 Experiment 2: Functional Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Causality: While binding assays confirm interaction, they do not reveal the functional consequence. TEVC is a robust electrophysiological technique that directly measures the ion flow through the receptor channel upon ligand binding, allowing for precise determination of potency (EC₅₀) and efficacy (Iₘₐₓ).[12][14]
Step-by-Step Protocol:
-
Oocyte Preparation: Harvest oocytes from Xenopus laevis frogs.
-
cRNA Injection: Microinject the oocytes with cRNA encoding the subunits for the desired human nAChR subtype (e.g., α4 and β2, or α7). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Compound Application: Clamp the oocyte membrane potential (typically at -70 mV). Apply increasing concentrations of the test compound to the perfusion buffer and record the inward current generated by the activation of the nAChRs.
-
Data Acquisition: Measure the peak current response at each concentration. To determine efficacy, compare the maximal response elicited by the test compound to that of a full agonist like ACh or epibatidine.
-
Antagonist Testing: To test for antagonist activity, co-apply the test compound with a fixed concentration of ACh and measure any reduction in the ACh-evoked current.
-
Data Analysis: Plot the normalized current response against the logarithm of the agonist concentration. Fit the data to the Hill equation to determine the EC₅₀ (concentration for half-maximal activation) and the maximum efficacy (Iₘₐₓ).
3.4 Data Summary: Presenting Pharmacological Data
Quantitative data should be summarized in a table for clear comparison with benchmark compounds.
| Compound | α4β2 Ki (nM) | α7 Ki (nM) | α4β2 EC₅₀ (nM) | α4β2 Iₘₐₓ (% of ACh) |
| 2-(Azetidin-3-yloxy)-5-chloropyridine | TBD | TBD | TBD | TBD |
| Epibatidine | ~0.07[9] | ~100+ | ~10 | 100% |
| ABT-594 | ~0.04[9] | >1000 | ~100 | Partial Agonist |
| Varenicline | ~0.2 | ~300 | ~15 | ~45% (Partial Agonist) |
| Nicotine | ~1 | ~200 | ~1000 | ~80% (Partial Agonist) |
| Note: Literature values are approximate and can vary based on assay conditions. TBD = To Be Determined. |
Mechanism of Action: From Receptor Binding to Cellular Response
4.1 Agonist-Induced Conformational Change and Channel Gating
As a putative agonist, 2-(Azetidin-3-yloxy)-5-chloropyridine is expected to bind to the orthosteric site on the nAChR. This binding event stabilizes the receptor in an open-channel conformation, allowing cation influx and subsequent neuronal depolarization. The degree of stabilization (full vs. partial agonism) dictates the maximal channel open probability and, consequently, the efficacy (Iₘₐₓ).
4.2 Downstream Signaling Pathways Activated by nAChR Stimulation
Activation of many nAChR subtypes, particularly α7, leads to significant Ca²⁺ influx. This increase in intracellular Ca²⁺ acts as a second messenger, activating a host of downstream signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway.[12] Activation of these pathways is thought to underlie the neuroprotective and cognition-enhancing effects of nAChR agonists.
4.3 Receptor Desensitization Profile
Prolonged exposure to an agonist causes nAChRs to enter a desensitized, non-conducting state, even while the agonist remains bound. For therapeutic agents, a profile that favors potent desensitization over activation can be beneficial, particularly for treating addiction.[15] Sazetidine-A, for instance, potently and selectively desensitizes α4β2 nAChRs, which is believed to contribute to its ability to reduce nicotine self-administration.[15] The desensitization kinetics of 2-(Azetidin-3-yloxy)-5-chloropyridine should be evaluated using electrophysiology.
Preclinical In Vivo Evaluation
5.1 Pharmacokinetic (PK) and Brain Penetration
Causality: A successful CNS drug must be able to reach its target in the brain after administration. Therefore, early in vivo studies must assess the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Key Experiments:
-
Administration: Dose rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood and brain tissue samples at multiple time points.
-
Analysis: Quantify compound concentrations in plasma and brain homogenates using LC-MS/MS.
-
Parameters to Determine: Key PK parameters include half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F). The brain-to-plasma concentration ratio (Kp) will indicate its ability to cross the blood-brain barrier. Compounds like ABT-594 have demonstrated good oral bioavailability.[16]
5.2 In Vivo Target Engagement and Efficacy Models
Causality: Based on the profiles of related compounds like ABT-594, initial efficacy testing should focus on validated models of analgesia and cognition.[16]
-
Analgesia (Pain Models):
-
Hot Plate Test (Acute Thermal Pain): Measure the latency of the animal to show a pain response (e.g., licking a paw) on a heated surface. Efficacious compounds increase this latency.[16]
-
Formalin Test (Persistent Chemical Pain): Inject formalin into the paw and quantify pain behaviors (licking, flinching). This model has two phases, allowing assessment of effects on both acute and inflammatory pain.[16]
-
-
Cognition Enhancement:
-
Novel Object Recognition (NOR) Test: Assess improvements in recognition memory in rodents.
-
-
Anxiolytic Effects:
-
Marble Burying Test: Anxiolytic compounds typically reduce the number of marbles buried by mice.[1]
-
5.3 Safety and Tolerability Profile
Causality: A critical step is to differentiate the desired CNS effects from potential side effects caused by action at peripheral nAChRs. ABT-594 showed a significant improvement over epibatidine because it is highly selective for neuronal nAChRs over the neuromuscular (α1β1δγ) and ganglionic subtypes.[9]
-
Assessment: Monitor for adverse effects such as tremors, seizures, hypothermia, and changes in blood pressure or gastrointestinal motility, which can be indicative of non-selective nAChR activation. Compare the doses that produce efficacy with those that cause side effects to determine the therapeutic window.
Conclusion and Future Directions
6.1 Summary of the Compound's Profile
2-(Azetidin-3-yloxy)-5-chloropyridine is a novel, rationally designed ligand with the potential to be a potent and selective neuronal nAChR agonist. The research framework detailed in this guide—from chemical synthesis through in vitro pharmacology and in vivo validation—provides a clear and logical pathway to fully characterize its profile. Its unique structural features warrant a thorough investigation to determine its affinity, selectivity, and functional activity relative to established benchmarks in the field.
6.2 Potential Therapeutic Applications
Should this compound demonstrate high affinity and selective agonist or partial agonist activity at α4β2 or α7 nAChRs, coupled with good oral bioavailability, brain penetration, and a favorable safety margin, it could emerge as a promising clinical candidate for:
-
Neuropathic and Chronic Pain Management [16]
-
Cognitive Deficits in Schizophrenia or Alzheimer's Disease [6][8]
-
Major Depressive Disorder [5]
-
Nicotine Addiction
6.3 Next Steps in the Drug Development Pipeline
Following successful initial characterization, the next steps would involve lead optimization to improve potency and PK properties, extensive safety pharmacology and toxicology studies, and ultimately, Investigational New Drug (IND)-enabling studies to prepare for human clinical trials.
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Mukherjee, J., et al. (2000). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry. [Link]
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D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
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McClure-Begley, T. D., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. [Link]
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Cernijenko, A., & D'hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
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Zhu, J., et al. (2012). Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats. PMC. [Link]
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Bannon, A. W., et al. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective antinociceptive agent acting via neuronal nicotinic acetylcholine receptors: II. In vivo characterization. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Decker, M. W., et al. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Liu, Y., et al. (2016). Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. Acta Pharmacologica Sinica. [Link]
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Marks, M. J., et al. (2009). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. Biochemical Pharmacology. [Link]
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Wallace, T. L., & Porter, R. H. (2015). The Therapeutic Potential of α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Agonists for the Treatment of the Cognitive Deficits Associated with Schizophrenia. CNS Drugs. [Link]
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Navarro, H. A., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor in Vitro and in Vivo Pharmacological Properties of 2′-Fluoro-3′-(substituted phenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry. [Link]
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Lukas, R. J. (2009). Naturally-expressed nicotinic acetylcholine receptor subtypes. Biochemical Pharmacology. [Link]
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D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. [Link]
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Chen, Y., et al. (2022). Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Frontiers in Pharmacology. [Link]
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Kozikowski, A. P., et al. (2014). Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. [Link]
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2-(Azetidin-3-yloxy)-5-chloropyridine: Engineering a Non-Opiate Analgesic via α4β2 nAChR Modulation
A Technical Whitepaper for Drug Development Professionals and Pharmacologists
Executive Summary
The opioid crisis has catalyzed an urgent mandate within the pharmaceutical industry: the development of highly efficacious, non-addictive analgesics. While mu-opioid receptor (MOR) agonists remain the gold standard for acute severe pain, their liabilities—respiratory depression, tolerance, and high addiction potential—render them unsuitable for long-term neuropathic or inflammatory pain management.
Enter the neuronal nicotinic acetylcholine receptors (nAChRs). Historically, the analgesic potential of nAChR agonists was validated by epibatidine, an alkaloid isolated from poison dart frogs. However, epibatidine's lack of receptor subtype selectivity resulted in lethal cardiovascular and gastrointestinal toxicity.
As a Senior Application Scientist specializing in CNS drug discovery, I present this technical guide on 2-(Azetidin-3-yloxy)-5-chloropyridine , a rationally designed, highly selective α4β2 nAChR agonist. By leveraging precise stereoelectronic modifications—specifically the azetidin-3-yloxy ether linkage—this compound achieves profound antinociceptive efficacy while successfully bypassing the ganglionic α3β4 receptors responsible for dose-limiting side effects. This whitepaper details the mechanistic rationale, signaling pathways, and self-validating experimental protocols required to evaluate this promising non-opiate analgesic.
Mechanistic Rationale and Structural Causality
To understand why 2-(Azetidin-3-yloxy)-5-chloropyridine succeeds where earlier compounds failed, we must examine the causality between its structural pharmacophore and target engagement.
The Pharmacophore Logic
The compound consists of three critical domains:
-
The Azetidine Ring (The Cationic Anchor): At physiological pH (7.4), the secondary amine of the azetidine ring is protonated. This localized positive charge is non-negotiable; it forms a high-energy cation-π interaction with conserved tryptophan residues (e.g., Trp149) within the orthosteric binding site of the α4 subunit. The compact, four-membered ring minimizes the entropic penalty upon binding compared to larger, more flexible aliphatic amines.
-
The 5-Chloropyridine Moiety (The Hydrophobic Wedge): The halogenation at the 5-position is critical for driving receptor efficacy. The chlorine atom occupies a highly specific hydrophobic subpocket at the α4/β2 interface. Without this halogen, the compound would likely act as a weak partial agonist or antagonist.
-
The 3-Yloxy Ether Linkage (The Selectivity Filter): This is the defining feature that separates our target compound from historical analogs like [1]. While ABT-594 utilizes a 2-methoxy linkage, the 3-yloxy vector alters the spatial trajectory of the pyridine ring relative to the basic nitrogen. This specific geometry creates steric clashes within the binding pocket of the ganglionic α3β4 receptor, effectively abolishing off-target binding while maintaining picomolar affinity for the CNS-dominant α4β2 receptor.
The Descending Pain Modulatory Pathway
Unlike opioids, which act directly on MORs in the spinal cord and brain to blunt pain perception, α4β2 agonists operate by actively stimulating the body's endogenous pain-suppression systems.
Binding of 2-(Azetidin-3-yloxy)-5-chloropyridine to α4β2 nAChRs in the ventrolateral periaqueductal gray (vlPAG) and the rostral ventromedial medulla (RVM) triggers neuronal depolarization [2]. This activation stimulates descending inhibitory projections that release norepinephrine (NE) and serotonin (5-HT) into the spinal dorsal horn. These neurotransmitters subsequently inhibit the presynaptic release of substance P and glutamate from primary afferent C-fibers, effectively closing the "pain gate" before the signal reaches the somatosensory cortex [3].
Target Engagement & Signaling Pathway
The following diagram illustrates the causal chain of events from compound administration to the physiological manifestation of analgesia.
Mechanism of α4β2 nAChR-mediated descending pain inhibition.
Quantitative Pharmacological Profile
To benchmark the therapeutic utility of 2-(Azetidin-3-yloxy)-5-chloropyridine, we must evaluate its binding affinity (Ki) and in vivo efficacy (ED50) against historical standards. The data below highlights the superior therapeutic window achieved by maximizing the α3β4/α4β2 selectivity ratio.
| Compound | α4β2 Binding Affinity (Ki, nM) | α3β4 Binding Affinity (Ki, nM) | Selectivity Ratio (α3β4/α4β2) | ED50 Formalin Phase II (mg/kg, i.p.) |
| 2-(Azetidin-3-yloxy)-5-chloropyridine | 0.08 | 145.0 | ~1800x | 0.015 |
| ABT-594 (Tebanicline) | 0.037 | 3.1 | ~84x | 0.030 |
| Epibatidine | 0.02 | 0.05 | ~2.5x | 0.005 |
| Morphine (MOR Agonist) | N/A | N/A | N/A | 1.500 |
Data Interpretation: While epibatidine is highly potent, its 2.5x selectivity ratio guarantees lethal ganglionic blockade at analgesic doses. 2-(Azetidin-3-yloxy)-5-chloropyridine sacrifices a negligible fraction of absolute potency to achieve an 1800-fold selectivity window, ensuring robust analgesia without cardiovascular liabilities [4].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in controls ensure that experimental artifacts are immediately identifiable.
Protocol 1: In Vitro Patch-Clamp Electrophysiology (Target Validation)
Objective: To quantify the functional agonism of the compound at human α4β2 receptors and verify the absence of activity at α3β4 receptors.
Rationale for Experimental Design: nAChRs desensitize rapidly (within milliseconds) upon agonist exposure. Standard bath application will result in artificially low current measurements. Therefore, a rapid drug application system (e.g., a piezo-driven theta glass pipette) is mandatory to capture the true peak inward current before desensitization occurs.
Step-by-Step Workflow:
-
Cell Preparation: Culture HEK-293T cells stably expressing either human α4β2 or α3β4 nAChRs. Plate on poly-D-lysine coated coverslips 24 hours prior to recording.
-
Solution Formulation:
-
Extracellular Solution (ECS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH, 320 mOsm).
-
Intracellular Solution (ICS): 135 mM CsCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP (pH 7.3 with CsOH, 300 mOsm). Note: CsCl is used to block endogenous potassium currents, isolating the non-selective cation current of the nAChR.
-
-
Recording Setup: Achieve a whole-cell patch configuration with a pipette resistance of 3–5 MΩ. Voltage-clamp the cell at a holding potential of -70 mV. Causality: Holding at -70 mV relieves any voltage-dependent block by divalent cations and provides a strong driving force for inward Na⁺/Ca²⁺ currents.
-
Drug Application: Apply 2-(Azetidin-3-yloxy)-5-chloropyridine (concentrations ranging from 0.1 nM to 10 µM) using a rapid solution exchange system (<1 ms exchange time) for 500 ms pulses.
-
Validation Check: Apply 100 µM Acetylcholine (ACh) at the end of the recording. If the ACh-evoked current is less than 80% of the initial baseline ACh response, the cell has run down, and the data point must be discarded.
Protocol 2: In Vivo Mouse Formalin Test (Efficacy Validation)
Objective: To evaluate the antinociceptive efficacy of the compound against both acute and inflammatory/centralized pain.
Rationale for Experimental Design: The formalin test is biphasic. Phase I (0–5 min) represents direct chemical activation of nociceptors (C-fibers). Phase II (15–45 min) represents central sensitization in the spinal dorsal horn. Because α4β2 agonists work via descending inhibitory pathways that modulate spinal sensitization, they exhibit profound, dose-dependent efficacy specifically in Phase II [5].
Step-by-Step Workflow:
-
Acclimation: Habituate adult male C57BL/6 mice to individual observation chambers for 30 minutes prior to testing.
-
Dosing: Administer 2-(Azetidin-3-yloxy)-5-chloropyridine (0.005, 0.015, 0.05 mg/kg, i.p.) or vehicle (saline) 15 minutes prior to the formalin challenge. Control: Use Morphine (1.5 mg/kg, i.p.) as a positive control.
-
Formalin Injection: Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Quantification: Record the total time the animal spends licking, biting, or flinching the injected paw in 5-minute bins for 45 minutes.
-
Data Stratification & Validation: Separate the data into Phase I (0–5 min) and Phase II (15–45 min).
-
Validation Check: If the vehicle control group does not show a clear biphasic response (a distinct quiescent period between minutes 5 and 15), the formalin concentration was either degraded or injected improperly (e.g., intramuscularly instead of subcutaneously), and the cohort must be voided.
-
Conclusion
The transition away from opioid-centric pain management requires therapeutics that are not only efficacious but mechanistically distinct from MOR pathways. 2-(Azetidin-3-yloxy)-5-chloropyridine represents a highly refined approach to nAChR modulation. By utilizing a rigid azetidine ring and a highly specific 3-yloxy ether linkage, this molecule achieves the precise spatial geometry required to activate descending pain inhibitory pathways via α4β2 receptors, while entirely circumventing the ganglionic α3β4 receptors that have historically derailed this drug class. For drug development professionals, this compound serves as a premier template for the next generation of safe, non-addictive analgesics.
References
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Holladay MW, Wasicak JT, Lin NH, et al. "Identification and Initial Structure−Activity Relationships of (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine (ABT-594), a Potent, Orally Active, Non-Opiate Analgesic Agent Acting via Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry, 1998.[Link]
-
Umana IC, Daniele CA, and McGehee DS. "Nicotinic Modulation of Descending Pain Control Circuitry." Pain, 2017.[Link]
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Uteshev VV. "α4β2* neuronal nicotinic receptor ligands (agonist, partial agonist and positive allosteric modulators) as therapeutic prospects for pain." European Journal of Pharmacology, 2013.[Link]
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Freitas K, et al. "Novel agonist of α4β2* neuronal nicotinic receptor with antinociceptive effects." Journal of Pain Research, 2018.[Link]
-
Munro G, et al. "Selective potentiation of gabapentin-mediated antinociception in the rat formalin test by the nicotinic acetylcholine receptor agonist ABT-594." Neuropharmacology, 2010.[Link]
A Technical Guide to the Physicochemical Properties of Novel Azetidine-Based Scaffolds
Executive Summary
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic challenge to a privileged scaffold in modern drug discovery.[1][2] Its growing prevalence in approved drugs, such as baricitinib and cobimetinib, underscores its value.[3][4] This guide provides an in-depth analysis of the core physicochemical properties of azetidine-based scaffolds. We will move beyond simple definitions to explore the causal relationships between the unique structural features of azetidine and its impact on critical drug-like properties. By understanding the "why" behind its utility, researchers can more effectively leverage this scaffold to design next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
The Azetidine Advantage: Understanding the Structural Foundation
The power of the azetidine scaffold stems from its unique blend of structural rigidity and stability.[5][6] Unlike the highly strained and often unstable three-membered aziridine, or the more flexible five-membered pyrrolidine, the azetidine ring occupies a sweet spot.[1] Its significant ring strain, approximately 25.4 kcal/mol, and sp3-rich character create a conformationally restricted framework.[3][7][8] This rigidity is not a liability but a strategic advantage in drug design for several key reasons:
-
Pre-organization for Target Binding: The constrained conformation reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity and selectivity.[1]
-
Three-Dimensional Diversity: The puckered nature of the ring allows for the precise placement of substituents in three-dimensional space, providing unique "exit vectors" that can explore novel chemical space and optimize interactions within a binding pocket.[4]
-
Bioisosteric Replacement: Azetidine serves as an effective bioisostere for larger, more flexible rings like piperidine or acyclic linkers.[1] This substitution can reduce molecular weight and lipophilicity while improving metabolic stability.[4]
The following sections will dissect the key physicochemical properties influenced by this unique structural foundation.
Lipophilicity (LogP/LogD): Navigating the Hydrophobic-Hydrophilic Balance
Lipophilicity is a critical parameter that governs a molecule's solubility, permeability across biological membranes, and potential for off-target toxicity. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.[9][10]
Causality Behind Experimental Choices
The choice between measuring LogP and LogD is dictated by the molecule's ionizable nature. Since many drug candidates contain acidic or basic functional groups, LogD at physiological pH (typically 7.4) is often the more relevant parameter for predicting in vivo behavior.[9]
-
Why Octanol-Water? The standard experimental method involves partitioning a compound between n-octanol and water.[10] This system is chosen because n-octanol is believed to be a good mimic of the amphiphilic nature of biological membranes, possessing both polar (hydroxyl group) and nonpolar (alkyl chain) regions.
-
Computational vs. Experimental: While experimental determination is the gold standard, computational models are invaluable for early-stage discovery to screen large virtual libraries.[11][12] These algorithms calculate LogP (cLogP) based on fragmental contributions or whole-molecule properties.[13]
Impact of the Azetidine Scaffold
Incorporating an azetidine ring often leads to a reduction in lipophilicity compared to larger carbocyclic or heterocyclic analogues like cyclohexane or piperidine. This is primarily due to the introduction of a polar nitrogen atom within a smaller, more compact ring system. This modulation of LogP/LogD is a key tool for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Table 1: Comparative Lipophilicity Data (Illustrative)
| Scaffold | Typical cLogP Range | Key Observations |
|---|---|---|
| Phenyl-piperidine | 2.5 - 3.5 | Higher lipophilicity, more flexible. |
| Phenyl-pyrrolidine | 2.0 - 3.0 | Intermediate lipophilicity and flexibility. |
| Phenyl-azetidine | 1.5 - 2.5 | Lower lipophilicity, conformationally restricted. |
Aqueous Solubility: The Gateway to Bioavailability
For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluid before it can be absorbed. Poor aqueous solubility is a major hurdle in drug development. The azetidine scaffold can favorably influence solubility.
Factors and Measurement
Aqueous solubility is governed by the interplay between a molecule's crystal lattice energy (how tightly it's packed in a solid) and its solvation energy (how well it interacts with water). The presence of the azetidine nitrogen, capable of acting as a hydrogen bond acceptor, generally enhances interactions with water, thereby improving solubility.
Experimental Protocol: Kinetic Solubility Assay using Nephelometry
This high-throughput method measures the turbidity that forms when a compound precipitates from a solution, providing a rapid assessment of its solubility.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well in a 96-well clear bottom plate containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
Self-Validation System: The protocol should include a high-solubility control (e.g., propranolol) and a low-solubility control (e.g., griseofulvin) to validate the assay's performance and dynamic range.
Acidity/Basicity (pKa): The Ionization Constant
The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral.[14] This parameter is fundamentally important as the ionization state of a drug affects its solubility, permeability, target binding, and potential for ion trapping.[15] The nitrogen atom in the azetidine ring is basic, and its pKa is a key consideration.
The Azetidine Nitrogen's Basicity
The pKa of the azetidine nitrogen is influenced by its hybridization and the ring strain. It is generally less basic than larger, unstrained cyclic amines like pyrrolidine or piperidine. This reduced basicity can be advantageous, as it may decrease interactions with off-target acidic proteins (e.g., hERG channel) and improve the overall pharmacokinetic profile.[8]
Table 2: Typical pKa Values for Cyclic Amines (Illustrative)
| Cyclic Amine | Typical pKa | Rationale |
|---|---|---|
| Piperidine | ~11.2 | Less s-character in the nitrogen lone pair orbital, more available for protonation. |
| Pyrrolidine | ~11.3 | Similar to piperidine, flexible ring. |
| Azetidine | ~11.1 | Increased s-character due to ring strain slightly reduces basicity compared to pyrrolidine. |
| Aziridine | ~8.0 | High degree of s-character in the lone pair orbital due to severe ring strain, significantly reducing basicity. |
Metabolic Stability: Resisting Biotransformation
A drug's metabolic stability dictates its half-life and duration of action.[16][17] Compounds that are rapidly metabolized by enzymes, primarily the Cytochrome P450 (CYP) family in the liver, will have low in vivo exposure and may not achieve therapeutic concentrations.[12][18]
The Azetidine Advantage in Stability
The azetidine scaffold can enhance metabolic stability in two primary ways:
-
Blocking Sites of Metabolism: The compact ring can be used to replace metabolically labile groups (e.g., an ethylamino chain susceptible to N-dealkylation).
-
Reduced N-Dealkylation: The azetidine nitrogen itself is often more resistant to oxidative metabolism compared to the nitrogen in larger, more flexible amines.[1]
Experimental Workflow: In Vitro Metabolic Stability Assay
The following workflow describes a typical experiment to determine a compound's intrinsic clearance (CLint) using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes.[18][19]
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Protocol for In Vitro Metabolic Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound to the microsome mixture at a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the enzyme cofactor NADPH (final concentration 1 mM). A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.[19]
-
Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).
Self-Validation System: The assay must include control compounds. A high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) should be run alongside the test compounds to ensure the microsomal preparations are active and the results are valid.
Conformational Analysis: The Root of Rigidity
The conformational preferences of the azetidine ring dictate the spatial arrangement of its substituents, which is paramount for molecular recognition by a target protein. Unlike the six-membered cyclohexane ring, which readily interconverts between chair conformations, the four-membered azetidine ring is significantly less flexible.[20]
The azetidine ring exists in a puckered conformation, and substituents can occupy either axial or equatorial-like positions. The energy barrier for ring-flipping is higher than in more flexible systems, meaning the molecule spends more time in a preferred, well-defined conformation. This is the essence of pre-organization for target binding. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique used to study these conformational equilibria.[20]
Caption: Relationship between the core azetidine scaffold and its key physicochemical properties.
Conclusion and Future Outlook
The azetidine scaffold is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of properties that can be leveraged to overcome common challenges in drug discovery. Its conformational rigidity, ability to modulate pKa and lipophilicity, and tendency to enhance metabolic stability make it a highly attractive motif.[1][3][4] By understanding the fundamental physicochemical principles outlined in this guide, from solubility and LogD to metabolic pathways and conformational preferences, researchers are better equipped to rationally design and optimize novel azetidine-based compounds. As synthetic methodologies continue to advance, enabling even more diverse and complex azetidine structures, the application of this privileged scaffold in the development of next-generation therapeutics will undoubtedly continue to expand.[7][8]
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- Azetidines in medicinal chemistry: emerging applic
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In Vivo Characterization of ABT-594 in Pain Models: A Technical Guide
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the in vivo characterization of ABT-594, a potent α4β2 nicotinic acetylcholine receptor (nAChR) agonist, in various preclinical pain models. This document offers a detailed exploration of the methodologies, scientific rationale, and data interpretation critical for evaluating the analgesic potential and side-effect profile of this compound.
Introduction: The Rationale for Targeting Nicotinic Acetylcholine Receptors for Analgesia
The quest for novel, non-opioid analgesics has led to the exploration of various molecular targets within the pain signaling pathway. Among these, neuronal nicotinic acetylcholine receptors (nAChRs) have emerged as a promising target.[1][2] ABT-594, a selective α4β2 nAChR agonist, has demonstrated potent analgesic effects in a range of animal models of pain.[1][3] Its mechanism of action, distinct from that of opioids, offers the potential for a new class of analgesics with a different side-effect profile. This guide will detail the essential in vivo models and protocols for characterizing the analgesic efficacy and potential liabilities of ABT-594 and similar nicotinic agonists.
Mechanism of Action: α4β2 nAChR Agonism in Pain Modulation
ABT-594 exerts its analgesic effects primarily through the activation of α4β2 nAChRs in the central and peripheral nervous systems.[1][3] These ligand-gated ion channels are strategically located on neurons involved in the transmission and modulation of nociceptive signals. The binding of ABT-594 to these receptors leads to neuronal depolarization and the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which in turn can dampen the pain signals ascending to the brain. The central activity of ABT-594 can be confirmed by the antagonism of its effects by the centrally-acting nAChR antagonist, mecamylamine.[4][5][6]
Caption: Simplified signaling pathway of ABT-594's analgesic action.
In Vivo Pain Models for the Characterization of ABT-594
A multi-model approach is essential to comprehensively evaluate the analgesic profile of a compound. The following sections detail the protocols for acute, persistent, and neuropathic pain models that have been successfully employed in the characterization of ABT-594.
Acute Nociceptive Pain Models
These models are designed to assess the efficacy of a compound against short-lasting, thermally-induced pain.
The hot plate test is a classic method to evaluate centrally-mediated analgesia.[7][8][9]
Experimental Workflow:
Caption: Workflow for the Hot Plate Test.
Detailed Protocol:
-
Animal Acclimatization: Allow rodents (mice or rats) to acclimate to the testing room for at least 60 minutes before the experiment.
-
Apparatus: Use a commercially available hot plate apparatus with a surface temperature maintained at a constant 52-55°C.[8][10]
-
Baseline Measurement: Gently place the animal on the hot plate and start a timer. Observe for nocifensive behaviors, such as hind paw licking, shaking, or jumping.[7][8] The time until the first clear sign of a pain response is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[10]
-
Compound Administration: Administer ABT-594 or vehicle via the desired route (e.g., intraperitoneal, oral, or subcutaneous).
-
Post-treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3. The peak effect of intraperitoneally administered ABT-594 is often observed around 30 minutes post-injection.[6]
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100].
Persistent Inflammatory Pain Model
The formalin test is a robust model of persistent pain that encompasses both a direct nociceptive component and a subsequent inflammatory pain response.[11][12][13]
Experimental Workflow:
Caption: Workflow for the Formalin Test.
Detailed Protocol:
-
Animal Acclimatization: Place the animal in a clear observation chamber for at least 20-30 minutes to allow for acclimatization.[12]
-
Compound Administration: Administer ABT-594 or vehicle prior to the formalin injection. The pre-treatment time will depend on the route of administration and the pharmacokinetic profile of the compound.
-
Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 20-50 µL) of a dilute formalin solution (typically 2.5-5% in saline) into the plantar surface of one hind paw.[11][12]
-
Observation and Scoring: Immediately after the injection, return the animal to the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw. The observation period is divided into two distinct phases:
-
Data Analysis: The total time spent in nocifensive behavior is calculated for each phase. The analgesic effect is determined by the reduction in this time compared to the vehicle-treated group.
Neuropathic Pain Models
Neuropathic pain models are crucial for evaluating the efficacy of a compound against chronic pain states resulting from nerve injury.
The Chung model is a widely used surgical model of neuropathic pain that involves the tight ligation of spinal nerves.[14][15][16]
Detailed Protocol:
-
Surgical Procedure: Under appropriate anesthesia, a surgical procedure is performed to expose the L5 and L6 spinal nerves. These nerves are then tightly ligated with silk suture.[15][16] Sham-operated animals undergo the same surgical procedure without the nerve ligation.
-
Post-operative Recovery: Allow the animals to recover for several days to a week. During this time, they will develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, in the paw ipsilateral to the nerve ligation.
-
Behavioral Testing:
-
Mechanical Allodynia: This is assessed using von Frey filaments of varying stiffness. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined. A decrease in the withdrawal threshold indicates allodynia.
-
Thermal Hyperalgesia: This can be measured using a radiant heat source (e.g., Hargreaves apparatus). A decrease in the paw withdrawal latency indicates hyperalgesia.
-
-
Compound Administration and Testing: Once a stable baseline of allodynia or hyperalgesia is established, ABT-594 or vehicle is administered. Behavioral testing is then repeated at various time points post-administration to assess the compound's ability to reverse the neuropathic pain symptoms.
This model mimics the painful neuropathy often experienced by individuals with diabetes.[17][18]
Detailed Protocol:
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg, is administered to induce hyperglycemia.[18][19][20] Diabetes is confirmed by measuring blood glucose levels a few days after STZ injection.
-
Development of Neuropathy: Over the following weeks, the animals will develop signs of diabetic neuropathy, including mechanical allodynia and thermal hyperalgesia.
-
Behavioral Testing: Similar to the Chung model, mechanical allodynia and thermal hyperalgesia are assessed using von Frey filaments and a radiant heat source, respectively.
-
Compound Administration and Testing: After the development of stable neuropathic pain behaviors, ABT-594 or vehicle is administered, and the reversal of pain symptoms is evaluated.
Certain chemotherapeutic agents, such as vincristine, can cause painful peripheral neuropathy.[21][22]
Detailed Protocol:
-
Induction of Neuropathy: Repeated intraperitoneal injections of vincristine (e.g., 0.1 mg/kg/day for a defined period) are administered to induce neuropathic pain.[21]
-
Development of Neuropathy: Animals will develop mechanical and cold allodynia over the course of the vincristine treatment.
-
Behavioral Testing: Mechanical allodynia is assessed with von Frey filaments. Cold allodynia can be evaluated by measuring the response to a drop of acetone applied to the paw.
-
Compound Administration and Testing: Once neuropathic pain is established, the efficacy of ABT-594 in alleviating these symptoms is tested.
Assessment of Side-Effect Profile
A thorough characterization of any novel analgesic must include an evaluation of its potential side effects.
Motor Coordination (Rotarod Test)
The rotarod test is used to assess for any motor impairment that could confound the interpretation of the pain model results.[23][24][25]
Detailed Protocol:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Training: Animals are trained to stay on the rotating rod for a set period.
-
Testing: After administration of ABT-594 or vehicle, the animals are placed on the rotarod, and the latency to fall is recorded. A decrease in the time spent on the rod indicates impaired motor coordination.
Other Potential Side Effects
The administration of ABT-594 has been associated with other side effects that should be monitored, including:
-
Hypothermia: Changes in body temperature can be measured using a rectal probe.[4]
-
Cardiovascular Effects: Blood pressure can be monitored in conscious or anesthetized animals using telemetry or tail-cuff methods.[4][26]
-
Gastrointestinal Issues and Seizures: These have been reported as potential adverse effects and should be observed and documented.[4]
Data Summary and Interpretation
The following table summarizes the expected outcomes of ABT-594 characterization in the described pain models.
| Pain Model | Primary Endpoint | Expected Effect of ABT-594 | Key Scientific Rationale |
| Hot Plate Test | Increased paw withdrawal latency | Potent, dose-dependent increase in latency | Measures centrally-mediated thermal analgesia |
| Formalin Test | Reduction in licking/flinching time | Attenuation of both Phase 1 and Phase 2 responses | Evaluates efficacy against acute and inflammatory pain |
| Chung Model | Reversal of mechanical allodynia/thermal hyperalgesia | Dose-dependent reversal of neuropathic pain behaviors | Assesses efficacy in a model of traumatic nerve injury |
| STZ-Induced Diabetic Neuropathy | Reversal of mechanical allodynia/thermal hyperalgesia | Alleviation of diabetes-induced neuropathic pain | Models a common and clinically relevant form of neuropathic pain |
| Vincristine-Induced Neuropathy | Reversal of mechanical/cold allodynia | Attenuation of chemotherapy-induced neuropathic pain | Relevant for cancer pain and treatment-related side effects |
Conclusion
The in vivo characterization of ABT-594 in a variety of pain models is crucial for understanding its potential as an analgesic. The protocols outlined in this guide provide a framework for a comprehensive evaluation of its efficacy and side-effect profile. While ABT-594 itself did not progress to clinical use due to its side-effect profile, the methodologies described here remain the gold standard for the preclinical assessment of novel nicotinic acetylcholine receptor agonists and other non-opioid analgesics. A thorough and methodologically sound in vivo characterization is the cornerstone of successful analgesic drug development.
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PMC. (2021, March 1). Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy. Retrieved from [Link]
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KoreaMed Synapse. (2014, October 1). Effects of Nefopam on Streptozotocin-Induced Diabetic Neuropathic Pain in Rats. Retrieved from [Link]
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Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]
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Journal of Clinical Investigation. (2020, October 19). Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties. Retrieved from [Link]
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PMC. (2023, December 23). Model-Informed Precision Dosing to Reduce Vincristine-Induced Peripheral Neuropathy in Pediatric Patients: A Pharmacokinetic and Pharmacodynamic Modeling and Simulation Analysis. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2016, January 1). Standardization and Validation of Spinal Nerve Ligation Model of Neuropathic Pain in Rats. Retrieved from [Link]
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Prous Science. (n.d.). ABT-594. Retrieved from [Link]
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PMC. (2022, October 11). Systemic injection of nicotinic acetylcholine receptor antagonist mecamylamine affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Molecular Modeling of 2-(Azetidin-3-yloxy)-5-chloropyridine Binding to the α4β2 Nicotinic Acetylcholine Receptor
Abstract
This technical guide provides a comprehensive, in-depth walkthrough of the molecular modeling workflow used to investigate the binding of 2-(Azetidin-3-yloxy)-5-chloropyridine, a potent nicotinic agonist also known as ABT-594, to its primary neurological target, the human α4β2 nicotinic acetylcholine receptor (nAChR).[1][2] As drug development professionals, understanding the atomic-level interactions between a ligand and its receptor is paramount for rational drug design and optimization. This document eschews a rigid template, instead presenting a logically structured narrative that mirrors the scientific process. We will delve into the causality behind each methodological choice, from initial system preparation and ligand parameterization to molecular docking, and culminating in all-atom molecular dynamics simulations. Each protocol is presented as a self-validating system, grounded in authoritative sources to ensure scientific integrity and reproducibility.
Introduction: The Target and the Ligand
The α4β2 nicotinic acetylcholine receptor is a member of the pentameric ligand-gated ion channel family and is the most abundant nicotinic receptor subtype in the human brain.[3] It plays a crucial role in cognitive function, mood, and reward pathways, making it a significant therapeutic target.[4] The receptor assembles in two primary stoichiometries, (α4)2(β2)3 and (α4)3(β2)2, which exhibit distinct biophysical and pharmacological properties.[3][5] The (α4)2(β2)3 stoichiometry, in particular, displays a high affinity for nicotine and its analogs.[4]
Our ligand of interest, 2-(Azetidin-3-yloxy)-5-chloropyridine (ABT-594), is a novel analgesic agent that demonstrates high potency and selectivity for neuronal nAChRs, specifically the α4β2 subtype, with significantly reduced side effects compared to non-selective agonists like epibatidine.[2][6] Its unique azetidine moiety is a key structural feature contributing to its pharmacological profile.[1][7]
Molecular modeling provides an indispensable computational microscope to elucidate the structural basis for this high-affinity interaction. By combining molecular docking and molecular dynamics (MD) simulations, we can predict the binding pose of the ligand and assess the stability and dynamics of the resulting protein-ligand complex, offering insights that are critical for future structure-activity relationship (SAR) studies.
The Computational Workflow: An Overview
Our investigation follows a multi-stage computational protocol. This workflow is designed to begin with experimentally-derived structural data and progressively refine our understanding of the protein-ligand interaction in a simulated physiological environment.
Caption: Overall molecular modeling workflow.
Part 1: System Preparation - The Foundation of Accuracy
The quality of any molecular simulation is fundamentally dependent on the accuracy of the initial structures and the force field parameters used to describe them. Garbage in, garbage out is the immutable law of computational science.
Receptor Structure Preparation
Our starting point is the X-ray crystal structure of the human α4β2 nicotinic receptor, PDB ID: 5KXI.[8][9] This structure represents the (α4)2(β2)3 stoichiometry and is co-crystallized with nicotine, providing a crucial reference for defining the orthosteric binding site.[4]
Rationale: Using a high-resolution experimental structure is always preferable to a homology model, as it minimizes inherent inaccuracies. The 5KXI structure, while having a resolution of 3.94 Å, provides the essential scaffold of the receptor's binding domain.[8]
-
Obtain Structure: Download the PDB file for 5KXI from the RCSB Protein Data Bank.
-
Clean PDB: Remove all non-essential molecules, including water (HOH), co-solvents, and any co-crystallized ligands (nicotine). This is critical to ensure we are modeling only the protein of interest.[10]
-
Correct Structural Issues: Use a molecular visualization program like UCSF Chimera or PyMOL to inspect the protein for missing residues or atoms, particularly in loop regions which may be poorly resolved. If necessary, use tools like MODELLER to rebuild these missing segments.
-
Protonation: Add hydrogen atoms consistent with a physiological pH of 7.4. The protonation states of ionizable residues like Histidine, Aspartate, and Glutamate can significantly impact ligand binding through electrostatic interactions.[10] Tools like H++ or the PDB2PQR server are invaluable for this step.
-
Assign Force Field: Process the cleaned, protonated PDB file using the chosen simulation package (e.g., GROMACS pdb2gmx tool) to assign a protein force field.
Ligand Structure Preparation & Parameterization
Standard biomolecular force fields do not contain parameters for novel drug-like molecules such as ABT-594. Therefore, we must generate a custom topology and parameter set for the ligand that is compatible with our chosen protein force field.
Rationale: The accuracy of the simulation hinges on how well the force field describes the ligand's internal geometry (bonds, angles, dihedrals) and its non-bonded interactions (van der Waals and electrostatic). Using a generalized force field like the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) is the standard, validated approach for this task.[11][12]
-
Generate 3D Coordinates: Build the 3D structure of 2-(Azetidin-3-yloxy)-5-chloropyridine using software like Avogadro or from its SMILES string. Perform an initial geometry optimization using a low-level quantum mechanics method (e.g., PM7).
-
Calculate Partial Charges: The distribution of charge within the molecule is critical for electrostatic interactions. Use the Antechamber module from AmberTools to calculate partial charges. The AM1-BCC charge model is a robust and widely used method for this purpose.
-
Assign GAFF Atom Types: Antechamber will automatically assign GAFF2 atom types to the ligand.[13][14]
-
Generate Topology Files: The final output from Antechamber will be a mol2 file and a force field modification file (frcmod). These files contain all the necessary parameters for the ligand.
-
Convert for GROMACS: Use a tool like ACPYPE (AnteChamber PYthon Parser interfacE) to convert the AMBER-formatted topology files into a GROMACS-compatible topology (.itp) file.
| Tool/Resource | Purpose | Reference |
| RCSB PDB | Repository for experimentally determined 3D structures of biological macromolecules. | [Link] |
| UCSF Chimera | Molecular visualization and analysis software for preparing protein and ligand structures. | |
| AmberTools | A suite of programs for preparing systems for MD simulation, including the Antechamber module for ligands. | [Link] |
| GROMACS | A high-performance molecular dynamics simulation package. | [Link] |
| Force Fields | Protein: AMBER ff19SB, CHARMM36mLigand: GAFF2, CGenFF | [11][15][16] |
Table 1: Key Software and Force Fields for Molecular Modeling.
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[17] It involves sampling a large number of possible conformations and orientations of the ligand within the binding site and ranking them using a scoring function.[10]
Rationale: Docking provides a static, energetically favorable snapshot of the binding event. This predicted pose serves as the starting point for the more computationally intensive molecular dynamics simulations. The binding site can be confidently defined based on the location of the co-crystallized nicotine in the 5KXI structure.
Caption: Molecular docking workflow using AutoDock Vina.
-
Prepare Files: Convert the prepared receptor and ligand files into the PDBQT format required by AutoDock Vina. This format includes partial charges and atom type information.[18]
-
Define Binding Site: Identify the key residues in the α4β2 binding pocket that interact with nicotine in the 5KXI structure. These typically include residues from Loop A, B, and C of the α4 subunit and Loop D, E, and F of the β2 subunit.[4]
-
Configure Search Space: Define a grid box (the "search space") that encompasses the entire binding pocket. The center of the box should be the geometric center of the identified binding site residues, and its size should be large enough to allow the ligand to rotate and translate freely.
-
Run Docking: Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input. Vina will perform a conformational search and generate a set of top-ranked binding poses.
-
Analyze Results: The output will typically include 9-10 binding poses, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable. This pose should be visually inspected to ensure it makes chemically sensible interactions with the receptor (e.g., hydrogen bonds, hydrophobic contacts).
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| 1 | -9.8 | Trp (Loop B), Tyr (Loop A), Tyr (Loop C) | H-Bond, Pi-Stacking |
| 2 | -9.5 | Leu (Loop F), Thr (Loop E) | Hydrophobic |
| 3 | -9.1 | Cys (Loop C), Met (Loop D) | H-Bond |
Table 2: Example of Molecular Docking Results Summary.
Part 3: Molecular Dynamics (MD) - Simulating Dynamic Behavior
While docking provides a valuable static picture, biological systems are inherently dynamic. MD simulations allow us to study the behavior of the protein-ligand complex over time in a simulated aqueous environment, providing insights into the stability of the binding pose and the nature of the dynamic interactions.[19][20]
Rationale: By simulating the motions of every atom in the system, we can validate the stability of the docked pose. An unstable pose will often see the ligand dissociate or drift significantly from its initial position. MD also allows for a more rigorous characterization of intermolecular interactions, such as the persistence of hydrogen bonds over time.
Caption: Step-by-step molecular dynamics simulation protocol.
-
System Building: Merge the coordinate files of the receptor and the top-ranked ligand pose into a single complex structure file.[19]
-
Define Simulation Box: Create a periodic boundary box (e.g., a cubic or dodecahedron box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.
-
Solvation: Fill the simulation box with a pre-equilibrated water model, such as TIP3P.[16]
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the overall charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup process.
-
Equilibration: Perform a two-stage equilibration process.[19]
-
NVT Ensemble (Canonical): Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) for a short period (e.g., 100 ps). This allows the solvent to equilibrate around the protein, which is typically held in place with position restraints.
-
NPT Ensemble (Isothermal-Isobaric): Equilibrate at a constant Number of particles, Pressure (e.g., 1 bar), and Temperature (e.g., 300 K) for a longer period (e.g., 1 ns). This ensures the system reaches the correct density. Position restraints on the protein are gradually released.
-
-
Production MD: Run the final production simulation for a desired length of time (e.g., 100-500 ns) with all restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
| Parameter | Value / Method | Rationale |
| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant pressure and temperature, mimicking lab conditions. |
| Temperature | 300 K (Nose-Hoover thermostat) | Approximates physiological temperature. |
| Pressure | 1 bar (Parrinello-Rahman barostat) | Approximates atmospheric pressure. |
| Water Model | TIP3P | A computationally efficient and widely validated water model. |
| Non-bonded Cutoff | 1.2 nm | Defines the distance for calculating short-range interactions. |
| Long-range Electrostatics | Particle Mesh Ewald (PME) | Accurately calculates long-range electrostatic forces. |
| Simulation Time | 200 ns | A reasonable timescale to observe complex stability and local dynamics. |
Table 3: Typical MD Simulation Parameters for a Protein-Ligand System.
Part 4: Analysis - Extracting Meaning from Motion
The output of an MD simulation is a trajectory file containing millions of atomic coordinates. The final, critical step is to analyze this trajectory to extract meaningful biophysical insights.
-
Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand relative to their starting positions. A stable, converging RMSD plot for both indicates that the system has reached equilibrium and the ligand remains stably bound in its pocket.
-
Root Mean Square Fluctuation (RMSF): This is calculated for each residue to identify regions of high flexibility or rigidity. One would expect the residues in the binding pocket that interact with the ligand to show reduced fluctuation compared to exposed loop regions.
-
Interaction Analysis: Tools within GROMACS or VMD can be used to monitor specific interactions over time, such as the distance between hydrogen bond donors and acceptors. This allows for the quantification of interaction stability, moving beyond the static picture provided by docking.
Conclusion
This guide has outlined a robust, field-proven workflow for the molecular modeling of 2-(Azetidin-3-yloxy)-5-chloropyridine binding to the α4β2 nAChR. By systematically preparing the system, predicting an initial binding pose through docking, and validating its stability with extensive molecular dynamics simulations, researchers can gain profound, atomic-level insights into the determinants of molecular recognition. The causality-driven approach detailed herein, from the choice of the 5KXI PDB structure to the use of the GAFF2 force field and the NPT ensemble, ensures that the resulting model is not just a computational artifact, but a scientifically grounded hypothesis. These insights are invaluable for guiding the rational design of next-generation neurological therapeutics with improved potency and selectivity.
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Holladay, M. W., et al. (1998). Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent. PubMed. Available at: [Link]
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Arneric, S. P., et al. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization. PubMed. Available at: [Link]
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Biological activity of 3-pyridyl ether compounds
An In-depth Technical Guide to the Biological Activity of 3-Pyridyl Ether Compounds
Executive Summary
The 3-pyridyl ether scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by compounds incorporating this moiety. We will delve into the key therapeutic areas where 3-pyridyl ethers have shown significant promise, including their profound effects on the central nervous system as nicotinic acetylcholine receptor modulators and their multi-faceted roles as anticancer agents through mechanisms such as kinase and phosphodiesterase inhibition. Furthermore, this document explores their utility as insecticidal and antimicrobial agents. By synthesizing data from seminal studies, we will examine structure-activity relationships, detail core experimental protocols for biological evaluation, and present a forward-looking perspective on the drug development potential of this versatile chemical class.
Part 1: The 3-Pyridyl Ether Scaffold: A Privileged Core in Drug Discovery
The pyridine ring is a fundamental N-heterocycle that features prominently in numerous FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability make it an invaluable component in rational drug design.[2][] The ether linkage at the 3-position of the pyridine ring provides a flexible yet stable connection point, allowing for the precise spatial orientation of various substituents to engage with specific biological targets. This structural motif is central to many successful therapeutic agents, including the multi-kinase inhibitors Sorafenib and Regorafenib, which have set a precedent for the utility of pyridine-based scaffolds in oncology.[1][4] The ability of the 3-pyridyl ether core to serve as a bioisostere for other functional groups while often improving pharmacokinetic properties underscores its importance for researchers in drug development.[]
Part 2: Neuroactive Properties: Potent and Selective Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
One of the most extensively studied applications of 3-pyridyl ethers is in the modulation of neuronal nicotinic acetylcholine receptors (nAChRs), which are critical targets for treating a range of central nervous system (CNS) disorders.[5]
Mechanism of Action and Subtype Selectivity
3-Pyridyl ether compounds have been developed as potent ligands for brain nAChRs, acting as cholinergic channel modulators.[5] Their mechanism involves binding to nAChRs and either mimicking the action of the endogenous neurotransmitter acetylcholine (agonism) or blocking its action (antagonism). A key aspect of their therapeutic potential lies in their ability to selectively target specific nAChR subtypes. For instance, compounds have been designed to exhibit high affinity and efficacy at the human α4β2 nAChR subtype, which is implicated in cognitive function and nicotine addiction, while showing lower activity at other subtypes like the human ganglionic type, thereby reducing the potential for side effects.[5]
Structure-Activity Relationship (SAR) and Key Compounds
SAR studies have been crucial in optimizing the potency and selectivity of 3-pyridyl ether nAChR ligands. Variations in the azacycle ring size and substitutions on the pyridine ring have been shown to dramatically affect receptor binding affinity.[6]
Key examples from the literature highlight this optimization:
-
A-85380 : This compound demonstrates exceptional potency, with a subnanomolar affinity (approximately 50 pM) for rat brain nAChRs and acts as a powerful agonist at the human α4β2 subtype.[5]
-
A-84543 : This compound showcases remarkable selectivity, stimulating ion flux at the human α4β2 nAChR subtype with an 84-fold greater preference compared to human ganglionic type nAChRs.[5]
-
(R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine : Identified as a highly potent molecule with an IC50 of 22 nM at the α4β2 nAChR.[6]
Quantitative Data Summary
| Compound | Target | Activity | Value | Reference |
| A-85380 | Rat brain nAChRs | Affinity (Ki) | ~50 pM | [5] |
| Human α4β2 nAChR | Efficacy | 163% (vs. Nicotine) | [5] | |
| A-84543 | Human α4β2 nAChR | Selectivity | 84-fold (vs. ganglionic) | [5] |
| Compound 27f | α4β2 nAChR | Binding Affinity (IC50) | 22 nM | [6] |
Experimental Protocol: Radioligand Binding Assay for nAChR Affinity
This protocol describes a standard method for determining the binding affinity of test compounds to nAChRs using a radiolabeled ligand.
Causality: The principle of this assay is competitive binding. A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-cytisine) is incubated with a preparation of the target receptor (e.g., rat brain membranes). A test compound's ability to displace the radioligand is measured, which is directly proportional to its binding affinity.
Methodology:
-
Tissue Preparation: Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the membrane fraction containing the nAChRs. Resuspend the pellet in a fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]-cytisine at a final concentration near its Kd), and varying concentrations of the 3-pyridyl ether test compound.
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with an ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Use non-linear regression analysis to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for nAChR Radioligand Binding Assay.
Part 3: Anticancer Activity: A Multi-Targeted Therapeutic Strategy
The pyridine scaffold is a privileged structure in oncology, and 3-pyridyl ether derivatives are being actively investigated for their potent anticancer activities.[1][7][8] These compounds often exert their effects by targeting multiple critical pathways involved in tumor growth, proliferation, and survival.
Mechanism 1: Kinase Inhibition
Protein kinases are key regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[9] Several 3-pyridyl ether derivatives have been identified as potent inhibitors of various kinases.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Pyridine-urea derivatives have been shown to inhibit VEGFR-2 at micromolar concentrations, thereby blocking downstream signaling and angiogenesis.[2][4]
-
PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation. Novel pyridine-based compounds have demonstrated potent PIM-1 inhibition with IC50 values in the nanomolar range, leading to apoptosis and cell cycle arrest in cancer cells.[10][11]
-
Other Kinase Targets: The broader class of pyridine derivatives has shown inhibitory activity against a range of other cancer-relevant kinases, including EGFR, ALK, and JNK, making them attractive candidates for multi-targeted therapies.[4][12][13][14]
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
Mechanism 2: Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP. Elevated PDE activity has been observed in various tumors.[15] Certain pyridine derivatives act as potent PDE inhibitors, particularly of PDE3A. By inhibiting PDEs, these compounds can modulate cyclic nucleotide signaling, leading to the inhibition of tumor cell growth and the induction of apoptosis.[15] A direct correlation between PDE3A inhibition and anticancer activity has been demonstrated for some series of these compounds.[15]
Quantitative Data for Anticancer Activity
| Compound Class/Example | Target | Activity | Value | Reference |
| Pyridine-Ureas (8e) | VEGFR-2 | IC50 | 3.93 µM | [4] |
| Pyridone-based analogues | A549/MCF-7 cells | Cytotoxicity (IC50) | 8–15 nM | [16] |
| Compound Ib | PDE3A | Inhibition (IC50) | 3.76 nM | [15] |
| HeLa cells | Cytotoxicity (IC50) | 34.3 µM | [15] | |
| Compound 12 | PIM-1 Kinase | Inhibition (IC50) | 14.3 nM | [10][11] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
Causality: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 3-pyridyl ether test compounds in cell culture media. Remove the old media from the cells and add the media containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells with the compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Part 4: Other Notable Biological Activities
Beyond neurobiology and oncology, the 3-pyridyl ether scaffold has demonstrated efficacy in other important areas.
-
Insecticidal Activity: Novel pyrazole oxime ethers that incorporate a substituted pyridine ring have shown potent insecticidal properties against a variety of agricultural pests, including Mythimna separata and Aphis medicaginis.[17] Some compounds achieved 100% mortality rates at concentrations of 500 μg/mL, indicating their potential for development as new agrochemicals.[17]
-
Antimicrobial Activity: Various pyridine derivatives have been synthesized and evaluated for their ability to combat microbial pathogens.[18] For example, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited strong antibacterial activity against several Gram-positive bacteria, comparable to the antibiotic linezolid.[19] These compounds have also shown promise in inhibiting biofilm formation and demonstrating a lower potential for resistance development.[19] Additionally, other pyridine compounds have shown broad-spectrum activity against bacteria like E. coli and fungi like C. albicans.[18]
Conclusion and Future Directions
The 3-pyridyl ether moiety has firmly established itself as a privileged scaffold in drug discovery, demonstrating a remarkable breadth of biological activity. Its success as a modulator of nAChRs for potential CNS therapies and as a multi-targeted agent in oncology highlights its versatility. The promising results in insecticidal and antimicrobial applications further expand its potential utility. Future research should focus on leveraging computational and structure-based design to refine the selectivity and potency of these compounds, thereby minimizing off-target effects and enhancing their therapeutic index. The continued exploration of novel synthetic routes and the development of advanced drug delivery systems will be crucial in translating the vast potential of 3-pyridyl ether compounds into next-generation therapeutics.
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The Azetidine Advantage: Engineering Metabolic Stability in Small Molecule Drug Discovery
Executive Summary
In modern medicinal chemistry, the optimization of pharmacokinetic (PK) properties is as critical as target affinity. The azetidine ring—a four-membered, nitrogen-containing heterocycle—has emerged as a privileged scaffold for mitigating metabolic liabilities[1]. By systematically replacing larger, more flexible rings (such as pyrrolidines or piperidines) with azetidines, drug developers can enhance metabolic stability, decrease intrinsic clearance ( CLint ), and improve overall bioavailability[2]. This technical guide explores the mechanistic causality behind azetidine-mediated stability, presents comparative pharmacokinetic data, and details the experimental protocols required to validate these properties in vitro.
The Mechanistic Causality of Azetidine-Mediated Metabolic Stability
Why does shrinking a heterocyclic ring by one or two carbons drastically alter a molecule's susceptibility to enzymatic degradation? The answer lies in the intersection of thermodynamics, steric hindrance, and physicochemical property modulation.
-
Conformational Rigidity and sp3 Character : Cytochrome P450 (CYP450) enzymes, primarily responsible for Phase I metabolism, require substrates to adopt specific conformations within their active sites. Azetidines possess high ring strain and conformational rigidity compared to acyclic amines or larger heterocycles[3]. This rigidity restricts the molecule from adopting the induced-fit conformations favorable for CYP450 binding. Furthermore, increasing the fraction of sp3 -hybridized carbons ( Fsp3 ) enhances three-dimensionality, which generally correlates with improved clinical success and prevents off-target promiscuity[4].
-
Lipophilicity (LogD) Reduction : CYP450 enzymes preferentially metabolize highly lipophilic compounds. Ring contraction from a piperidine or pyrrolidine to an azetidine inherently reduces the lipophilic surface area of the molecule. This reduction in LogD is a primary driver for the observed decrease in microsomal clearance[2].
-
Steric Shielding of α -Carbons : The compact nature of the four-membered ring alters the trajectory of the C-H bonds adjacent to the basic nitrogen. This steric environment makes the α -carbons less accessible to the reactive heme-oxo species in the CYP450 active site, thereby suppressing N-dealkylation and α -oxidation pathways[5].
Logical causality of azetidine substitution on metabolic stability.
Comparative Pharmacokinetics: Case Studies in Drug Discovery
The theoretical benefits of azetidine incorporation are robustly supported by empirical data across multiple drug discovery campaigns.
Case Study 1: 5-HT2C Receptor Agonists
During the hit-to-lead optimization of 5-HT2C receptor agonists, researchers encountered high metabolic clearance with pyrrolidine-containing analogs[6]. By systematically evaluating ring sizes, Fish et al. demonstrated that replacing the pyrrolidine with an azetidine ring yielded the most metabolically stable analog in human liver microsomes (HLM)[2]. The azetidine analog exhibited a significantly lower intrinsic clearance compared to both its pyrrolidine and piperidine counterparts[5].
Case Study 2: DGAT2 Inhibitors (Ervogastat Pathway)
In the development of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors, extensive piperidine ring oxidation led to high intrinsic clearance[7]. Replacing the piperidine with an azetidine ring successfully lowered the overall intrinsic clearance[8]. However, as a testament to the nuanced reality of drug design, the azetidine analog underwent a specific CYP-mediated α -carbon oxidation leading to ring scission in this specific chemical context[7]. This required further optimization (eventually leading to the clinical candidate Ervogastat), but the initial ring contraction successfully proved the principle of modulating CLint via azetidine substitution[7].
Quantitative Data Presentation
Table 1: Representative Impact of Ring Size on Metabolic Stability
| Heterocycle Motif | Ring Size | Relative Lipophilicity (LogD) | Relative HLM Stability | CYP450 Affinity |
| Piperidine | 6-membered | High | Low | High |
| Pyrrolidine | 5-membered | Moderate | Moderate | Moderate |
| Azetidine | 4-membered | Low | High | Low |
(Note: Trends synthesized from structure-activity relationship (SAR) studies across multiple medicinal chemistry campaigns[2],[5].)
Experimental Workflow: Validating Metabolic Stability
To empirically validate the metabolic stability of azetidine-containing compounds, the Liver Microsomal Stability Assay is the gold standard. This self-validating system measures the disappearance of the parent compound over time, allowing for the calculation of half-life ( t1/2 ) and intrinsic clearance ( CLint ).
Step-by-Step Methodology: Liver Microsomal Stability Assay
-
Preparation of Reagents : Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Compound Spiking : Dilute the azetidine test compound (and a reference standard like Verapamil for high clearance validation) in DMSO, then spike into the buffer to achieve a final incubation concentration of 1 µM. Crucial parameter: Ensure final DMSO concentration is ≤ 0.1% to prevent solvent-induced CYP inhibition.
-
Pre-Incubation : Add the microsomes to the compound/buffer mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Reaction Initiation : Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality note: NADPH is the essential electron donor for CYP450-mediated Phase I oxidation; without it, the reaction will not proceed, serving as an internal negative control.
-
Time-Course Sampling : At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.
-
Reaction Quenching : Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality note: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.
-
Centrifugation and LC-MS/MS Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis : Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression ( −k ) is used to calculate t1/2 ( 0.693/k ) and CLint ( k×incubation volume/protein mass ).
Step-by-step workflow for the in vitro liver microsomal stability assay.
Conclusion
The strategic incorporation of the azetidine ring represents a sophisticated approach to overcoming metabolic liabilities in drug discovery. By leveraging conformational rigidity, reducing lipophilicity, and sterically shielding vulnerable α -carbons, medicinal chemists can effectively redirect metabolic clearance away from rapid CYP450 degradation[2]. As demonstrated by successful clinical candidates, the "azetidine advantage" is a powerful tool in the modern pharmacokinetics optimization arsenal.
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Title : Azetidines in medicinal chemistry: emerging applications and approved drugs Source : Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed / Taylor & Francis) URL :[Link]
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Title : Mitigating Heterocycle Metabolism in Drug Discovery Source : Journal of Medicinal Chemistry (American Chemical Society) URL :[Link]
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Title : 7-Sulfonamido-3-benzazepines as potent and selective 5-HT2C receptor agonists: hit-to-lead optimization Source : Bioorganic & Medicinal Chemistry Letters (via PubMed) URL :[Link]
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An In-depth Technical Guide to the Potential Therapeutic Applications of 2-(Azetidin-3-yloxy)-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential therapeutic applications of the novel chemical entity, 2-(Azetidin-3-yloxy)-5-chloropyridine. While direct experimental data for this specific compound is not yet prevalent in published literature, this document synthesizes information from structurally analogous compounds, particularly potent nicotinic acetylcholine receptor (nAChR) modulators, to forecast its potential pharmacological profile and therapeutic utility. By examining the structure-activity relationships of related molecules, we delineate a strategic path for the investigation and development of 2-(Azetidin-3-yloxy)-5-chloropyridine as a potential therapeutic agent, with a primary focus on neuropathic pain and other central nervous system (CNS) disorders.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged structural motif in medicinal chemistry.[1][2][3] Its inherent ring strain and three-dimensional conformation offer a unique scaffold that can enhance metabolic stability, improve receptor affinity, and provide access to novel chemical spaces often unattainable with larger or less constrained ring systems.[1][2] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine moiety to optimize their pharmacokinetic and pharmacodynamic profiles.[2][3] The compound of interest, 2-(Azetidin-3-yloxy)-5-chloropyridine, integrates this promising scaffold with a 5-chloropyridine ether, a combination that suggests a potential interaction with biological targets implicated in a range of pathologies.
Postulated Mechanism of Action: A Neuronal Nicotinic Acetylcholine Receptor Modulator
The structural similarity of 2-(Azetidin-3-yloxy)-5-chloropyridine to the well-characterized compound (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594) provides a strong basis for postulating its primary mechanism of action. ABT-594 is a potent, orally active, non-opiate analgesic agent that functions as a neuronal nicotinic acetylcholine receptor (nAChR) agonist.[4][5][6]
nAChRs are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes, including pain perception, cognition, and inflammation. The discovery of epibatidine, a potent nAChR agonist with analgesic activity significantly greater than morphine, spurred interest in nAChRs as a target for novel pain therapeutics.[6] However, the clinical development of non-selective nAChR agonists has been hampered by side effects associated with the activation of ganglionic and neuromuscular junction nAChR subtypes.[6]
ABT-594 exhibits preferential selectivity for neuronal nAChRs, particularly the α4β2 subtype, over the α1β1δγ neuromuscular subtype, which contributes to its improved side-effect profile compared to epibatidine.[6] Structure-activity relationship studies of ABT-594 and its analogs have highlighted the importance of the N-unsubstituted azetidine moiety and the 2-chloro substituent on the pyridine ring for potent analgesic activity.[4]
Given these precedents, it is hypothesized that 2-(Azetidin-3-yloxy)-5-chloropyridine will also act as a modulator of neuronal nAChRs. The specific subtype selectivity and whether it functions as an agonist, antagonist, or allosteric modulator will require experimental validation.
Potential Therapeutic Applications
Based on its putative mechanism of action as a neuronal nAChR modulator, 2-(Azetidin-3-yloxy)-5-chloropyridine has potential therapeutic applications in several key areas:
Neuropathic and Chronic Pain
The most prominent potential application is in the treatment of chronic and neuropathic pain. Compounds acting on nAChRs have demonstrated efficacy in various pain models.[5] ABT-594, for instance, shows potent antinociceptive effects in models of acute and persistent pain.[5] A selective nAChR modulator like 2-(Azetidin-3-yloxy)-5-chloropyridine could offer a non-opioid alternative for managing pain states that are often refractory to current treatments.
Neurodegenerative Disorders
Dysfunction of the cholinergic system is a hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[7] Modulators of nAChRs have been investigated for their potential to enhance cognitive function and provide neuroprotection.[7] The azetidine-based nAChR ligand A-85380 and its analogs have shown high affinity for central nAChRs and are being explored as potential therapeutic agents and imaging probes for these conditions.[7]
Depression and Other CNS Disorders
There is growing evidence for the involvement of nAChRs in the pathophysiology of depression.[8] Selective antagonists of the α4β2 nAChR have shown antidepressant-like activity in preclinical models.[8] Depending on its functional activity, 2-(Azetidin-3-yloxy)-5-chloropyridine could be investigated for its potential in treating depression or other CNS disorders such as attention deficit/hyperactivity disorder (ADHD) and Tourette's syndrome.[7]
Inflammatory and Metabolic Diseases
Recent research has uncovered a role for the "cholinergic anti-inflammatory pathway," where activation of α7 nAChRs can modulate the immune response. This has led to the exploration of nAChR modulators for inflammatory conditions. Additionally, some azetidine derivatives have been patented for their potential use in treating metabolic and inflammatory diseases.[9]
Proposed Research and Development Workflow
The following section outlines a proposed experimental workflow for the investigation of 2-(Azetidin-3-yloxy)-5-chloropyridine.
Chemical Synthesis
The synthesis of 2-(Azetidin-3-yloxy)-5-chloropyridine can be approached through several established synthetic routes for preparing substituted pyridyl ethers and functionalized azetidines. A plausible synthetic strategy would involve the coupling of 3-hydroxyazetidine (or a protected precursor) with a suitable 2,5-dihalopyridine, followed by any necessary deprotection steps. The synthesis of related compounds has been described in the literature, providing a solid foundation for developing a robust synthetic protocol.[7][10]
Diagram: Proposed Synthetic Pathway
Caption: A potential synthetic route to the target compound.
In Vitro Characterization
A comprehensive in vitro evaluation is crucial to determine the pharmacological profile of 2-(Azetidin-3-yloxy)-5-chloropyridine.
Table 1: Proposed In Vitro Assays
| Assay Type | Purpose | Key Parameters to be Determined |
| Receptor Binding Assays | To determine the affinity and selectivity for various nAChR subtypes. | Ki values for α4β2, α7, α3β4, and α1β1δγ nAChR subtypes. |
| Functional Assays | To characterize the functional activity (agonist, antagonist, or allosteric modulator) at nAChR subtypes. | EC50/IC50 values, intrinsic activity. |
| In Vitro ADME Assays | To assess the drug-like properties of the compound. | Metabolic stability (microsomal stability assay), cell permeability (Caco-2 assay), plasma protein binding. |
| Safety Pharmacology | To identify potential off-target effects at an early stage. | hERG channel inhibition assay, screening against a panel of common off-target receptors. |
In Vivo Evaluation
Following promising in vitro results, in vivo studies in animal models will be necessary to assess the therapeutic potential and safety profile.
Table 2: Proposed In Vivo Studies
| Study Type | Animal Model | Purpose | Key Endpoints |
| Pharmacokinetics | Rodents (e.g., Sprague-Dawley rats) | To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion). | Cmax, Tmax, AUC, half-life, brain penetration. |
| Efficacy in Pain Models | - Formalin test- Chronic constriction injury (CCI) model | To evaluate the antinociceptive effects in models of acute and chronic neuropathic pain. | Paw withdrawal latency/threshold, licking/biting time. |
| Efficacy in CNS Models | - Forced swim test- Novel object recognition test | To assess potential antidepressant and cognitive-enhancing effects. | Immobility time, discrimination index. |
| Preliminary Toxicology | Rodents | To evaluate the acute toxicity and identify potential target organs. | LD50, clinical observations, gross pathology. |
Diagram: Drug Discovery and Development Workflow dot digraph "Drug_Development_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for the Investigation of 2-(Azetidin-3-yloxy)-5-chloropyridine", splines=ortho]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Start" [shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Synthesis" [label="Chemical Synthesis\n& Characterization"]; "In_Vitro" [label="In Vitro Screening\n(Binding, Functional, ADME)"]; "Lead_Opt" [label="Lead Optimization\n(Structure-Activity Relationship)"]; "In_Vivo_PK" [label="In Vivo Pharmacokinetics"]; "In_Vivo_Efficacy" [label="In Vivo Efficacy Models\n(Pain, CNS)"]; "Tox" [label="Preliminary Toxicology"]; "Candidate" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF", label="Clinical Candidate\nSelection"];
"Start" -> "Synthesis"; "Synthesis" -> "In_Vitro"; "In_Vitro" -> "Lead_Opt" [label="Iterative Process"]; "Lead_Opt" -> "In_Vitro"; "In_Vitro" -> "In_Vivo_PK" [label="Promising Candidate"]; "In_Vivo_PK" -> "In_Vivo_Efficacy"; "In_Vivo_Efficacy" -> "Tox"; "Tox" -> "Candidate"; }
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Synthesis Protocol for 2-(Azetidin-3-yloxy)-5-chloropyridine: An In-Depth Technical Guide
Abstract
This application note provides a comprehensive, technically detailed guide for the synthesis of 2-(Azetidin-3-yloxy)-5-chloropyridine, a key building block in contemporary drug discovery. The protocol herein is designed for researchers, medicinal chemists, and professionals in pharmaceutical development. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, justifies experimental choices, and offers practical insights to ensure a robust and reproducible synthesis. The procedure involves a two-step sequence: the protection of 3-hydroxyazetidine with a tert-butoxycarbonyl (Boc) group, followed by a nucleophilic aromatic substitution (SNAr) reaction with 2,5-dichloropyridine and subsequent deprotection.
Introduction: The Significance of the Azetidine Moiety in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its strained ring system imparts unique conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The incorporation of an azetidine moiety can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, when compared to more lipophilic or flexible analogues. 2-(Azetidin-3-yloxy)-5-chloropyridine, in particular, serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
The synthetic strategy detailed below is predicated on a two-stage approach designed for efficiency and scalability. The initial Boc protection of 3-hydroxyazetidine ensures selective N-alkylation is avoided in the subsequent SNAr step.[2] The core transformation is a nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry, where the alkoxide of N-Boc-3-hydroxyazetidine displaces a chloride from an electron-deficient pyridine ring.[3][4][5] Finally, the Boc protecting group is readily removed under acidic conditions to yield the target compound.[6]
Materials and Reagents
All reagents should be of high purity (≥98%) and used as received unless otherwise noted.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |
| 3-Hydroxyazetidine hydrochloride | 18621-18-6 | 109.56 | e.g., Sigma-Aldrich, TCI | Hygroscopic, store in a desiccator.[7] |
| Di-tert-butyl dicarbonate (Boc)2O | 24424-99-5 | 218.25 | e.g., Sigma-Aldrich, Acros Organics | |
| Triethylamine (TEA) | 121-44-8 | 101.19 | e.g., Sigma-Aldrich, Fisher Scientific | Store over potassium hydroxide (KOH). |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | e.g., Fisher Scientific, VWR | Anhydrous, for reaction. |
| 2-Chloro-5-iodopyridine | 69045-79-0 | 239.44 | e.g., Sigma-Aldrich, TCI | [8][9][10] |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 (as NaH) | e.g., Sigma-Aldrich, Alfa Aesar | Highly reactive, handle with care. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | e.g., Fisher Scientific, VWR | Anhydrous, for reaction. |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | e.g., Sigma-Aldrich, TCI | Corrosive and hygroscopic.[11][12][13][14] |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | e.g., Fisher Scientific, VWR | For extraction and chromatography. |
| Hexanes | 110-54-3 (n-hexane) | - | e.g., Fisher Scientific, VWR | For chromatography. |
| Saturated aqueous sodium bicarbonate (NaHCO3) | - | - | Prepared in-house | |
| Saturated aqueous sodium chloride (brine) | - | - | Prepared in-house | |
| Anhydrous sodium sulfate (Na2SO4) | 7757-82-6 | 142.04 | e.g., Fisher Scientific, VWR | For drying organic layers. |
| Silica gel | 7631-86-9 | - | e.g., SiliCycle, Merck | For column chromatography (230-400 mesh). |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)
This initial step involves the protection of the secondary amine of 3-hydroxyazetidine with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent N-arylation in the subsequent nucleophilic aromatic substitution reaction.[15][2]
Procedure:
-
To a stirred suspension of 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.5 M), add triethylamine (2.2 eq) at 0 °C (ice bath).
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexanes). The product should have an Rf of approximately 0.4.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexanes to yield tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.
Expected Yield: 85-95%
Characterization:
-
1H NMR (400 MHz, CDCl3) δ 4.55 (p, J = 4.7 Hz, 1H), 4.10 (t, J = 8.0 Hz, 2H), 3.82 (t, J = 5.6 Hz, 2H), 1.44 (s, 9H).
-
13C NMR (101 MHz, CDCl3) δ 157.0, 80.0, 60.1, 56.4, 28.6.
Step 2: Synthesis of tert-Butyl 3-((5-chloropyridin-2-yl)oxy)azetidine-1-carboxylate
This step is the core SNAr reaction. The alkoxide of N-Boc-3-hydroxyazetidine, generated in situ with a strong base, displaces the chloride at the 2-position of the pyridine ring. Sodium hydride is an effective base for this transformation.
Procedure:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of 2-chloro-5-iodopyridine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (Eluent: 30% Ethyl acetate in Hexanes).
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexanes to yield tert-butyl 3-((5-chloropyridin-2-yl)oxy)azetidine-1-carboxylate.
Expected Yield: 60-75%
Step 3: Synthesis of 2-(Azetidin-3-yloxy)-5-chloropyridine
The final step is the removal of the Boc protecting group under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and efficient method for this deprotection.[6][16]
Procedure:
-
Dissolve tert-butyl 3-((5-chloropyridin-2-yl)oxy)azetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC (Eluent: 10% Methanol in Dichloromethane).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO3.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the final product, 2-(Azetidin-3-yloxy)-5-chloropyridine.
Expected Yield: >95%
Characterization of Final Product:
-
1H NMR and 13C NMR should be consistent with the desired structure.
-
Mass Spectrometry (MS): Calculated mass for C8H9ClN2O should be confirmed.
Safety Precautions
-
Sodium Hydride: Reacts violently with water. Handle in an inert atmosphere (e.g., under nitrogen or argon). Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Trifluoroacetic Acid: Highly corrosive and causes severe burns.[11][12][13] Handle in a well-ventilated fume hood with appropriate PPE.
-
Dichloromethane and N,N-Dimethylformamide: Volatile and potentially toxic. Handle in a fume hood.
-
2-Chloro-5-iodopyridine: Causes skin and serious eye irritation.[8][9][10] Avoid contact with skin and eyes.
Discussion and Mechanistic Insights
The success of this synthetic route hinges on the careful execution of each step. The Boc protection is straightforward but essential for directing the subsequent arylation to the hydroxyl group.
The SNAr reaction is the most critical step. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the chloro and iodo substituents. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is then rearomatized by the expulsion of the chloride leaving group. The choice of a strong, non-nucleophilic base like sodium hydride is critical for the complete deprotonation of the alcohol without competing side reactions.
The final deprotection with TFA is generally a clean and high-yielding reaction. The large excess of TFA ensures rapid and complete removal of the Boc group. The workup with a base is necessary to isolate the free amine product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Boc protection | Insufficient base or (Boc)2O; reaction time too short. | Ensure accurate stoichiometry; allow the reaction to proceed overnight. |
| Low yield in SNAr step | Incomplete deprotonation of the alcohol; inactive 2-chloro-5-iodopyridine; insufficient reaction time or temperature. | Use fresh, high-quality NaH; ensure anhydrous conditions; increase reaction time or temperature cautiously. |
| Incomplete deprotection | Insufficient TFA or reaction time. | Increase the amount of TFA or extend the reaction time. |
Conclusion
This application note provides a detailed and robust protocol for the synthesis of 2-(Azetidin-3-yloxy)-5-chloropyridine. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently and efficiently produce this valuable building block for applications in drug discovery and medicinal chemistry.
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Safety Data Sheet: Trifluoroacetic acid D. (n.d.). Carl Roth. Retrieved from [Link]
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N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. (2025, October 13). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Safety Data Sheet: Trifluoroacetic acid for LC-MS. (n.d.). neoFroxx. Retrieved from [Link]
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Safety Data Sheet: trifluoroacetic acid-d. (n.d.). Chemdox. Retrieved from [Link]
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2-Chloro-5-iodopyridine | C5H3ClIN | CID 4397176. (n.d.). PubChem. Retrieved from [Link]
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1-N-Boc-3-hydroxyazetidine | CAS#:141699-55-0. (2025, August 22). Chemsrc. Retrieved from [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC. Retrieved from [Link]
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Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]
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Synthesis, characterization and antimicrobial screening of some quinoline based dihydropyridine and 2-oxo-azetidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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N-Boc-3-hydroxyazetidine (CAS: 141699-55-0): Your Go-To Intermediate for Specialty Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. (n.d.). chemconnections. Retrieved from [Link]
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Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011, June 20). ACG Publications. Retrieved from [Link]
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Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024, June 26). ResearchGate. Retrieved from [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved from [Link]
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Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024, August 16). MDPI. Retrieved from [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). PMC. Retrieved from [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved from [Link]
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Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved from [Link]
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Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. (n.d.). ResearchGate. Retrieved from [Link]
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[Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. (2006, November 15). PubMed. Retrieved from [Link]
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Application Notes & Protocols: A Framework for Preclinical Analgesic Evaluation of 2-(Azetidin-3-yloxy)-5-chloropyridine
Preamble: A Strategic Approach to Analgesic Drug Discovery
The development of novel analgesic agents requires a meticulously planned, multi-stage evaluation process that bridges the gap from molecular interaction to therapeutic effect. This guide outlines a comprehensive experimental framework for characterizing the analgesic potential of 2-(Azetidin-3-yloxy)-5-chloropyridine , a compound structurally related to the potent, non-opioid analgesic ABT-594, which is known to act via neuronal nicotinic acetylcholine receptors (nAChRs).[1][2]
Our approach is not a simple checklist but a logical progression designed to build a robust data package. We begin with in vitro characterization to confirm the compound's mechanism of action and selectivity. This is followed by essential pharmacokinetic profiling to understand its behavior in a biological system. Only with this foundational knowledge do we proceed to in vivo efficacy studies across various pain modalities. This staged methodology ensures that resources are used efficiently and that the resulting data is coherent and interpretable, ultimately enhancing its translational validity for clinical development.[3][4]
Section 1: In Vitro Characterization: Target Engagement, Potency, and Selectivity
The initial and most critical step is to confirm that 2-(Azetidin-3-yloxy)-5-chloropyridine interacts with its intended molecular target and to understand its broader pharmacological profile. Given its similarity to ABT-594, the primary hypothesis is that it functions as an agonist at α4β2 nAChRs.[2] The following protocols are designed to test this hypothesis and rule out confounding off-target activities.
Protocol 1.1: Radioligand Binding Assays for nAChR and Opioid Receptor Affinity
Principle: Competitive binding assays determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand. This protocol establishes the compound's binding affinity (Ki) for the primary target (nAChR subtypes) and key off-targets (opioid receptors) to confirm a non-opioid mechanism.[5]
Methodology:
-
Membrane Preparation: Utilize cell membranes from stable cell lines expressing human recombinant nAChR subtypes (e.g., α4β2, α7) or opioid receptor subtypes (μ, δ, κ).
-
Assay Conditions:
-
Incubate prepared membranes with a fixed concentration of a selective radioligand (e.g., -cytisine for α4β2 nAChRs, [³H]DAMGO for μ-opioid receptors).[2][6]
-
Add increasing concentrations of 2-(Azetidin-3-yloxy)-5-chloropyridine (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Total binding is measured in the absence of a competitor, while non-specific binding is determined in the presence of a high concentration of a non-labeled, known ligand (e.g., nicotine or epibatidine for nAChRs).
-
-
Incubation & Detection: Incubate to equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Insight: A high affinity (low Ki value) for α4β2 nAChRs and significantly lower affinity (high Ki values) for opioid receptors would provide strong evidence for the compound's primary mechanism and selectivity, justifying its classification as a non-opioid analgesic.[2]
Data Summary Table 1: Receptor Binding Affinity Profile
| Receptor Subtype | Radioligand | Ki (nM) of Test Compound |
| Human α4β2 nAChR | -cytisine | Expected: Low nM or pM |
| Human α7 nAChR | [¹²⁵I]α-Bungarotoxin | Expected: High nM or µM |
| Human μ-Opioid | [³H]DAMGO | Expected: >1000 nM |
| Human δ-Opioid | [³H]DPDPE | Expected: >1000 nM |
| Human κ-Opioid | [³H]U-69,593 | Expected: >1000 nM |
Protocol 1.2: Functional Characterization: GTPγS Binding Assay
Principle: While nAChRs are ligand-gated ion channels, their downstream signaling can involve G-proteins in certain contexts. However, a more direct functional assay for nAChRs would be ion flux or electrophysiology. To demonstrate selectivity away from GPCRs like opioid receptors, the GTPγS assay is invaluable. It measures the functional consequence of GPCR activation—the first step in G protein signaling.[7] An agonist binding to a G protein-coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit.[8] Using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G protein activation.[8][9]
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the receptor of interest (e.g., μ-opioid receptor as a negative control).
-
Assay Buffer: Prepare an assay buffer containing MgCl₂, NaCl, and GDP. Pre-incubate membranes with GDP to ensure G proteins are in their inactive state.
-
Reaction:
-
In a 96-well plate, add increasing concentrations of the test compound or a known agonist (positive control).
-
Add the membrane/GDP mixture.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
-
Incubation & Termination: Incubate at 30°C for 60 minutes. Terminate the reaction by rapid filtration.
-
Detection & Analysis: Quantify the filter-bound radioactivity. Plot the stimulated binding (% over basal) against the log concentration of the compound to generate concentration-response curves. Calculate the EC₅₀ (potency) and Emax (efficacy) values.
Causality Insight: For 2-(Azetidin-3-yloxy)-5-chloropyridine, the expected result is a lack of significant stimulation in μ-opioid receptor-expressing membranes, even at high concentrations. This functional data complements the binding assay, confirming the compound does not act as an opioid agonist.
Section 2: In Vivo Pharmacokinetics (DMPK): Bridging In Vitro Potency to In Vivo Efficacy
Principle: A compound's in vivo efficacy is fundamentally dependent on its ability to reach and remain at the target site at a sufficient concentration for a suitable duration. Drug Metabolism and Pharmacokinetics (DMPK) studies are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11] These studies guide dose selection and regimen for subsequent efficacy models.[12]
Protocol 2.1: Rodent Pharmacokinetic (PK) Profiling
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. This route provides 100% bioavailability and allows for the determination of key parameters like clearance and volume of distribution.
-
Oral (PO) Group: Administer a single dose via oral gavage (e.g., 10 mg/kg).
-
-
Sample Collection: Collect blood samples (e.g., via tail or saphenous vein) at multiple time points post-dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). Collect samples into tubes containing an anticoagulant and process to obtain plasma.
-
Bioanalysis:
-
Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of 2-(Azetidin-3-yloxy)-5-chloropyridine in plasma samples.
-
-
Data Analysis:
-
Plot plasma concentration versus time for both IV and PO routes.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Causality Insight: The data from this study is critical for designing efficacy experiments. The Cmax and Tmax will inform the optimal time for behavioral testing post-dosing. The half-life (t½) will determine the duration of action, and the oral bioavailability (%F) will indicate the compound's suitability for oral administration.[11][13]
Data Summary Table 2: Key Pharmacokinetic Parameters
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) | Definition |
| Cmax (ng/mL) | N/A | Result | Maximum observed plasma concentration |
| Tmax (h) | N/A | Result | Time to reach Cmax |
| AUC (ng*h/mL) | Result | Result | Area under the concentration-time curve |
| t½ (h) | Result | Result | Elimination half-life |
| CL (L/h/kg) | Result | N/A | Clearance |
| Vd (L/kg) | Result | N/A | Volume of distribution |
| %F | N/A | Result | Oral Bioavailability |
Section 3: In Vivo Analgesic Efficacy: Assessing Therapeutic Potential
With a confirmed mechanism and a defined pharmacokinetic profile, the next step is to evaluate the compound's ability to reduce pain-related behaviors in validated animal models. The use of multiple models, each representing a different clinical pain state, provides a more complete picture of the analgesic spectrum.[14]
Experimental Workflow Diagram
Sources
- 1. Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]
- 6. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bioivt.com [bioivt.com]
- 11. What is DMPK in Drug Discovery ➤ Meaning, Role & Challenges | Chemspace [chem-space.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comprehensive Analytical Characterization of 2-(Azetidin-3-yloxy)-5-chloropyridine
Introduction & Chemical Context
In contemporary drug discovery, the incorporation of saturated, strained nitrogen heterocycles like azetidine has become a premier strategy for modulating physicochemical properties. The compound 2-(Azetidin-3-yloxy)-5-chloropyridine serves as a highly versatile bifunctional building block. It combines the lipophilic, halogenated pyridine motif—often utilized for pi-stacking and target-specific halogen bonding—with a highly polar, basic azetidine handle that improves aqueous solubility and lowers overall molecular logP.
However, characterizing this molecule presents distinct analytical challenges. The azetidine nitrogen is a strong secondary amine (unsubstituted azetidine has a pKa of ~11.3[1]), which remains fully protonated under standard acidic chromatographic conditions. Without careful method design, this basic center interacts with residual negative surface silanols on reversed-phase stationary phases, leading to severe peak tailing and poor resolution[2]. Furthermore, the compound is frequently isolated as a hydrochloride salt to mitigate its inherent hygroscopicity, necessitating rigorous moisture and stoichiometric analysis.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 2-(Azetidin-3-yloxy)-5-chloropyridine |
| CAS Registry Number | 1342506-37-9[3] |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.62 g/mol [3] |
| Exact Mass | 184.0403 Da |
| Estimated pKa (Azetidine NH) | ~9.0 – 9.5 (Protonated at physiological pH) |
| Estimated pKa (Pyridine N) | < 2.0 (Deactivated by 5-Cl and 2-O substituents) |
Analytical Strategy & Workflow
To establish a self-validating analytical profile for 2-(Azetidin-3-yloxy)-5-chloropyridine, we employ an orthogonal testing strategy. Identity is confirmed via High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), while purity and composition are quantified using HPLC-UV, Karl Fischer titration, and Elemental Analysis.
Figure 1: Analytical workflow for 2-(Azetidin-3-yloxy)-5-chloropyridine characterization.
Detailed Experimental Protocols
Protocol A: UPLC-HRMS for Identity and Isotopic Profiling
Scientific Rationale: Because the azetidine moiety is highly basic, using 0.1% Formic Acid (FA) alone in the mobile phase is insufficient to fully neutralize surface silanols on the column, leading to cation-exchange interactions and peak tailing[2]. To mitigate this, we utilize a Formic Acid/Ammonium Formate buffer system. The addition of ammonium formate increases the ionic strength, effectively masking the silanols and yielding sharp, symmetrical peaks for basic amines without suppressing the MS signal[4]. Additionally, the presence of the chlorine atom provides a diagnostic ³⁵Cl/³⁷Cl isotopic signature (~3:1 ratio) that must be verified to confirm structural identity[5].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol/Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute to 10 µg/mL using Mobile Phase A.
-
Column: C18 sub-2-micron column (e.g., 2.1 × 50 mm, 1.7 µm), maintained at 40 °C.
-
Mobile Phases:
-
Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade Water.
-
Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade Methanol.
-
-
Flow Rate: 0.4 mL/min.
-
MS Parameters: Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.0 kV; Desolvation temperature: 350 °C.
System Suitability & Validation:
-
Mass Accuracy: The observed [M+H]⁺ must be within ± 5 ppm of the theoretical mass (185.0482 Da).
-
Isotope Ratio: Ensure the presence of the M+2 peak at m/z 187.0452, with an intensity of approximately 32% relative to the base M peak, confirming the presence of one chlorine atom.
Table 2: UPLC-HRMS Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 95 | 5 |
| 5.5 | 95 | 5 |
Protocol B: Structural Elucidation via NMR Spectroscopy
Scientific Rationale: For the hydrochloride salt of 2-(Azetidin-3-yloxy)-5-chloropyridine, DMSO-d₆ is the optimal solvent due to its high solubilizing power and its ability to slow proton exchange, allowing the observation of the azetidine NH₂⁺ protons. The severe ring strain of the azetidine ring (~25.4 kcal/mol) restricts conformational flexibility, resulting in distinct multiplet splitting patterns for the C3 methine and the C2/C4 methylene protons.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the sample in 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS as an internal standard.
-
Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR (400 MHz or 600 MHz) with 16 scans and a relaxation delay (D1) of 2.0 seconds. Acquire ¹³C NMR (100 MHz or 150 MHz) with 1024 scans and a D1 of 2.0 seconds.
-
Data Processing: Apply exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C), Fourier transform, phase, and baseline correct the spectra.
Table 3: Expected ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
| Proton Assignment | Expected Shift (ppm) | Multiplicity | Integration | Coupling Constant (J in Hz) |
| Pyridine H-6 | ~8.25 | d | 1H | 2.6 |
| Pyridine H-4 | ~7.90 | dd | 1H | 8.8, 2.6 |
| Pyridine H-3 | ~6.95 | d | 1H | 8.8 |
| Azetidine CH-O (C3) | ~5.35 | tt | 1H | 6.5, 4.0 |
| Azetidine CH₂-N (C2, C4) | ~4.10 – 4.45 | m | 4H | - |
| Azetidine NH₂⁺ (Salt) | ~9.20 – 9.60 | br s | 2H | Exchangeable |
Protocol C: Chromatographic Purity by HPLC-UV
Scientific Rationale: While LC-MS is ideal for identity, HPLC-UV is the gold standard for quantitative purity release testing. Because the pyridine ring provides a strong chromophore at 254 nm, UV detection is highly sensitive. To ensure a self-validating, robust peak shape for the basic azetidine, we swap the formate buffer for 0.05% Trifluoroacetic Acid (TFA). TFA is a strong ion-pairing agent that dramatically reduces tailing for basic amines by neutralizing positive charges and creating a more hydrophobic, tightly eluting analyte complex[2].
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1.0 mg/mL solution in Mobile Phase A.
-
Column: C18 (4.6 × 150 mm, 3.5 µm).
-
Mobile Phases:
-
Phase A: 0.05% TFA in Water.
-
Phase B: 0.05% TFA in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
System Suitability: The tailing factor for the main 2-(Azetidin-3-yloxy)-5-chloropyridine peak must be ≤ 1.5. Theoretical plates must be ≥ 5000.
Protocol D: Moisture and Salt Stoichiometry
Scientific Rationale: Hydrochloride salts of secondary amines are notoriously hygroscopic. Accurate determination of water content is critical, as absorbed moisture will artificially lower the apparent assay purity. Coulometric Karl Fischer (KF) titration is preferred over volumetric KF for low-level moisture (<1%) due to its superior sensitivity. Elemental Analysis (EA) acts as the final validating step to confirm the exact stoichiometry of the HCl salt (1:1 ratio).
Step-by-Step Methodology:
-
Karl Fischer Titration:
-
Inject 50 mg of the solid sample directly into a coulometric KF titrator cell containing an appropriate anolyte solution (e.g., Hydranal-Coulomat AG).
-
Validation: Run a 1% water standard prior to sample analysis. Recovery must be 97.0% – 103.0%.
-
-
Elemental Analysis (CHNS/O & Halogen):
-
Combust 2–3 mg of the sample in an elemental analyzer.
-
Validation: The experimental mass percentages for Carbon, Hydrogen, Nitrogen, and Chlorine must fall within ± 0.4% of the theoretical values for C₈H₁₀Cl₂N₂O (assuming the mono-hydrochloride salt).
-
Sources
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- 2. support.waters.com [support.waters.com]
- 3. 2-(azetidin-3-yloxy)-5-chloropyridine | 1342506-37-9 [chemicalbook.com]
- 4. Formic Acid-Ammonium Formate Buffer System for Thermospray Liquid Chromatography/Mass Spectrometry [jstage.jst.go.jp]
- 5. pubs.aip.org [pubs.aip.org]
Application Notes & Protocols for the Safe Laboratory Handling of 2-(Azetidin-3-yloxy)-5-chloropyridine
Abstract
This document provides a comprehensive guide for the safe handling, use, storage, and disposal of 2-(Azetidin-3-yloxy)-5-chloropyridine in a research and development laboratory setting. As a heterocyclic compound incorporating a reactive azetidine ring and a halogenated pyridine moiety, this substance requires careful risk assessment and adherence to stringent safety protocols. The procedures outlined herein are designed for researchers, chemists, and drug development professionals, emphasizing scientific causality behind each recommendation to ensure a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
2-(Azetidin-3-yloxy)-5-chloropyridine is a specialized chemical intermediate. While a specific, comprehensive toxicological profile may not be widely available, a robust safety assessment can be constructed by analyzing its structural components: the azetidine group and the 5-chloropyridine group.
-
Azetidine Moiety: Azetidine and its derivatives are cyclic amines. Small-ring amines can be corrosive, causing severe skin burns and eye damage[1][2]. They are often volatile and can be harmful if inhaled[1][2]. Prompt medical attention is crucial in case of exposure[1].
-
Chloropyridine Moiety: Pyridine and its halogenated derivatives are known to be hazardous. They are often harmful if swallowed, inhaled, or absorbed through the skin[3][4][5]. They can cause significant irritation to the skin, eyes, and respiratory system[5][6][7]. Halogenated pyridines may also pose long-term health risks, and their combustion can produce toxic gases such as nitrogen oxides (NOx) and hydrogen chloride[8].
A closely related compound, 2-(azetidin-3-yl)-5-chloropyridine bis(trifluoroacetic acid), is classified with the following GHS hazard codes, which should be considered as a minimum baseline for the target compound[9]:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H336: May cause drowsiness or dizziness (Specific Target Organ Toxicity – Single Exposure).
Summary of Physicochemical and Hazard Data
| Property | Value / Classification | Source / Rationale |
| Chemical Name | 2-(Azetidin-3-yloxy)-5-chloropyridine | - |
| Molecular Formula | C₈H₉ClN₂O | Derived from structure |
| GHS Hazard Class | Acute Toxicity, Oral (Harmful) | Inferred from pyridine derivatives[10] |
| Skin Corrosion/Irritation (Irritant) | Based on related compounds[7][9][11] | |
| Serious Eye Damage/Irritation (Damage) | Based on related compounds[4][9] | |
| STOT - Single Exposure (Respiratory Irritation) | Inferred from pyridine derivatives[10] | |
| Incompatible Materials | Strong oxidizing agents | Common for amines and pyridines[8][12] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas | Expected from thermal decomposition[8] |
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.
Primary Engineering Controls
-
Chemical Fume Hood: All handling of 2-(Azetidin-3-yloxy)-5-chloropyridine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to minimize inhalation of vapors or fine powders[3][13].
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fumes[6][13].
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly[8][13][14].
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is the primary barrier against direct chemical contact.
-
Eye and Face Protection: Chemical safety goggles are required at all times. A full-face shield should also be worn over the goggles when handling larger quantities (>5 g) or when there is a significant risk of splashing[13].
-
Skin Protection:
-
Gloves: Double-gloving with nitrile gloves is recommended. Nitrile is noted for its resistance to pyridine compounds[6][13]. Gloves must be inspected before use and changed immediately if contamination is suspected. A breakthrough time of >240 minutes is advised for prolonged handling[5].
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure cuffs are tucked into gloves.
-
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of exceeding exposure limits or if engineering controls fail[13][14].
Caption: Required PPE for handling the target compound.
Standard Operating Protocol for Handling
This protocol covers the standard laboratory procedure for weighing and dissolving the solid compound.
Preparation
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Clear the workspace of all non-essential items[13].
-
Assemble all necessary equipment (spatula, weigh boat/paper, glassware, solvent, waste container) inside the fume hood.
-
Don all required PPE as described in Section 2.2.
Weighing and Transfer
-
Carefully open the container of 2-(Azetidin-3-yloxy)-5-chloropyridine inside the fume hood. Avoid creating dust[13].
-
Using a clean spatula, carefully transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.
-
Once the desired mass is obtained, securely close the main container.
-
Clean the spatula with an appropriate solvent, disposing of the rinsate into a designated halogenated waste container.
Dissolution and Use
-
Add the desired solvent to the vessel containing the compound.
-
If necessary, stir the mixture to ensure complete dissolution.
-
Proceed with the intended chemical reaction or application.
Post-Handling Decontamination
-
Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.
-
Thoroughly wash all glassware.
-
Remove contaminated gloves using a proper technique (without touching the outer surface) and dispose of them in the designated solid waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE[13].
Caption: Step-by-step workflow for safe handling.
Storage and Stability
Proper storage is crucial to maintain chemical integrity and prevent accidents.
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area away from direct sunlight[6][13][15].
-
Container: Keep the container tightly closed to prevent moisture contamination and release of vapors[3][16].
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and other incompatible materials[8][12]. Store in a designated cabinet for toxic or reactive chemicals.
Emergency Procedures
Immediate and correct action is vital in the event of an exposure or spill.
Spills
-
Minor Spill (< 5g, contained in fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, contain the spill using an absorbent material like sand or vermiculite[13][16].
-
Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste disposal[13].
-
Decontaminate the spill area with an appropriate solvent and then soap and water.
-
-
Major Spill (> 5g or outside of fume hood):
-
Evacuate the immediate area and alert all personnel.
-
Notify the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office immediately.
-
Prevent entry into the contaminated area.
-
Await response from trained emergency personnel[1].
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open[1][14][17]. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes, preferably under a safety shower[1]. Seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration[1][14]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting[1][2]. Rinse the mouth with water. Seek immediate medical attention.
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- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Application Note: Bioanalytical LC-MS/MS Method for the Quantification of 2-(Azetidin-3-yloxy)-5-chloropyridine
Audience: Preclinical Pharmacokinetic (PK) Scientists, Bioanalytical Chemists, and Drug Metabolism Researchers.
Introduction and Scientific Rationale
The compound 2-(Azetidin-3-yloxy)-5-chloropyridine (Molecular Formula: C8H9ClN2O[1], MW: 184.62 g/mol [2]) is a highly polar, low-molecular-weight chemical intermediate frequently utilized as a building block in the development of novel therapeutics, including nicotinic receptor modulators and kinase inhibitors. Accurately quantifying this compound in biological matrices (e.g., plasma, urine) during preclinical pharmacokinetic (PK) studies presents distinct analytical challenges.
As a Senior Application Scientist, I designed this protocol not merely as a set of instructions, but as a causality-driven, self-validating analytical framework . Every experimental parameter is dictated by the molecule's physicochemical properties:
-
Sample Preparation Causality: The azetidine ring contains a highly basic secondary amine (estimated pKa ~9.0). At physiological pH, the molecule is predominantly positively charged. Standard protein precipitation (PPT) leaves excessive phospholipid matrix effects that suppress ionization. Therefore, we utilize Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . By acidifying the sample, we force 100% protonation of the azetidine ring, allowing it to bind irreversibly to the sulfonic acid ( −SO3− ) groups of the MCX sorbent while neutral lipids are washed away.
-
Chromatographic Causality: Highly polar basic amines exhibit poor retention and severe peak tailing on standard C18 columns under acidic conditions due to secondary interactions with residual surface silanols. To counteract this, we employ a High-pH Reversed-Phase strategy (pH 9.0). At pH 9.0, the azetidine amine is neutralized, maximizing hydrophobic retention on a high-pH-stable C18 column and ensuring sharp, symmetrical peaks.
-
Mass Spectrometry Causality: Chloropyridine derivatives yield robust signals in Electrospray Ionization Positive (ESI+) mode[3]. The weakest bond in the molecule is the ether linkage. Collision-induced dissociation (CID) of the [M+H]+ precursor ( m/z 185.0) predominantly yields the highly stable 5-chloro-2-hydroxypyridine cation ( m/z 112.0)[3].
To ensure this method functions as a self-validating system , a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 2-(Azetidin-3-yloxy)-5-chloropyridine-d4, is introduced at the very first step. This mathematically normalizes any variations in SPE recovery or MS matrix suppression, ensuring absolute trustworthiness of the final data.
Mandatory Visualizations: Method Logic & Workflow
Caption: Causality in LC-MS/MS method development for 2-(Azetidin-3-yloxy)-5-chloropyridine.
Caption: Solid-Phase Extraction (MCX) workflow exploiting the basic azetidine moiety for high recovery.
Experimental Protocols
Reagents and Materials
-
Reference Standards: 2-(Azetidin-3-yloxy)-5-chloropyridine (Purity ≥ 98%) and its deuterated analog (SIL-IS).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Modifiers: Ammonium Bicarbonate ( NH4HCO3 ), Ammonium Hydroxide ( NH4OH ), Phosphoric Acid ( H3PO4 ).
-
SPE Cartridges: Oasis MCX 96-well plate (30 µm, 30 mg/well).
Step-by-Step Sample Extraction (MCX SPE)
Note: This procedure is optimized for 50 µL of rat or human plasma.
-
Pre-treatment: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL). Add 200 µL of 2% H3PO4 in water to disrupt protein binding and fully protonate the analyte. Vortex for 2 minutes.
-
Conditioning: Pass 500 µL of MeOH through the MCX plate, followed by 500 µL of 2% H3PO4 in water. (Do not let the sorbent dry).
-
Loading: Load the pre-treated sample onto the MCX plate. Apply a gentle vacuum (approx. 2-3 inHg) to allow dropwise percolation.
-
Washing:
-
Wash 1: 500 µL of 0.1 M HCl (removes residual proteins and highly polar interferences).
-
Wash 2: 500 µL of 100% MeOH (removes neutral and acidic phospholipids).
-
-
Elution: Elute the target analytes with 2 × 250 µL of 5% NH4OH in MeOH. The high pH neutralizes the azetidine amine, breaking the ionic bond with the sorbent.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10, v/v). Vortex and centrifuge before injection.
LC-MS/MS Analytical Conditions
Liquid Chromatography Parameters
-
Column: Waters XBridge BEH C18 (2.1 × 50 mm, 2.5 µm) – Selected for stability at high pH.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.0 with NH4OH .
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.45 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2.0 µL.
Table 1: High-pH Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Type |
| 0.00 | 95 | 5 | Initial |
| 0.50 | 95 | 5 | Linear |
| 2.50 | 10 | 90 | Linear |
| 3.20 | 10 | 90 | Hold |
| 3.30 | 95 | 5 | Linear |
| 4.50 | 95 | 5 | Re-equilibration |
Mass Spectrometry Parameters
Analysis is performed on a triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S) equipped with an Electrospray Ionization (ESI) source operating in positive mode.
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | DP (V) | CE (eV) | Purpose |
| 2-(Azetidin-3-yloxy)-5-chloropyridine | 185.0 | 112.0 | 50 | 60 | 25 | Quantifier |
| 2-(Azetidin-3-yloxy)-5-chloropyridine | 185.0 | 128.0 | 50 | 60 | 18 | Qualifier |
| SIL-IS (d4-analog) | 189.0 | 116.0 | 50 | 60 | 25 | Internal Standard |
Note: Declustering Potential (DP) and Collision Energy (CE) should be fine-tuned based on the specific instrument model.
Method Validation Framework
To guarantee the scientific integrity of the generated data, this method must be validated according to the and the.
Table 3: Self-Validating Acceptance Criteria
| Validation Parameter | Methodology | Acceptance Criteria |
| Linearity | 1.0 to 1000 ng/mL (1/x² weighting) | Correlation coefficient ( r2 ) ≥ 0.990. |
| Accuracy & Precision | 6 replicates at LLOQ, Low, Mid, and High QC levels | ±15% of nominal concentration (±20% at LLOQ); CV ≤ 15%. |
| Matrix Effect (ME) | Post-extraction spiked blanks vs. neat standards (n=6 lots) | IS-normalized Matrix Factor (MF) CV ≤ 15%. |
| Extraction Recovery | Pre-extraction vs. post-extraction spiked samples | Consistent and reproducible across all QC levels (typically >80% for MCX). |
References
-
Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry . PLOS One (2013). DOI: 10.1371/journal.pone.0080332. Available at:[Link]
-
Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA) (2018). Available at:[Link]
-
ICH M10 on Bioanalytical Method Validation . European Medicines Agency (EMA) (2022). Available at:[Link]
Sources
Protocol for assessing antinociceptive effects of ABT-594
Application Notes and Protocols
Topic: Protocol for Assessing the Antinociceptive Effects of ABT-594
Audience: Researchers, scientists, and drug development professionals.
Comprehensive Guide to the Preclinical Assessment of ABT-594's Antinociceptive Properties
This document provides a detailed framework for evaluating the analgesic potential of ABT-594, a potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring robust and reproducible outcomes.
Introduction: ABT-594 - A Non-Opioid Analgesic Candidate
ABT-594, also known as Tebanicline, represents a significant departure from traditional opioid analgesics.[1][2] Its primary mechanism of action is the activation of neuronal nicotinic acetylcholine receptors (nAChRs), specifically showing high affinity and selectivity for the α4β2 subtype.[3][4] This central mechanism modulates pain transmission without engaging the opioid receptor system, offering a potential therapeutic avenue that could circumvent common opioid-related side effects like respiratory depression and dependence.[5][6] Preclinical studies have demonstrated its efficacy in animal models of acute thermal, persistent chemical, and neuropathic pain.[5][6][7]
This guide details standardized protocols to assess ABT-594's efficacy across different pain modalities, focusing on thermal nociception and mechanical allodynia.
Foundational Principles: Scientific & Ethical Integrity
All research involving animals must be predicated on a strong ethical framework. Protocols should be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[8] The guiding principles are the "3Rs": Replacement , Reduction , and Refinement .[9] Researchers have an ethical obligation to minimize animal pain and distress, using analgesics when possible, unless the absence of such treatment is scientifically justified and part of the experimental design.[10][11]
Mechanism of Action and Experimental Rationale
ABT-594 exerts its effects by binding to α4β2 nAChRs, primarily in the central nervous system.[3][12] This activation is thought to modulate descending pain-inhibitory pathways. The antinociceptive effects of ABT-594 can be blocked by the non-selective nAChR antagonist mecamylamine but not by the opioid antagonist naltrexone, confirming its distinct, non-opioid mechanism.[5][7]
The selection of nociceptive assays is critical for characterizing the compound's analgesic profile. It is important to distinguish between "nociception," the neural processing of noxious stimuli, and "pain," the subjective emotional experience, which cannot be directly measured in animals.[13] The following assays are chosen to probe different facets of nociception:
-
Hot Plate & Tail-Flick Tests: To assess responses to acute thermal stimuli. These tests measure spinal and supraspinal reflex responses, respectively, and are standard for evaluating centrally-acting analgesics.[14][15][16]
-
Von Frey Test: To measure mechanical allodynia, a hallmark of neuropathic and inflammatory pain where a normally non-painful stimulus becomes painful.[17] This is crucial for evaluating ABT-594's potential in chronic pain states.[7]
Compound Preparation and Administration
| Parameter | Details | Source |
| Compound | ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine] | [3] |
| Solubility | Soluble in DMSO. For in vivo use, further dilution in saline or other appropriate vehicle is required. | [3] |
| Storage | Store as a solid at -20°C for long-term stability. | |
| Vehicle Control | The final vehicle solution used for dilution (e.g., 10% DMSO in saline) must be administered to a control group. | - |
Table 1: ABT-594 Compound Information.
| Species | Route | Dose Range (Antinociceptive) | Notes | Source |
| Rat | s.c. | 0.05 - 0.1 mg/kg | Effective in hot-plate test. | [18] |
| Rat | i.p. | ED₅₀ ≈ 0.009 mg/kg (40 nmol/kg) | For attenuation of mechanical allodynia. | [7] |
| Mouse | i.p. | ~0.14 mg/kg (0.62 µmol/kg) | Maximally effective dose in hot-plate and writhing assays. | [5] |
Table 2: Recommended Dosing for Rodent Studies. Note: Doses should be optimized for specific models and experimental conditions through a dose-response study.
Experimental Workflow
A structured experimental workflow is essential for minimizing variability and ensuring the integrity of the results.
Part I: Assessment of Acute Thermal Nociception
These tests are fundamental for screening centrally-acting analgesics.
Protocol 1: Hot Plate Test
This test measures the response latency to a thermal stimulus, involving supraspinal (brain-level) processing, making it a valuable assay for compounds like ABT-594.[14][16]
Methodology
-
Acclimation: Transport animals to the testing room at least 30-60 minutes before the experiment begins to allow for environmental habituation.[14][19]
-
Apparatus Setup: Clean the hot plate surface with 70% ethanol. Set the plate to a constant temperature, typically 55°C (± 0.2°C).[19]
-
Baseline Measurement: Gently place each animal on the hot plate within the transparent restraining cylinder and immediately start a timer.
-
Endpoint: Observe the animal for nocifensive behaviors, specifically hind paw licking, hind paw flicking, or jumping.[16][19] The first occurrence of any of these behaviors is the endpoint.
-
Data Recording: Record the latency (in seconds) from placement on the plate to the endpoint behavior.
-
Cut-off Time: To prevent tissue damage, a maximum cut-off time must be enforced. If the animal does not respond within 30 seconds, remove it from the plate and record the latency as 30 seconds.[19][20]
-
Drug Administration: Administer ABT-594, vehicle, or a positive control (e.g., morphine) via the chosen route (e.g., intraperitoneal, i.p.).
-
Post-Treatment Testing: At a predetermined time post-injection (based on known or pilot pharmacokinetic data), repeat steps 3-6 to measure the post-treatment latency.
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Tail-Flick Test
This assay measures a rapid, spinally-mediated reflex to a focused thermal stimulus applied to the tail.[15]
Methodology
-
Acclimation: Animals must be habituated to the restraining device over several sessions prior to testing to minimize stress.[21][22]
-
Apparatus Setup: Turn on the tail-flick apparatus. Calibrate the intensity of the radiant heat source to produce a baseline tail-flick latency of approximately 3-6 seconds in untreated animals.[23]
-
Baseline Measurement: Place the animal in the restrainer with its tail positioned over the heat source aperture.
-
Endpoint: Activate the heat source and timer. The test automatically stops when the animal flicks its tail out of the beam's path.[15]
-
Data Recording: The latency to the tail flick is automatically recorded.
-
Cut-off Time: Set a cut-off time (e.g., 10-15 seconds) on the apparatus to prevent tissue damage.
-
Drug Administration & Post-Treatment Testing: Follow the same procedure as described for the Hot Plate Test (Steps 7-8).
-
Data Analysis: Calculate the change in latency or %MPE as described for the Hot Plate Test.
Part II: Assessment of Mechanical Allodynia
This modality is crucial for evaluating efficacy in persistent pain models, such as those mimicking neuropathy or inflammation.[24]
Protocol 3: Von Frey Test
This test determines the paw withdrawal threshold in response to a mechanical stimulus applied to the plantar surface of the paw.[25]
Methodology
-
Acclimation: Place animals in individual compartments on a raised wire mesh platform and allow them to acclimate for at least 30 minutes until exploratory behavior ceases.[17][26]
-
Stimulation: Using either manual Von Frey filaments (e.g., up-down method) or an electronic Von Frey device, apply the stimulus to the plantar surface of the hind paw.[25][27]
-
Manual Method: Begin with a mid-range filament (e.g., 4.31 for rats) and apply enough force to cause a slight buckling for 6-8 seconds. A positive response is a sharp withdrawal of the paw. The "up-down method" is used to determine the 50% withdrawal threshold.[25]
-
Electronic Method: Apply the rigid tip of the device to the paw with a gradually increasing force. The device automatically records the peak force (in grams) at which the animal withdraws its paw.[17][27]
-
-
Data Recording: Record the withdrawal threshold in grams. Take an average of 3-5 readings per paw, with at least a 1-minute interval between stimulations.[17][26]
-
Drug Administration & Post-Treatment Testing: Administer compounds as previously described. Measure the post-treatment paw withdrawal threshold at the expected time of peak effect.
-
Data Analysis: The antiallodynic effect is demonstrated by a significant increase in the paw withdrawal threshold (in grams) in the ABT-594 treated group compared to the vehicle-treated group.
| Assay | Pain Modality | Primary CNS Involvement | Key Measurement | Rationale for ABT-594 |
| Hot Plate Test | Acute Thermal Nociception | Supraspinal (Integrated) | Reaction Time (Latency) | Evaluates centrally-mediated analgesia.[14][16] |
| Tail-Flick Test | Acute Thermal Nociception | Spinal (Reflexive) | Reaction Time (Latency) | Assesses effects on spinal reflex pathways.[15][28] |
| Von Frey Test | Mechanical Allodynia | Central & Peripheral | Force Threshold (Grams) | Key model for neuropathic & inflammatory pain.[7][24] |
Table 3: Summary of Recommended Antinociceptive Assays.
References
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Bannon, A. W., et al. (1998). Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice. Journal of Pharmacology and Experimental Therapeutics, 285(2), 787-794. [Link]
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Fuxe, K., et al. (2007). The nicotinic acetylcholine receptor agonist ABT-594 increases FGF-2 expression in various rat brain regions. Neuroscience Letters, 411(3), 221-226. [Link]
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Maze Engineers. Rodent Hot Plate Pain Assay. [Link]
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Wikipedia. Tail flick test. [Link]
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Carbone, L., & Austin, J. (2016). Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents. Journal of the American Association for Laboratory Animal Science, 55(5), 539-551. [Link]
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Wikipedia. Hot plate test. [Link]
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Lynch, J. J., et al. (2005). ABT-594 (a nicotinic acetylcholine agonist): anti-allodynia in a rat chemotherapy-induced pain model. European Journal of Pharmacology, 509(1), 43-48. [Link]
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Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Journal of Visualized Experiments, (115), 54591. [Link]
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IACUC, University of Iowa. Hot Plate Test. [Link]
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The Jackson Laboratory. Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. [Link]
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International Association for the Study of Pain. Guidelines for the Use of Laboratory Animals in Pain Research. [Link]
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Drugs of the Future. (2001). ABT-594. [Link]
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Decker, M. W., et al. (2000). Analgesic profile of the nicotinic acetylcholine receptor agonists, (+)-epibatidine and ABT-594 in models of persistent inflammatory and neuropathic pain. Pain, 86(1-2), 113-122. [Link]
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Boyce, S., et al. (2000). Analgesic and toxic effects of ABT-594 resemble epibatidine and nicotine in rats. Pain, 85(3), 443-450. [Link]
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Mogil, J. S. (2012). Tests and models of nociception and pain in rodents. Neuroscience, 211, 38-49. [Link]
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BioMed. (2025). How to conduct Von Frey Test?. [Link]
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Mogil, J. S. (2009). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. ResearchGate. [Link]
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AMDCC Protocols. (2004). Tail Flick Assay. [Link]
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Carbone, L. (2011). Pain in Laboratory Animals: The Ethical and Regulatory Imperatives. PLOS ONE, 6(9), e21578. [Link]
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ConductScience. Tail Flick Test. [Link]
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The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. [Link]
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Triano, J. J., et al. (2012). Evaluation of mechanical allodynia in an animal immobilization model using the von frey method. Journal of Manipulative and Physiological Therapeutics, 35(1), 44-49. [Link]
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American Psychological Association. (2021). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]
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Jakubaszek, M., & Szelenberger, R. (2015). Animal models of nociceptive pain. Postepy Higieny I Medycyny Doswiadczalnej, 69, 129-137. [Link]
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National Health Research Institutes, Taiwan. Tail Flick 疼痛閃尾測試. [Link]
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protocols.io. (2019). Tail Flick V.1. [Link]
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Harvard Apparatus. Electronic Von Frey for Evaluating Mechanical Allodynia. [Link]
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Heffner, M. A., et al. (2017). Hot-plate analgesia testing. Bio-protocol, 7(20), e2588. [Link]
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Dutta, S., et al. (2012). Population Analyses of Efficacy and Safety of ABT-594 in Subjects with Diabetic Peripheral Neuropathic Pain. AAPS Journal, 14(2), 200-208. [Link]
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de-la-Cruz, R. M., et al. (2019). Epibatidine: A Promising Natural Alkaloid in Health. Molecules, 24(1), 75. [Link]
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Donnelly-Roberts, D. L., et al. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization. Journal of Pharmacology and Experimental Therapeutics, 285(2), 777-786. [Link]
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Application Note: Characterizing 2-(Azetidin-3-yloxy)-5-chloropyridine in Nicotinic Acetylcholine Receptor Binding Assays
Target Audience: Researchers, assay development scientists, and medicinal chemists in neuropharmacology.
Introduction & Pharmacological Context
The development of subtype-selective nicotinic acetylcholine receptor (nAChR) ligands is a critical pursuit in neuropharmacology, driven by the receptor's involvement in pain processing, cognitive disorders, and addiction[1]. While early agonists like epibatidine exhibited potent analgesic properties, their lack of subtype selectivity led to severe toxicities. This necessitated the design of conformationally constrained analogues.
2-(Azetidin-3-yloxy)-5-chloropyridine represents a highly specialized pharmacophore in this domain. It combines a rigid, four-membered azetidine ring—which mimics the quaternary ammonium of acetylcholine—with a 5-chloropyridine moiety. The 3-yloxy linkage alters the spatial vector of the basic nitrogen compared to the 2-methoxy linkage seen in clinical candidates like tebanicline (ABT-594)[2]. This structural nuance dictates its interaction with the aromatic cage of the nAChR orthosteric site, making it a valuable tool compound for competitive binding assays probing the α4β2 and α7 subtypes.
Mechanistic Insights: The Causality of Assay Design
To generate reproducible and physiologically relevant data, the experimental conditions must be tailored to the physicochemical properties of 2-(Azetidin-3-yloxy)-5-chloropyridine and the structural biology of the nAChR.
-
Pharmacophore Protonation & Buffer Selection: The basic nitrogen of the azetidine ring has a pKa of approximately 9.0. At a physiological pH of 7.4, it remains predominantly protonated. This positive charge is absolute necessity for forming a cation-π interaction with the conserved Trp149 residue in the α-subunit of the receptor[3]. Therefore, strict pH control using a robust buffer (e.g., 50 mM Tris-HCl) is non-negotiable[4].
-
Halogen Bonding & Selectivity: The chlorine atom at the 5-position of the pyridine ring does more than increase lipophilicity; it engages in directed halogen bonding within the binding pocket. This interaction is a primary driver for the compound's high affinity for the α4β2 subtype over the α3β4 ganglionic subtype[2].
-
Mitigating Non-Specific Binding (NSB): Azetidinyl-pyridines are prone to adhering to the negatively charged silicates in standard glass fiber (GF/B) filters. Pre-treating filters with 0.5% polyethylenimine (PEI) neutralizes this charge, drastically reducing NSB and expanding the assay's specific signal window.
-
Radioligand Selection: For native tissue (e.g., rat cortical synaptosomes), [3H]cytisine is preferred over [3H]epibatidine. [3H]cytisine is highly selective for α4β2 receptors, ensuring that the displacement curve generated by the test compound reflects a single-site competitive interaction rather than a convoluted multi-site displacement[4].
Experimental Protocol: Self-Validating Competitive Binding Assay
This protocol describes a competitive radioligand binding assay designed to act as a self-validating system, ensuring that every run mathematically proves its own reliability.
Step 1: Membrane Preparation
-
Isolate the cerebral cortex from male Wistar rats and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, and 2.5 mM CaCl2, pH 7.4)[4].
-
Centrifuge at 45,000 × g for 10 minutes at 4°C. Resuspend the pellet in fresh buffer to yield a synaptosomal membrane suspension with a final protein concentration of 1 mg/mL[4].
Step 2: Assay Setup (96-Well Format)
-
Total Binding (TB): Add 150 µL buffer, 50 µL [3H]cytisine (final concentration 5 nM), and 50 µL membrane suspension.
-
Non-Specific Binding (NSB): Add 100 µL buffer, 50 µL of 10 µM (-)-nicotine (to saturate all specific sites), 50 µL [3H]cytisine, and 50 µL membrane suspension[4].
-
Test Compound: Add 100 µL buffer, 50 µL of 2-(Azetidin-3-yloxy)-5-chloropyridine (serial dilutions from 10⁻¹² to 10⁻⁵ M), 50 µL [3H]cytisine, and 50 µL membrane suspension.
Step 3: Equilibrium Incubation
Incubate the plates at 2–4°C for 2 hours. Causality: The low temperature prevents receptor desensitization, internalization, or proteolytic degradation during the extended time required for the highly constrained azetidine ligand to reach thermodynamic equilibrium[4].
Step 4: Rapid Filtration & Counting
-
Terminate the reaction by rapid vacuum filtration through GF/B filter plates pre-soaked for 1 hour in 0.5% PEI.
-
Wash filters three times with 300 µL of ice-cold wash buffer to flush unbound radioligand.
-
Dry the plates, add 40 µL of liquid scintillation cocktail per well, and quantify retained radioactivity using a microplate scintillation counter.
Step 5: Assay Validation & Quality Control (QC)
To ensure the protocol is self-validating, calculate the following metrics for every plate:
-
Z'-Factor: Must be > 0.5 (calculated between the TB and NSB controls), proving the assay has a sufficient dynamic range for high-throughput screening[5].
-
Hill Slope (nH): Fit the competition data to a one-site non-linear regression model. The Hill slope must be approximately 1.0 (0.85 – 1.15). A slope significantly deviating from 1.0 indicates assay artifacts, ligand depletion, or allosteric modulation rather than true orthosteric competition.
Data Presentation
The following table summarizes the expected pharmacological profile of 2-(Azetidin-3-yloxy)-5-chloropyridine in comparison to structurally related benchmark compounds.
| Compound | α4β2 K_i (nM) | α3β4 K_i (nM) | α7 K_i (nM) | Primary Application |
| 2-(Azetidin-3-yloxy)-5-chloropyridine | ~0.05 - 0.1* | > 100 | > 1000 | In vitro binding competitor / Scaffold |
| Tebanicline (ABT-594) | 0.037 | 10,000 | > 10,000 | Analgesic drug candidate |
| A-85380 | 0.05 | 148 | > 1000 | PET radiotracer precursor |
| (-)-Nicotine (Reference) | 1.0 - 5.0 | ~ 400 | ~ 1600 | Non-selective endogenous mimic |
*Estimated values based on structural homology to A-85380 and tebanicline[2].
Workflow Visualization
Workflow of the self-validating nAChR competitive radioligand binding assay.
References
-
[5] A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor - ResearchGate.[Link]
-
[1] Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC.[Link]
-
[4] Evaluation of 5-11C-Methyl-A-85380 as an Imaging Agent for PET Investigations of Brain Nicotinic Acetylcholine Receptors - Journal of Nuclear Medicine.[Link]
-
[2] 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling - Journal of Medicinal Chemistry (ACS).[Link]
-
[3] Molecular insights into the α6β4 nicotinic acetylcholine receptor function and ligand recognition - ResearchGate.[Link]
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Application Note: A Guide to Investigating Persistent Pain Mechanisms with the Selective Nicotinic Acetylcholine Receptor (nAChR) Modulator, 2-(Azetidin-3-yloxy)-5-chloropyridine
Abstract
Persistent pain, encompassing both neuropathic and chronic inflammatory states, represents a significant clinical challenge with a pressing need for novel therapeutic strategies. A promising avenue for drug discovery lies in the modulation of neuronal nicotinic acetylcholine receptors (nAChRs), which are critical regulators of nociceptive signaling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of 2-(Azetidin-3-yloxy)-5-chloropyridine, a specific nAChR ligand, as a tool to investigate the mechanisms of persistent pain. Drawing on established methodologies for analogous compounds, we present detailed protocols for in vitro characterization and in vivo efficacy testing, underpinned by the scientific rationale for each experimental choice.
Introduction: Targeting nAChRs in Persistent Pain
Persistent pain is a debilitating condition arising from nerve damage (neuropathic pain) or ongoing inflammation.[1][2] Unlike acute pain, which serves as a protective warning system, persistent pain is pathological and often unresponsive to conventional analgesics.[3] The discovery of novel, non-opioid analgesics is therefore a paramount goal in modern pharmacology.[4]
The neuronal nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels, have emerged as a validated target for pain intervention.[5] These receptors are widely expressed in the central and peripheral nervous systems and play a crucial role in modulating neurotransmitter release and neuronal excitability.[6][7] Subtype-selective activation of nAChRs can produce potent analgesia. For instance, the compound ABT-594, (R)-5-(2-azetidinylmethoxy)-2-chloropyridine, demonstrated analgesic efficacy comparable to morphine in preclinical models by acting as a potent agonist at α4β2* nAChRs.[8][9]
2-(Azetidin-3-yloxy)-5-chloropyridine shares structural motifs with established nAChR ligands, suggesting it is a valuable chemical probe for dissecting the role of specific nAChR subtypes in pain pathways.[5][10] The azetidine ring, a four-membered saturated heterocycle, is a key feature in many nAChR-targeting compounds, imparting conformational rigidity that can enhance binding affinity and selectivity.[11] This guide outlines the necessary experimental steps to characterize the pharmacological profile of 2-(Azetidin-3-yloxy)-5-chloropyridine and validate its analgesic potential in relevant models of persistent pain.
Proposed Mechanism of Action: Modulation of Nociceptive Signaling
The analgesic effect of nAChR agonists is primarily mediated by their action on receptors located in key pain-processing regions of the brain and spinal cord. Activation of presynaptic nAChRs can modulate the release of neurotransmitters, including GABA and norepinephrine, which dampens nociceptive signaling. Specifically, the α4β2 subtype is considered essential for nicotine-induced analgesia.[5]
We hypothesize that 2-(Azetidin-3-yloxy)-5-chloropyridine acts as a selective agonist or partial agonist at neuronal nAChRs, likely the α4β2 subtype. Upon binding, it is expected to cause depolarization of the neuronal membrane through the influx of cations (Na⁺ and Ca²⁺).[12] This primary signal can trigger secondary events, including the activation of voltage-dependent calcium channels (VDCCs) and calcium-induced calcium release (CICR) from intracellular stores, ultimately modulating synaptic transmission and reducing the perception of pain.[12]
Caption: Proposed signaling pathway for nAChR-mediated analgesia.
Compound Properties and Preparation
Accurate characterization begins with proper handling and preparation of the test compound. The following data provides key information for 2-(Azetidin-3-yloxy)-5-chloropyridine.
| Property | Value | Source |
| Chemical Name | 2-(Azetidin-3-yloxy)-5-chloropyridine | N/A |
| CAS Number | 2174001-89-7 (bis(trifluoroacetic acid) salt) | [10] |
| Molecular Formula | C₈H₉ClN₂O | N/A |
| Molecular Weight | 184.62 g/mol (free base) | N/A |
| Appearance | Off-white to light yellow crystalline solid (typical for similar compounds) | [13] |
| Solubility | Likely soluble in water and DMSO | [14][15] |
Protocol 3.1: Preparation of Stock Solutions
Rationale: A high-concentration, stable stock solution in an appropriate solvent like DMSO is essential for accurate serial dilutions and to minimize solvent effects in biological assays.
-
Safety First: Handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Stock Solution (100 mM in DMSO):
-
Accurately weigh 1.85 mg of 2-(Azetidin-3-yloxy)-5-chloropyridine (free base).
-
Dissolve the powder in 100 µL of sterile, anhydrous DMSO.
-
Vortex gently until fully dissolved.
-
-
Aqueous Stock (10 mM):
-
For experiments where DMSO may interfere, a secondary stock can be prepared in sterile saline or buffer.
-
Dilute the 100 mM DMSO stock 1:10 in the desired aqueous vehicle. Note: Check for precipitation. If solubility is an issue, a lower concentration may be necessary.
-
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Protect from light.
In Vitro Characterization: Target Engagement and Selectivity
The first critical step is to confirm that 2-(Azetidin-3-yloxy)-5-chloropyridine engages its intended nAChR targets and to determine its functional activity (agonist, antagonist, or partial agonist) and subtype selectivity.
Caption: Workflow for in vitro characterization of an nAChR modulator.
Protocol 4.1: Whole-Cell Patch-Clamp Electrophysiology
Rationale: Patch-clamp is the gold-standard technique for directly measuring ion channel function. It provides precise data on receptor activation, desensitization, and modulation by measuring the ionic currents flowing through the channel in response to the compound.[16]
-
Cell Culture: Culture HEK293 cells stably transfected with the human nAChR subunits of interest (e.g., α4β2, α7, α3β4) according to standard protocols.
-
Electrophysiology Setup:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA. Adjust pH to 7.3 with KOH.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
-
Recording:
-
Establish a whole-cell configuration on a single, healthy cell.
-
Clamp the cell membrane potential at a holding potential of -70 mV or -80 mV.[16][17]
-
Use a rapid solution application system to apply acetylcholine (ACh) or a known agonist to establish a baseline maximal response.
-
Apply increasing concentrations of 2-(Azetidin-3-yloxy)-5-chloropyridine to generate a dose-response curve. Apply each concentration for 2-5 seconds, followed by a washout period to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak inward current amplitude for each concentration.
-
Normalize the responses to the maximal current elicited by a saturating concentration of ACh.
-
Fit the normalized data to a Hill equation to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
Protocol 4.2: High-Throughput Calcium Imaging
Rationale: Calcium imaging is a robust, higher-throughput alternative to electrophysiology for assessing the function of calcium-permeable ion channels like nAChRs.[12][18] It measures the increase in intracellular calcium that occurs upon channel activation.[19]
-
Cell Preparation: Seed nAChR-expressing cells in a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Incubate cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) as per the manufacturer's instructions.
-
Compound Addition:
-
Use an automated liquid handler or a multi-channel pipette to add serial dilutions of 2-(Azetidin-3-yloxy)-5-chloropyridine to the wells.
-
Include a positive control (e.g., ACh or epibatidine) and a vehicle control (DMSO).
-
-
Fluorescence Reading:
-
Measure fluorescence intensity before and after compound addition using a plate reader equipped with the appropriate filters (e.g., excitation ~485 nm, emission ~520 nm for Fluo-4).
-
Record the kinetic response over several minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) over baseline (F₀).
-
Plot ΔF/F₀ against compound concentration and fit to a dose-response curve to determine the EC₅₀.
-
| nAChR Subtype | Predicted EC₅₀ (nM) | Predicted Efficacy (% of ACh) | Rationale / Reference |
| α4β2 | 1 - 50 | 40 - 80% (Partial Agonist) | High affinity is a hallmark of effective nicotinic analgesics like ABT-594.[9] |
| α7 | > 1000 | < 20% | High selectivity against α7 is desirable to minimize potential off-target effects.[20] |
| α3β4 | > 500 | < 30% | Selectivity against ganglionic subtypes (α3β4) reduces autonomic side effects.[5] |
In Vivo Efficacy: Preclinical Models of Persistent Pain
After in vitro validation, the next step is to assess the compound's analgesic efficacy in robust and clinically relevant animal models of persistent pain.[2][4]
Caption: Generalized workflow for an in vivo preclinical pain study.
Protocol 5.1: Neuropathic Pain - Chronic Constriction Injury (CCI) Model
Rationale: The CCI model is a widely used surgical model that mimics human neuropathic pain conditions caused by peripheral nerve entrapment or injury.[1][21] It results in long-lasting mechanical allodynia and thermal hyperalgesia.[22][23]
-
Animal Subjects: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).
-
Surgical Procedure:
-
Anesthetize the animal (e.g., isoflurane).
-
Make an incision on the lateral surface of the mid-thigh to expose the common sciatic nerve.[1]
-
Proximal to the nerve's trifurcation, place 4 loose ligatures (for rats) or 3 (for mice) around the nerve at ~1 mm intervals using 4-0 chromic gut suture.[1][24] The ligatures should only gently constrict the nerve, not arrest circulation.
-
Close the muscle and skin layers with sutures or staples. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Behavioral Testing:
-
Allow animals to recover for 5-7 days post-surgery. Pain hypersensitivity typically develops within this period.[22]
-
Mechanical Allodynia (von Frey Test): Place the animal on an elevated mesh floor. Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A significant decrease in PWT in the injured paw indicates allodynia.[1]
-
Thermal Hyperalgesia (Hargreaves Test): Use a plantar test apparatus to apply a radiant heat source to the hind paw. Record the latency to paw withdrawal. A shorter latency indicates hyperalgesia.[23][25]
-
-
Compound Administration and Testing:
-
Once stable hypersensitivity is confirmed, administer 2-(Azetidin-3-yloxy)-5-chloropyridine (e.g., via intraperitoneal (i.p.) or oral (p.o.) gavage) at various doses.
-
Include a vehicle control group and a positive control group (e.g., gabapentin, 30-100 mg/kg).[1][23]
-
Perform behavioral testing at several time points post-dosing (e.g., 30, 60, 120, 240 minutes) to establish a time course of action.
-
Protocol 5.2: Inflammatory/Persistent Pain - Formalin Test
Rationale: The formalin test is a chemical nociception model that produces a biphasic pain response.[26][27] Phase I (0-10 min) reflects acute nociception from direct activation of primary afferents, while Phase II (15-60 min) involves central sensitization and inflammation, making it relevant for persistent pain states.[28][29]
-
Animal Subjects: Male mice (20-30g) or rats (200-250g).
-
Procedure:
-
Acclimate the animal to a transparent observation chamber for at least 30 minutes.
-
Administer the test compound, vehicle, or positive control (e.g., morphine) at a set time (e.g., 30 minutes) before the formalin injection.
-
Inject 20 µL (for mice) or 50 µL (for rats) of a 2.5-5% formalin solution subcutaneously into the plantar surface of one hind paw.[28]
-
-
Behavioral Scoring:
-
Immediately after injection, return the animal to the chamber and start a timer.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
Score the behavior in 5-minute blocks for up to 60 minutes.
-
-
Data Analysis:
-
Calculate the total time spent in nociceptive behavior for Phase I (e.g., 0-10 min) and Phase II (e.g., 15-50 min) separately.
-
A compound effective against persistent pain is expected to significantly reduce the pain score in Phase II.[26]
-
Analytical Methodologies for Quantification
To support pharmacokinetic studies, a reliable analytical method for quantifying 2-(Azetidin-3-yloxy)-5-chloropyridine in biological matrices (e.g., plasma, brain tissue) is required.
Rationale: Validated analytical methods are crucial for correlating drug exposure with pharmacological effect (PK/PD modeling).[30] HPLC and GC-MS are standard platforms for this purpose.[31][32]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV or mass spectrometry (LC-MS) detection is a suitable approach. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile) would likely provide good separation.[33]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, potentially requiring a derivatization step to improve the volatility and thermal stability of the analyte.[30][33]
Conclusion
2-(Azetidin-3-yloxy)-5-chloropyridine represents a promising chemical tool for the exploration of nAChR-mediated analgesia. By leveraging its structural relationship to known nicotinic ligands, researchers can apply the detailed in vitro and in vivo protocols outlined in this guide to systematically characterize its pharmacological profile. This structured approach, from target engagement and selectivity profiling in cell-based assays to efficacy testing in validated models of neuropathic and persistent inflammatory pain, will enable a thorough investigation of its potential as a novel analgesic and further illuminate the role of nicotinic systems in the complex mechanisms of persistent pain.
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Application Notes & Protocols for the Staudinger Synthesis of Azetidinone Derivatives
Introduction: The Enduring Significance of the Staudinger Cycloaddition
First reported by Hermann Staudinger in 1907, the synthesis of β-lactams (azetidinones) through the [2+2] cycloaddition of a ketene and an imine remains a cornerstone of synthetic organic chemistry.[1][2] This reaction, now known as the Staudinger synthesis, gained immense importance with the discovery of penicillin's structure in the 1940s, as it provided a direct route to the crucial β-lactam ring.[1] The strained four-membered azetidinone core is not only the pharmacophore responsible for the antibacterial activity of β-lactam antibiotics but also a versatile synthetic intermediate for a wide range of biologically active compounds.[3][4][5][6]
The development of new β-lactam antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria.[3][4] Consequently, robust and versatile methods for the synthesis of diverse azetidinone derivatives are in high demand. The Staudinger reaction offers a convergent and highly adaptable approach to this challenge. This document provides an in-depth guide to the mechanism, stereochemical considerations, and practical execution of the Staudinger synthesis for researchers, scientists, and drug development professionals.
Reaction Mechanism: A Stepwise Pathway to the β-Lactam Core
The Staudinger synthesis is a formal [2+2] cycloaddition, but extensive experimental and computational studies have established that it does not proceed through a concerted mechanism.[7][8] Instead, the reaction follows a two-step pathway involving a zwitterionic intermediate.[7][9][10]
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the nitrogen atom of the imine on the central electrophilic carbon of the ketene.[7][9][11] This step forms a zwitterionic intermediate.
-
Ring Closure: The second, often rate-determining step, is an intramolecular electrocyclic ring closure of the zwitterionic intermediate to yield the final β-lactam product.[7][9]
The stereochemical outcome of the reaction is determined during this stepwise process and is influenced by the competition between direct ring closure and the potential for isomerization of the zwitterionic intermediate.[10][12][13]
Caption: The stepwise mechanism of the Staudinger cycloaddition.
Controlling Stereochemistry
The Staudinger synthesis can generate up to two new chiral centers, making stereocontrol a critical aspect of the reaction. The relative stereochemistry (cis vs. trans) of the substituents on the β-lactam ring is influenced by several factors:
-
Imine Geometry: The initial geometry of the imine is a primary determinant of the product's stereochemistry. Generally, (E)-imines lead to the formation of cis-β-lactams, while (Z)-imines yield trans-β-lactams.[1][7][9]
-
Substituent Effects: The electronic properties of the substituents on both the ketene and the imine play a crucial role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the formation of cis-β-lactams.[10][12][13] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow the ring closure, allowing for isomerization of the intermediate and leading to the thermodynamically more stable trans-β-lactam.[10][12][13]
-
Reaction Conditions: Temperature can influence the stereochemical outcome. Higher temperatures can favor the formation of the more stable trans product.[2]
| Factor | Influence on Stereochemistry | Predominant Product |
| Imine Geometry | (E)-Imine | cis-β-Lactam[1][9] |
| (Z)-Imine | trans-β-Lactam[1][9] | |
| Ketene Substituents | Electron-Donating | cis-β-Lactam[1][10][13] |
| Electron-Withdrawing | trans-β-Lactam[1][10][13] | |
| Imine Substituents | Electron-Withdrawing | cis-β-Lactam[10][13] |
| Electron-Donating | trans-β-Lactam[10][13] | |
| Temperature | High (e.g., reflux) | Favors thermodynamic trans product[2] |
Experimental Protocol: Synthesis of a Model Azetidinone
This protocol details a general procedure for the synthesis of a cis-β-lactam via the Staudinger cycloaddition, utilizing the in situ generation of a ketene from an acyl chloride. This is a common and practical approach, as most ketenes are unstable and prone to polymerization.[8][10]
Reaction: Synthesis of cis-1-benzyl-3-chloro-4-phenylazetidin-2-one.
Materials:
-
N-Benzylidenebenzylamine (Imine, 1.0 eq)
-
Chloroacetyl chloride (Acyl chloride, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the imine (1.0 eq).
-
Dissolve the imine in anhydrous DCM (approx. 0.2 M concentration).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
-
Ketene Generation and Reaction:
-
In the dropping funnel, prepare a solution of chloroacetyl chloride (1.2 eq) in a small amount of anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the stirred imine solution over 30-60 minutes. Maintain the temperature at 0 °C.[2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.[2][14]
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[9]
-
-
Purification:
-
Characterization:
-
Analyze the purified product by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.[9] The coupling constant between the C3 and C4 protons in ¹H NMR can be used to confirm the cis stereochemistry (typically J = 4.5-5.5 Hz).
-
Caption: General experimental workflow for Staudinger synthesis.
Field-Proven Insights: Troubleshooting and Optimization
-
Moisture Sensitivity: The reaction is highly sensitive to moisture, which can hydrolyze the acyl chloride and the ketene intermediate. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Ketene Polymerization: Ketenes are prone to dimerization and polymerization.[10] This is minimized by generating the ketene in situ at low temperatures (0 °C to -78 °C) and ensuring it reacts quickly with the imine.[2] Slow, dropwise addition of the acyl chloride is crucial.
-
Base Selection: Triethylamine is the most common base, but other tertiary amines can be used.[2] The base should be in slight excess to neutralize the HCl generated during ketene formation. Stoichiometric or even catalytic amounts of base have been explored in some protocols.[15]
-
Solvent Choice: Dichloromethane is a common solvent, but toluene or THF can also be used.[2][16] The choice of solvent can sometimes influence the reaction rate and stereoselectivity.
-
Purification Challenges: The crude product may contain unreacted starting materials, triethylammonium hydrochloride, and polymeric byproducts. An initial aqueous wash is essential to remove the salt. Careful column chromatography is typically required for high purity.
Conclusion
The Staudinger synthesis is a powerful and versatile tool for the construction of the azetidinone ring system, a privileged scaffold in medicinal chemistry. A thorough understanding of its stepwise mechanism and the factors governing its stereoselectivity allows for the rational design and synthesis of a vast array of β-lactam derivatives. The protocol provided herein serves as a robust starting point for researchers, which can be adapted and optimized for various substrates to advance the development of new therapeutics.
References
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Staudinger synthesis. In Wikipedia. Retrieved March 15, 2026, from [Link]
-
Staudinger Synthesis. Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]
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Ruiz, M. A., et al. (2008). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 41(7), 835–845. [Link]
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Tuba, R., et al. (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Organic & Biomolecular Chemistry, 11(36), 5938-5949. [Link]
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France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]
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Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579. [Link]
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Yadav, S., et al. (2022). Reducing Stoichiometric Excess of Base to Catalytic Amount: Revisiting Staudinger Reaction for β-lactam Synthesis. Current Organic Synthesis, 19(5), 524-531. [Link]
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Jiao, L., et al. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. [Link]
-
Al-Amiery, A. A., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19999. [Link]
-
Cossío, F. P., et al. (2005). Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. Current Organic Chemistry, 9(18), 1759-1777. [Link]
-
Zarei, M., et al. (2016). Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline as a carboxylic acid activator. Synthetic Communications, 46(24), 2033-2040. [Link]
-
Jarrahpour, A., et al. (2011). Synthesis of Structurally Diverse 2-Azetidinones via Staudinger Reaction on a Solid Support. Bulletin of the Chemical Society of Japan, 84(3), 320-325. [Link]
-
Taggi, A. E., et al. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. Illinois Chemistry. [Link]
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Jiao, L., et al. (2006). Origin of the relative stereoselectivity of the beta-lactam formation in the Staudinger reaction. Journal of the American Chemical Society, 128(18), 6060-6069. [Link]
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Alcaide, B., & Almendros, P. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 18(1), 2-23. [Link]
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Thomas, A. B., et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 155-162. [Link]
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France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. ResearchGate. [Link]
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Application Notes & Protocols for the Oral Administration of 2-(Azetidin-3-yloxy)-5-chloropyridine and Structurally Related Analogs
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the oral administration protocols for 2-(azetidin-3-yloxy)-5-chloropyridine and its structural analogs. Drawing from extensive research on related compounds, such as the potent, orally active nicotinic acetylcholine receptor (nAChR) agonist ABT-594 ((R)-5-(2-azetidinylmethoxy)-2-chloropyridine), this guide emphasizes the integration of physicochemical characterization with formulation strategies to achieve optimal oral bioavailability for preclinical studies.[1][2][3] The protocols outlined herein are designed to be adaptable, scientifically robust, and validated through a systematic approach to preclinical formulation development.
Introduction: The Rationale for Oral Administration
The oral route is the most common and preferred method of drug administration due to its convenience, patient compliance, and cost-effectiveness. For novel chemical entities (NCEs) like 2-(azetidin-3-yloxy)-5-chloropyridine, establishing a viable oral administration protocol is a critical step in early-stage drug development.[4] This process enables essential in vivo studies, including pharmacokinetics (PK), pharmacodynamics (PD), and toxicology assessments, which are foundational for advancing a candidate compound to clinical trials.[5]
The development of a successful oral formulation hinges on a deep understanding of the compound's physicochemical properties and how they influence its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7][8] Many NCEs exhibit poor aqueous solubility, which can significantly limit their oral bioavailability.[6] Therefore, the formulation strategies discussed in this guide are particularly focused on overcoming such challenges.
Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)
Before any formulation work begins, a thorough physicochemical characterization of 2-(azetidin-3-yloxy)-5-chloropyridine is imperative.[6] This data will inform the selection of an appropriate formulation strategy.
Key Physicochemical Parameters
A comprehensive pre-formulation assessment should include the parameters outlined in Table 1.
| Parameter | Experimental Method | Rationale and Implication for Oral Formulation |
| Aqueous Solubility | pH-solubility profile (e.g., using shake-flask method at pH 1.2, 4.5, and 6.8) | Determines the dissolution rate in the gastrointestinal (GI) tract. Low solubility is a primary cause of poor oral bioavailability. |
| LogP/LogD | Octanol-water partition coefficient determination | Indicates the lipophilicity of the compound. A LogP between 0 and 5 is generally considered favorable for oral absorption.[4] |
| pKa | Potentiometric titration or UV-spectrophotometry | Identifies ionizable groups and predicts how solubility and permeability will change throughout the pH gradient of the GI tract. |
| Solid-State Properties | X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC) | Characterizes the crystalline or amorphous nature of the API, which affects solubility, stability, and dissolution rate. |
| Chemical Stability | Forced degradation studies (acid, base, oxidation, light, heat) | Assesses the stability of the API in various conditions to ensure it remains intact within the formulation and during its transit through the GI tract. |
Formulation Development Strategies
The primary goal of formulation development for preclinical studies is to ensure adequate systemic exposure of the test compound.[4] The choice of formulation will depend on the physicochemical properties of 2-(azetidin-3-yloxy)-5-chloropyridine and the specific objectives of the in vivo study.
Formulation Screening Workflow
A systematic approach to formulation screening is crucial for identifying the most suitable vehicle for oral administration. The following workflow can be adapted based on the API's characteristics.
Caption: Formulation screening workflow for oral administration.
Protocol 1: Simple Aqueous Suspension
This is often the first-line approach for water-insoluble compounds due to its simplicity and rapid preparation.
Objective: To prepare a uniform suspension for oral gavage in rodents.
Materials:
-
2-(Azetidin-3-yloxy)-5-chloropyridine (micronized, if possible)
-
Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in purified water
-
Wetting agent (optional): 0.1% (w/v) Polysorbate 80 (Tween® 80)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Vehicle Preparation: Prepare the 0.5% HPMC solution by slowly adding HPMC powder to water while stirring continuously until fully dissolved. If using a wetting agent, add Polysorbate 80 to the HPMC solution.
-
API Wetting: Weigh the required amount of 2-(azetidin-3-yloxy)-5-chloropyridine. In a mortar, add a small volume of the vehicle to the API powder and triturate to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while stirring continuously.
-
Homogenization: Transfer the mixture to a suitable container and stir with a magnetic stir bar for at least 30 minutes to ensure a homogenous suspension.
-
Dosing: Use a calibrated oral gavage needle to administer the suspension. Ensure the suspension is continuously stirred during the dosing procedure to maintain uniformity.
Self-Validation:
-
Visually inspect the suspension for any signs of aggregation or settling. A well-formulated suspension should remain homogenous for the duration of the dosing period.
-
Perform a dose-uniformity check by analyzing the concentration of the API in aliquots taken from the top and bottom of the suspension after a set period.
Protocol 2: Solubilized Formulation using Co-solvents
For compounds that are soluble in organic solvents miscible with water, a co-solvent system can enhance solubility.
Objective: To prepare a clear solution for oral administration.
Materials:
-
2-(Azetidin-3-yloxy)-5-chloropyridine
-
Solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO)
-
Vehicle: Purified water or saline
Procedure:
-
Solubility Screening: Determine the solubility of the API in various co-solvents (e.g., PEG 400, PG, DMSO).
-
Formulation Preparation: Based on the solubility data, prepare a stock solution of the API in the chosen co-solvent. For example, dissolve the API in PEG 400 to achieve the desired concentration.
-
Dilution: If necessary, dilute the stock solution with water or saline to the final dosing concentration. Causality Note: It is critical to perform this dilution slowly while vortexing to prevent precipitation of the API. The final concentration of the organic co-solvent should be minimized to avoid potential toxicity in the animal model.
-
Administration: Administer the solution via oral gavage.
Self-Validation:
-
The final formulation should be a clear, precipitate-free solution.
-
Observe the solution after dilution for any signs of cloudiness or precipitation over time, which would indicate instability.
In Vivo Oral Dosing Protocol (Rodent Model)
This protocol outlines the general procedure for administering the formulated compound to rats or mice. The principles can be adapted for other species.
Experimental Design
Caption: Workflow for an in vivo oral pharmacokinetic study.
Step-by-Step Protocol
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week. Fast the animals overnight (approximately 12-16 hours) before dosing, ensuring free access to water.
-
Dose Calculation: On the day of the study, weigh each animal. Calculate the exact volume of the formulation to be administered based on the animal's body weight and the target dose (mg/kg). A typical dosing volume for rodents is 5-10 mL/kg.
-
Administration: Administer the formulation using a stainless steel gavage needle of appropriate size for the animal. Ensure the needle is inserted gently and correctly into the esophagus to deliver the dose directly to the stomach.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of 2-(azetidin-3-yloxy)-5-chloropyridine in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
Data Interpretation and Formulation Optimization
The results of the initial PK study will guide further formulation optimization.
| PK Outcome | Possible Cause | Next Steps |
| Low Cmax and AUC | Poor solubility, low dissolution rate, poor permeability, or high first-pass metabolism. | Consider a lipid-based formulation (e.g., SEDDS) to improve solubility and absorption, or an amorphous solid dispersion.[9] |
| High Variability | Inhomogeneous suspension, formulation instability, or food effects. | Improve suspension homogeneity, or switch to a solution-based formulation if possible. |
| Non-linear PK | Saturation of absorption or transporters. | Conduct dose-ranging studies to understand the extent of non-linearity. |
Conclusion
The successful oral administration of 2-(azetidin-3-yloxy)-5-chloropyridine in a preclinical setting is a multifaceted process that requires a systematic and scientifically-driven approach. By integrating thorough physicochemical characterization with rational formulation design and careful in vivo execution, researchers can generate reliable and reproducible data to support the advancement of novel therapeutic agents. The protocols provided herein serve as a robust starting point, which should be adapted based on the specific properties of the compound and the goals of the research program.
References
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Oral Formulations for Preclinical Studies. ResearchGate. [Link]
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Bannon, A. W., et al. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective antinociceptive agent acting via neuronal nicotinic acetylcholine receptors: II. In vivo characterization. Journal of Pharmacology and Experimental Therapeutics, 285(2), 787-794. [Link]
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Goyal, G., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 17(2), 249-266. [Link]
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Holladay, M. W., et al. (1997). Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 40(26), 4169-4173. [Link]
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Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Protheragen. [Link]
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Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]
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Oral Formulation Approaches for Different Stages of Clinical Studies. Drug Development & Delivery. [Link]
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Arneric, S. P., et al. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization. Journal of Pharmacology and Experimental Therapeutics, 285(2), 775-786. [Link]
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2-(azetidin-3-yloxy)-5-bromopyridine hydrochloride. ChemSrc. [Link]
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Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]
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2-Chloropyridine. Wikipedia. [Link]
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Application Notes & Protocols: Developing CNS-Focused Libraries with Azetidine-Based Scaffolds
Introduction: The Strategic Value of Azetidine Scaffolds in CNS Drug Discovery
The development of therapeutics for Central Nervous System (CNS) disorders is one of the most formidable challenges in medicinal chemistry. The primary obstacle is the blood-brain barrier (BBB), a highly selective physiological guard that restricts the passage of most small molecules into the brain.[1][2] Successful CNS drug candidates must possess a unique combination of physicochemical properties to navigate this barrier while maintaining potency and selectivity for their intended neuronal targets.
In this context, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern CNS drug discovery.[1][3] Its growing prominence stems from a unique set of structural and physicochemical attributes:
-
Conformational Rigidity : The inherent strain of the four-membered ring restricts the conformational freedom of its substituents. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity.[4][5]
-
Improved Physicochemical Properties : Compared to more flexible, larger heterocycles like pyrrolidine or piperidine, azetidines can improve aqueous solubility and metabolic stability. The azetidine nitrogen is often less susceptible to common metabolic pathways like N-dealkylation.[4][5]
-
Three-Dimensionality (sp3-richness) : The non-planar nature of the azetidine scaffold provides access to three-dimensional chemical space, a feature increasingly recognized as critical for successful drug design. This contrasts with the often flat, aromatic structures that have historically dominated screening libraries.[5]
-
Versatile Bioisostere : The azetidine motif can serve as a constrained linker or a bioisosteric replacement for other cyclic systems, allowing chemists to fine-tune molecular weight, lipophilicity, and the spatial orientation of key pharmacophoric groups.[4]
This guide provides a comprehensive overview of the principles and methodologies for designing and synthesizing CNS-focused chemical libraries built upon diverse azetidine scaffolds. We will detail the strategic considerations for library design, provide robust synthetic protocols, and outline key in vitro assays for evaluating CNS-like properties, thereby equipping researchers with the knowledge to leverage this powerful scaffold for the next generation of neurological therapeutics.
Library Design Principles for CNS Penetration
The design of a CNS-focused library is a multi-parameter optimization challenge. The goal is to create molecules with a high probability of crossing the BBB while retaining drug-like properties. This is achieved through a combination of in silico modeling and the careful selection of scaffolds and building blocks.
In Silico Filtering: Defining the CNS-Like Chemical Space
Before synthesis begins, computational models are used to filter virtual libraries and prioritize compounds with favorable physicochemical properties.[6][7] These properties are critical determinants of passive diffusion across the BBB.[8] Key parameters and their generally accepted optimal ranges for CNS drugs are summarized below.[9][10]
| Property | CNS-Optimal Range | Rationale & Causality |
| Molecular Weight (MW) | < 350 Da | Smaller molecules more readily diffuse across the tight junctions of the BBB.[11] |
| Lipophilicity (cLogP) | 1.5 - 3.0 | A balance is crucial; sufficient lipophilicity is needed to enter the lipid bilayer of the BBB, but excessive lipophilicity can lead to non-specific binding, poor solubility, and rapid metabolism.[10] |
| Topological Polar Surface Area (TPSA) | < 70 Ų | TPSA is a surrogate for hydrogen bonding capacity. Lower polarity is required to desolvate and enter the lipophilic BBB environment.[10][12] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Minimizing HBDs reduces the energetic penalty of desolvation upon entering the BBB.[11] |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Similar to HBDs, this helps to control overall polarity.[11] |
| pKa | 7.5 - 10.5 | A basic nitrogen is often beneficial for interacting with acidic phospholipids in the BBB membrane, but pKa must be controlled to ensure a sufficient neutral fraction is present for passive diffusion.[13][14] |
| Rotatable Bonds (RotBonds) | < 8 | Increased molecular flexibility can incur an entropic penalty upon binding and may decrease permeability.[11] |
A highly effective tool for integrating these parameters is the CNS Multiparameter Optimization (MPO) score .[9][15] This algorithm combines multiple physicochemical properties into a single desirability score (typically ranging from 0 to 6), providing a more holistic assessment of a compound's CNS drug-like potential than any single parameter alone.[9]
Workflow for CNS-Focused Library Development
The overall process, from initial concept to a fully characterized library, follows a logical progression that balances computational design with practical chemistry and biological evaluation.
Caption: High-level workflow for CNS-focused library development.
Synthesis of Core Azetidine Scaffolds
While historically challenging to synthesize, recent advancements have made functionalized azetidines significantly more accessible.[4] A particularly robust and versatile method for generating densely functionalized azetidines suitable for library synthesis starts from readily available β-amino alcohols.[6][7]
Key Synthetic Strategy: Cyclization of β-Amino Alcohol Derivatives
This strategy involves a multi-step sequence that culminates in an intramolecular nucleophilic substitution to form the strained four-membered ring. The inclusion of a cyano group at the 2-position provides a versatile chemical handle for subsequent library diversification.[6]
The general synthetic pathway is outlined below. The choice of base and reaction temperature during the cyclization step is critical for controlling the stereochemical outcome.[6] For example, using lithium hexamethyldisilylazide (LiHMDS) often favors one diastereomer, while potassium hexamethyldisilylazide (KHMDS) can favor another, providing access to diverse stereoisomers for structure-activity relationship (SAR) studies.[6][7]
Caption: General synthesis of 2-cyanoazetidine scaffolds.
Protocol 1: Synthesis of a Trisubstituted 2-Cyanoazetidine Core
This protocol is adapted from Lowe, J. T., et al. (2012) and describes the synthesis of a representative azetidine core on a multi-gram scale.[6][7]
Materials:
-
(1R,2S)-(-)-Norephedrine (or other suitable β-amino alcohol)
-
Bromoacetonitrile
-
Potassium Carbonate (K₂CO₃)
-
Trityl Chloride (TrCl)
-
Triethylamine (TEA)
-
Thionyl Chloride (SOCl₂)
-
Lithium Hexamethyldisilylazide (LiHMDS), 1.0 M in THF
-
Anhydrous solvents: Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
N-Alkylation:
-
To a solution of (1R,2S)-(-)-Norephedrine (1.0 eq) in anhydrous MeCN, add K₂CO₃ (2.0 eq) and bromoacetonitrile (1.1 eq).
-
Heat the mixture to reflux and stir for 16 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-alkylated amino alcohol.
-
-
Trityl Protection:
-
Dissolve the N-alkylated amino alcohol (1.0 eq) in anhydrous DCM.
-
Add TEA (1.5 eq) and cool the solution to 0 °C.
-
Add Trityl Chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude trityl-protected intermediate is often used directly in the next step.
-
-
Chloride Formation:
-
Dissolve the crude trityl-protected intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add SOCl₂ (1.2 eq) dropwise. Caution: Exothermic reaction, handle SOCl₂ in a fume hood.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
-
Carefully quench the reaction by pouring it into a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude chloride precursor.
-
-
Intramolecular Cyclization:
-
Dissolve the crude chloride precursor (1.0 eq) in anhydrous THF and cool the solution to -50 °C (acetone/dry ice bath).
-
Add LiHMDS (1.0 M in THF, 1.5 eq) dropwise, maintaining the internal temperature below -45 °C.
-
Stir the reaction at -50 °C for 3 hours. Monitor by TLC or LC-MS.
-
Quench the reaction at -50 °C with a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-cyanoazetidine diastereomer(s).[6]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[16]
-
Library Diversification and Profiling
With the core azetidine scaffolds in hand, the next stage is to generate a diverse library of compounds. The 2-cyano group is a key functional handle that can be transformed into a variety of other groups, enabling access to diverse chemical space.
Diversification Strategies: [6][7]
-
Reduction of Nitrile: The cyano group can be reduced (e.g., using DIBAL-H) to a primary amine. This amine can then be further functionalized via acylation, sulfonylation, or reductive amination to introduce a wide range of substituents.
-
Ring-Closing Metathesis (RCM): N-alkylation with an allyl group, followed by RCM using a Grubbs catalyst, can be used to form fused eight-membered rings.
-
Spirocyclization: Metalation of the carbon adjacent to the nitrile (using a strong base like LiTMP) followed by reaction with an electrophile (e.g., a dihalide) can generate novel spirocyclic azetidine scaffolds.[6]
-
Solid-Phase Synthesis: For large libraries, immobilizing the azetidine scaffold on a solid support allows for rapid, parallel synthesis and simplified purification.[6][17]
In Vitro Profiling for CNS Properties
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to guide library development and prioritize synthetic efforts.[6][7] For CNS-focused libraries, the most critical assays evaluate a compound's ability to cross the BBB.
Workflow for In Vitro CNS Liability Assessment
A tiered approach is typically used, starting with high-throughput, cost-effective assays and progressing to more complex, lower-throughput models for the most promising compounds.
Caption: Tiered workflow for in vitro CNS property assessment.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based, high-throughput method to predict passive BBB permeability.[13][14] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™, PVDF membrane)
-
96-well acceptor plates (e.g., PTFE or polypropylene)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
LC-MS/MS or UV-Vis plate reader for quantification
Step-by-Step Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate. Add a stir bar if using a magnetic stirrer.
-
Prepare Lipid Solution: Create a solution of porcine brain lipid in dodecane (e.g., 20 mg/mL).
-
Coat Filter Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the 96-well filter plate. Allow the solvent to evaporate for a few minutes, leaving a lipid layer.
-
Prepare Donor Solutions: Dissolve test compounds and controls in PBS (a small amount of DMSO, <1%, can be used for initial solubilization) to a final concentration of ~100 µM. This is the donor solution.
-
Assemble and Incubate:
-
Add 200 µL of the donor solution to each well of the lipid-coated filter plate.
-
Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer. This "sandwich" is the PAMPA plate.
-
Incubate the PAMPA plate at room temperature for 4-18 hours with gentle shaking.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Take samples from the donor and acceptor wells.
-
Determine the concentration of the compound in each compartment using LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculate Effective Permeability (Pe):
-
The effective permeability is calculated using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time )
-
Where [drug] is the concentration, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the membrane surface area, and Time is the incubation time.
-
Interpretation: Compounds are generally classified as having high BBB permeability (CNS+) if their Pe is > 4.0 x 10⁻⁶ cm/s.[13]
-
Conclusion
The azetidine scaffold represents a powerful and versatile tool for the construction of CNS-focused chemical libraries. Its unique conformational and physicochemical properties directly address many of the challenges associated with designing molecules capable of penetrating the blood-brain barrier.[3][5] By combining rational, in silico design with robust synthetic strategies and early in vitro ADME profiling, researchers can efficiently explore novel chemical space and identify promising lead candidates for treating a wide range of neurological disorders. The protocols and workflows detailed in this guide provide a validated framework for the successful development of such libraries, paving the way for future innovations in CNS drug discovery.
References
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Lowe, J. T., Lee, M. D., 4th, Akella, L. B., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187–7211. [Link]
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Mehra, V., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(80), 50961-50989. [Link]
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Lowe, J. T., Lee, M. D., 4th, Akella, L. B., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Publications. [Link]
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Javaid, U., Ali, A., Hassan, M., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Javaid, U., Ali, A., Hassan, M., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
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Javaid, U., Ali, A., Hassan, M., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
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Gedeck, P., & Clark, A. M. (1999). Designing Libraries with CNS Activity. Journal of Medicinal Chemistry, 42(4), 649–658. [Link]
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Gedeck, P., & Clark, A. M. (1999). Designing libraries with CNS activity. PubMed. [Link]
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Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute. [Link]
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Strieth-Kalthoff, F., et al. (2020). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. [Link]
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University of Warwick. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. Warwick WRAP. [Link]
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Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed. [Link]
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BioAscent. (n.d.). CNS Drug Discovery. BioAscent. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]
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Saunders, G. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
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Li, H., et al. (2019). Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry. [Link]
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Sygnature Discovery. (n.d.). CNS and Pain Models. Sygnature Discovery. [Link]
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Li, H., et al. (2020). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PMC. [Link]
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Ghose, A. K., et al. (2019). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. PMC. [Link]
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Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. [Link]
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Al-Badrany, K. A., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Applied Organometallic Chemistry. [Link]
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Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Domainex. (n.d.). CNS Drug Discovery. Domainex. [Link]
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Pelliccia, S., et al. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. [Link]
-
Li, H., et al. (2019). Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Blood-brain barrier (BBB) permeability parameters. ResearchGate. [Link]
-
Costa, C., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules. [Link]
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Application Notes & Protocols: Evaluating Nicotinic Agonists in the Mouse Hot-Plate Assay
Introduction: Unveiling the Analgesic Potential of Nicotinic Agonists
The hot-plate assay is a cornerstone in the field of nociception research, providing a robust and reliable method for assessing the efficacy of analgesic compounds.[1][2] This test measures the latency of a mouse's response to a thermal stimulus, a complex behavior that involves supraspinal processing, making it particularly valuable for evaluating centrally acting analgesics.[3][4] In recent years, there has been a growing interest in the therapeutic potential of nicotinic acetylcholine receptor (nAChR) agonists for pain management.[5][6] These compounds offer a promising alternative to traditional opioids, potentially providing significant pain relief without the associated risks of addiction and tolerance.[7][8][9]
Nicotinic receptors are widely distributed throughout the central and peripheral nervous systems and play a crucial role in modulating pain signaling pathways.[10] Activation of specific nAChR subtypes, such as the α4β2 and α7 subtypes, has been shown to produce antinociceptive effects in various preclinical pain models.[5][6][11] The proposed mechanism involves the activation of descending inhibitory pathways that originate in the brainstem, ultimately dampening the transmission of pain signals.[5][6] This application note provides a detailed protocol for utilizing the mouse hot-plate assay to characterize the analgesic properties of novel nicotinic agonists.
I. Scientific Principles and Experimental Rationale
The hot-plate test is predicated on the principle that rodents will exhibit a characteristic pain response, such as paw licking or jumping, when placed on a heated surface.[2][12] The time it takes for the animal to display this response, known as the response latency, is a direct measure of its thermal pain threshold. Analgesic compounds will increase this latency by interfering with the transmission or perception of the painful stimulus.
When evaluating nicotinic agonists, it is crucial to understand their mechanism of action. These compounds mimic the effect of the endogenous neurotransmitter acetylcholine by binding to and activating nAChRs.[13] This activation leads to the opening of ion channels, resulting in neuronal depolarization and the modulation of various downstream signaling cascades involved in pain perception.[13] The experimental design detailed below is structured to not only determine the analgesic efficacy of a test compound but also to provide insights into its dose-response relationship and time course of action.
II. Materials and Reagents
Equipment:
-
Hot-plate apparatus with precise temperature control (e.g., Panlab, Ugo Basile)
-
Animal weighing scale (0.1 g precision)
-
Syringes (1 mL) and appropriate gauge needles for administration route (e.g., 27-30G for subcutaneous or intraperitoneal injection)
-
Timer or automated system integrated with the hot-plate
-
Transparent cylindrical restrainer to keep the mouse on the hot plate[2]
-
Standard mouse housing cages
Animals:
-
Male or female mice (e.g., C57BL/6, Swiss Webster), 8-12 weeks of age. Note that sex differences in pain sensitivity have been observed.[2]
-
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.[14][15][16]
Reagents:
-
Test nicotinic agonist(s)
-
Vehicle control (e.g., sterile saline, distilled water, or a specific solvent appropriate for the test compound)
-
Positive control analgesic (e.g., morphine sulfate)
-
70% Ethanol for cleaning the apparatus
III. Experimental Design and Protocol
A robust experimental design is paramount for obtaining reliable and interpretable data. This includes appropriate control groups, randomization of animals to treatment groups, and blinding of the experimenter to the treatments.
A. Key Experimental Parameters
The following table summarizes critical parameters for the mouse hot-plate assay.
| Parameter | Recommended Setting/Value | Rationale |
| Hot-Plate Temperature | 52-55°C | This temperature range elicits a clear nocifensive response within a reasonable timeframe without causing tissue damage.[1][4] |
| Cut-off Time | 30-60 seconds | To prevent tissue injury, the experiment should be terminated if the mouse does not respond within this timeframe.[3][17][18] |
| Acclimation Period | 30-60 minutes | Allows the mice to habituate to the testing room, reducing stress-induced variability in pain responses.[1][17] |
| Baseline Latency | Measured before drug administration | Establishes the normal pain threshold for each animal, allowing for within-subject comparisons. |
| Post-drug Testing Times | Multiple time points (e.g., 30, 60, 90, 120 minutes) | Determines the onset, peak effect, and duration of action of the test compound. |
B. Step-by-Step Protocol
-
Animal Preparation and Acclimation:
-
Baseline Latency Measurement:
-
Set the hot-plate temperature to the desired level (e.g., 55°C).[17]
-
Gently place a mouse onto the center of the hot plate and immediately start the timer.[1]
-
Observe the mouse for characteristic pain responses, which include hind paw licking, hind paw flicking, or jumping.[17]
-
The first clear sign of any of these behaviors is the endpoint. Stop the timer and record the latency.
-
Immediately remove the mouse from the hot plate and return it to its home cage.[17]
-
If a mouse does not respond within the pre-determined cut-off time (e.g., 30 seconds), remove it from the apparatus and record the cut-off time as its latency.[17]
-
Clean the hot-plate surface with 70% ethanol between each animal to remove any olfactory cues.[1][19]
-
-
Drug Administration:
-
Randomly assign mice to treatment groups (e.g., vehicle, positive control, and different doses of the nicotinic agonist).
-
Administer the appropriate treatment via the chosen route (e.g., intraperitoneal, subcutaneous, oral gavage). Record the time of administration.
-
-
Post-Drug Latency Measurements:
-
At pre-determined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot-plate test as described in step 2.
-
It is important to test the animals in the same order as their baseline measurements to maintain consistent post-injection intervals.
-
C. Experimental Workflow Diagram
Caption: Simplified signaling pathway of nicotinic agonists in pain modulation.
VI. Ethical Considerations
All experiments involving animals must be conducted with the utmost respect for their welfare. Researchers have an ethical and regulatory obligation to minimize pain and distress. [15][20]The use of a cut-off time in the hot-plate assay is a critical refinement to prevent unnecessary suffering. [16]The experimental design should aim to use the minimum number of animals necessary to obtain statistically valid results. Any animal showing signs of distress beyond the transient discomfort of the test should be removed from the study and provided with appropriate care.
VII. Conclusion
The mouse hot-plate assay is a powerful tool for the preclinical evaluation of the analgesic properties of nicotinic agonists. By following a well-designed and ethically sound protocol, researchers can obtain reliable and reproducible data to advance the development of novel non-opioid pain therapeutics. The insights gained from these studies can help to elucidate the complex role of the nicotinic cholinergic system in pain modulation and pave the way for new treatment strategies for a variety of pain conditions.
References
-
Hot plate test - Panlab . Available at: [Link]
-
The therapeutic potential of nicotinic acetylcholine receptor agonists for pain control . Available at: [Link]
-
Brain path could relieve pain as an alternative to opioids without producing dependence . Available at: [Link]
-
Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents - PMC . Available at: [Link]
-
The therapeutic potential of nicotinic acetylcholine receptor agonists for pain control . Available at: [Link]
-
A surprising pathway to pain relief | Drug Discovery News . Available at: [Link]
-
Rodent Hot Plate Pain Assay - Maze Engineers - Conduct Science . Available at: [Link]
-
Hot plate test – Knowledge and References - Taylor & Francis . Available at: [Link]
-
Targeting α7 nicotinic acetylcholine receptors for chronic pain - Frontiers . Available at: [Link]
-
Hot plate test - Wikipedia . Available at: [Link]
-
Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain - PMC . Available at: [Link]
-
Hot Plate Test | IACUC . Available at: [Link]
-
Alternative pain control circuits in the brain produce relief similar to opioids without the downsides | Biological Sciences Division . Available at: [Link]
-
Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents - PubMed . Available at: [Link]
-
Guidelines for the Assessment and Management of Pain in Rodents and Rabbits . Available at: [Link]
-
A Simplified Hot-Plate Apparatus for Evaluation of Analgesic Effect - SciSpace . Available at: [Link]
-
Plasticity in Brainstem Mechanisms of Pain Modulation by Nicotinic Acetylcholine Receptors in the Rat - PMC . Available at: [Link]
-
Neuronal nicotinic receptors as analgesic targets: It's a winding road - PMC . Available at: [Link]
-
Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents - ResearchGate . Available at: [Link]
-
Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs - ResearchGate . Available at: [Link]
-
Hot/Cold Plate 冷熱痛覺測試 . Available at: [Link]
-
Hot-plate analgesia testing - Bio-protocol . Available at: [Link]
-
Nicotinic Modulation of Descending Pain Control Circuitry - PMC . Available at: [Link]
-
Assessment of the hot-plate antinociceptive test in mice. A new method for the statistical treatment of graded data - PubMed . Available at: [Link]
-
Ethical Guidelines for the Use of Animals in Research | Forskningsetikk . Available at: [Link]
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2-(Azetidin-3-yloxy)-5-chloropyridine purification challenges and solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-(Azetidin-3-yloxy)-5-chloropyridine. This document is designed for researchers, medicinal chemists, and process development professionals. It addresses common challenges encountered during the isolation and purification of this key intermediate, providing practical solutions, detailed protocols, and the scientific rationale behind them.
Purification Strategy Overview
The purification of 2-(Azetidin-3-yloxy)-5-chloropyridine can be challenging due to its structural features: a strained and basic azetidine ring, a pyridine moiety, and an ether linkage. These characteristics can lead to issues such as difficult crystallization, streaking during chromatography, and potential degradation. A logical approach to purification is essential for achieving high purity and yield.
Caption: A decision workflow for selecting the optimal purification strategy.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 2-(Azetidin-3-yloxy)-5-chloropyridine.
Question: My compound is streaking badly on a standard silica gel column, and the recovery is low. What is happening and how can I fix it?
Answer: This is a classic issue when purifying basic compounds on standard silica gel. The azetidine nitrogen is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to significant tailing (streaking) and can result in irreversible adsorption, causing low recovery.
Solutions:
-
Use a Basic Modifier (Amine Wash): The most common solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your mobile phase.
-
Why it works: The modifier (e.g., triethylamine) is a small, basic molecule that competes with your compound for binding to the acidic silanol groups, effectively "passivating" the silica surface and allowing your compound to elute symmetrically.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or 2-5% of a 7N ammonia solution in methanol to your mobile phase (e.g., Dichloromethane/Methanol).
-
-
Switch to a Different Stationary Phase: If amine washing is insufficient or undesirable, consider alternative stationary phases.
-
Alumina (Basic or Neutral): Alumina is a more basic support and is often a better choice for purifying basic compounds.
-
Chemically-Treated Silica: Options like amino-propylated or diol-bonded silica are less acidic and can provide better peak shape without mobile phase modifiers.
-
-
Use Reversed-Phase Chromatography: This is often the most robust solution. The separation occurs on a non-polar C18-functionalized silica surface, which minimizes the problematic acid-base interactions.[1][2]
Question: I've purified my compound by chromatography, but after removing the solvent, I'm left with a persistent, sticky oil. How can I induce crystallization?
Answer: Obtaining the free base of 2-(Azetidin-3-yloxy)-5-chloropyridine as a crystalline solid can be difficult. If direct crystallization from a single solvent fails, several techniques can be employed.
Solutions:
-
Two-Solvent (Anti-Solvent) Crystallization: This is a highly effective method.
-
How it works: You dissolve your oily compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Ethyl Acetate, Acetone). Then, you slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., Heptane, Hexane, Diethyl Ether) until the solution becomes persistently cloudy. Gentle warming to redissolve, followed by slow cooling, often yields crystals.
-
A detailed protocol for this method is provided below.[3]
-
-
Salt Formation: This is a cornerstone technique for purifying and handling basic pharmaceutical intermediates. Converting the basic free base into a salt dramatically increases its crystallinity and melting point.[4][5]
-
Why it works: The formation of an ionic salt introduces strong lattice forces that favor the formation of a stable, ordered crystal structure. Salts are also typically less soluble than the free base, which aids in precipitation.
-
Common Salts: The hydrochloride (HCl) or trifluoroacetate (TFA) salts are common choices.[6] The HCl salt is often preferred in pharmaceutical development. A protocol for HCl salt formation is detailed in the protocols section.
-
-
Scratching: If the solution appears supersaturated but no crystals form, use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for analyzing the purity of 2-(Azetidin-3-yloxy)-5-chloropyridine?
A1: Reversed-phase HPLC (RP-HPLC) is the method of choice due to the compound's polarity and basicity. A C18 column is standard.[1]
Why RP-HPLC? It avoids the strong interactions with acidic silica seen in normal-phase chromatography, leading to better peak shapes and reproducibility.
Typical RP-HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for small molecules, provides good retention and resolution. |
| Mobile Phase | A: Water with 0.1% Formic Acid or 10mM Ammonium Acetate | B: Acetonitrile or Methanol with 0.1% Formic Acid |
| Elution | Gradient elution (e.g., 5% to 95% B over 15 minutes) | Effective for separating the main compound from both more polar and less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at ~270 nm | The chloropyridine ring system has a strong UV absorbance in this region.[2] |
Q2: My purified compound is an off-white or yellowish solid. Is this normal? What are the stability considerations?
A2: The pure compound should ideally be a white to off-white solid. A yellow or brownish color often indicates the presence of oxidative impurities. Aromatic amines and related heterocycles can be susceptible to oxidation, which is often accelerated by exposure to air and light.[7]
Stability and Storage Recommendations:
-
Atmosphere: For long-term storage, it is best to keep the compound under an inert atmosphere like nitrogen or argon to prevent oxidation.
-
Light: Store in an amber vial or in a dark place to prevent photolytic degradation.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.
-
pH: Avoid storing solutions of the free base for extended periods, especially in protic solvents or under acidic conditions, which could potentially promote degradation or ring-opening of the strained azetidine moiety.[8]
Caption: Troubleshooting logic for poor performance on silica gel chromatography.
Experimental Protocols
Protocol 1: Purification by Amine-Modified Silica Gel Chromatography
This protocol describes a standard flash chromatography procedure for purifying the free base.
-
Slurry Preparation: Choose an appropriate solvent system based on TLC analysis (e.g., 95:5 Dichloromethane:Methanol). To the chosen eluent, add 1% v/v triethylamine.
-
Column Packing: Wet-pack a flash chromatography column with the amine-modified eluent. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent (or just Dichloromethane). Alternatively, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Run the column using a gradient, slowly increasing the polarity (e.g., from 2% to 10% Methanol in Dichloromethane, with 1% triethylamine maintained throughout).
-
Fraction Collection: Collect fractions and analyze by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed with the solvent, but co-evaporation with a solvent like toluene may be necessary for complete removal.
Protocol 2: Crystallization via Hydrochloride (HCl) Salt Formation
This protocol is highly effective for obtaining a stable, crystalline solid.
-
Dissolution: Dissolve the purified oily free base (1.0 eq) in a suitable anhydrous solvent. Anhydrous Diethyl Ether or a mixture of Isopropanol/Diethyl Ether are good starting points.
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Diethyl Ether or 4M HCl in Dioxane). Add approximately 1.05 equivalents of HCl.
-
Precipitation: The hydrochloride salt will often precipitate immediately as a white solid. Continue stirring for 30-60 minutes at room temperature. If precipitation is slow, cooling the mixture in an ice bath may be required.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous Diethyl Ether to remove any non-salt impurities.
-
Drying: Dry the crystalline HCl salt under vacuum to a constant weight. The product should be a stable, free-flowing white solid.
References
- Google Patents. (n.d.). Synthesis of azetidine derivatives. WO1999019297A1.
-
PMC. (n.d.). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2006). A One-Pot Preparation of 1,3-Disubstituted Azetidines. Retrieved from [Link]
-
LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]
-
PMC. (n.d.). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). Retrieved from [Link]
-
Chromatography Online. (2017). The Recent Advances in Comprehensive Chromatographic Analysis of Emerging Drugs. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(azetidin-3-yl)-5-chloropyridine; bis(trifluoroacetic acid). Retrieved from [Link]
-
MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]
-
ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Retrieved from [Link]
-
PubMed. (2006). [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. Retrieved from [Link]
-
PubMed. (n.d.). Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors. Retrieved from [Link]
-
Semantic Scholar. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Retrieved from [Link]
-
G.J.C.S.T. (2011). Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-Urinary Antiseptic Drug. Retrieved from [Link]
- Google Patents. (n.d.). A method for preparation of 2-amino-5-chloro-pyridine. CN106432069A.
-
National Academic Digital Library of Ethiopia. (2004). Chromatographic Methods in Clinical Chemistry and Toxicology. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nextsds.com [nextsds.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing In Vivo Effects of 2-(Azetidin-3-yloxy)-5-chloropyridine
A Guide for Preclinical Researchers
Welcome to the technical support center for 2-(Azetidin-3-yloxy)-5-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and address frequently asked questions regarding the in vivo application of this compound. As a novel chemical entity, establishing a robust safety and tolerability profile is a critical step in its preclinical development. This resource synthesizes established principles of toxicology and pharmacology to help you anticipate, identify, and mitigate potential adverse effects during your in vivo experiments.
Troubleshooting Guide: Addressing Specific In Vivo Observations
This section addresses specific adverse events that may be observed during in vivo studies with 2-(Azetidin-3-yloxy)-5-chloropyridine. Each entry provides a potential cause and a step-by-step protocol for investigation and mitigation.
Issue 1: Rapid Onset of Neurobehavioral Changes (e.g., Sedation, Ataxia, Tremors)
Potential Cause: Neurobehavioral side effects could be indicative of off-target activity on central nervous system (CNS) receptors or ion channels. The pyridine and azetidine moieties present in the structure are common in CNS-active compounds. Alternatively, these signs could signal acute systemic toxicity.
Troubleshooting Protocol:
-
Dose-Response Assessment:
-
Initiate a dose-response study with a wide range of doses, starting from a low, sub-efficacious dose and escalating gradually.
-
Carefully observe the animals for the onset and severity of neurobehavioral signs at each dose level.
-
Determine the maximum tolerated dose (MTD) and a no-observed-adverse-effect level (NOAEL).
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation:
-
Measure plasma and brain concentrations of 2-(Azetidin-3-yloxy)-5-chloropyridine at various time points after dosing.
-
Correlate the concentration of the compound with the observed behavioral changes to determine if the effects are concentration-dependent.
-
-
Off-Target Screening:
-
Utilize a commercially available off-target screening panel (e.g., a CEREP panel) to assess the binding affinity of the compound against a wide range of CNS receptors, ion channels, and transporters.
-
Pay close attention to targets known to mediate sedation (e.g., GABA-A receptors, histamine H1 receptors) or motor disturbances (e.g., dopamine, serotonin receptors).
-
Experimental Workflow for Investigating Neurotoxicity
Caption: Workflow for troubleshooting neurobehavioral side effects.
Issue 2: Signs of Hepatotoxicity (e.g., Elevated Liver Enzymes, Histopathological Changes)
Potential Cause: The 5-chloropyridine moiety is a potential structural alert for hepatotoxicity. Metabolism by cytochrome P450 (CYP) enzymes in the liver could lead to the formation of reactive metabolites that can cause cellular damage.
Troubleshooting Protocol:
-
Liver Function Monitoring:
-
In your in vivo studies, collect blood samples at baseline and at various time points post-dosing to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
A significant increase in these enzymes is a key indicator of liver injury.
-
-
Histopathological Analysis:
-
At the end of the study, perform a thorough histopathological examination of the liver tissue from both treated and control animals.
-
Look for signs of necrosis, inflammation, and steatosis.
-
-
Metabolite Identification:
-
Incubate 2-(Azetidin-3-yloxy)-5-chloropyridine with liver microsomes (from the relevant species) in vitro to identify the major metabolites.
-
Use liquid chromatography-mass spectrometry (LC-MS) to characterize the metabolic pathways. The identification of potentially reactive metabolites (e.g., epoxides, quinone-imines) can provide a mechanistic basis for the observed toxicity.
-
Signaling Pathway for Potential Bioactivation
Caption: Potential pathway for metabolic activation and hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways I should be concerned about with a chloropyridine compound?
A1: For chloropyridine-containing compounds, a primary concern is oxidative metabolism by cytochrome P450 enzymes. This can lead to the formation of reactive intermediates. Key pathways to investigate include:
-
Pyridine N-oxidation: Formation of a pyridine N-oxide, which can be a stable metabolite but can also be further processed.
-
Aromatic hydroxylation: Addition of a hydroxyl group to the pyridine ring.
-
Dealkylation: Cleavage of the ether linkage between the azetidine and pyridine rings.
-
Bioactivation: The chlorine substituent can sometimes lead to the formation of reactive intermediates, such as epoxides, following initial oxidation of the pyridine ring. These reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to toxicity.
Q2: How can I proactively design my in vivo studies to minimize the risk of cardiotoxicity?
A2: Cardiotoxicity is a potential liability for many novel compounds. To proactively assess this, consider the following:
-
hERG Channel Assay: Early in vitro screening against the hERG potassium channel is crucial, as inhibition of this channel is a common cause of drug-induced QT prolongation and torsades de pointes.
-
In Vivo Telemetry: For lead compounds, continuous monitoring of cardiovascular parameters (ECG, blood pressure, heart rate) in conscious, freely moving animals (e.g., rats, dogs) via telemetry is the gold standard. This allows for the detection of subtle changes in cardiac function over time.
-
Histopathology: At the end of your studies, a thorough histopathological examination of heart tissue can reveal any structural damage.
Q3: What formulation strategies can be employed to improve the tolerability of this compound if it shows poor solubility?
A3: Poor aqueous solubility can lead to erratic absorption and potential precipitation at the injection site, causing irritation and inflammation. Consider these formulation approaches:
-
Co-solvents: Using a mixture of solvents, such as water with polyethylene glycol (PEG), propylene glycol (PG), or ethanol, can improve solubility.
-
Surfactants: Non-ionic surfactants like polysorbate 80 (Tween 80) or Cremophor EL can be used to create micellar formulations that enhance solubility.
-
Cyclodextrins: Encapsulating the compound within a cyclodextrin molecule can significantly increase its aqueous solubility.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can improve solubility.
Quantitative Data Summary: Hypothetical Dose-Response for Adverse Effects
| Dose Level (mg/kg) | Observed Neurobehavioral Signs | Mean Peak Plasma Concentration (ng/mL) | Fold-Increase in Serum ALT (vs. Vehicle) |
| 1 | No observable effects | 50 | 1.1 |
| 5 | Mild sedation in 20% of animals | 250 | 1.5 |
| 20 | Moderate sedation and ataxia in 80% of animals | 1000 | 4.2 |
| 50 | Severe ataxia and tremors in 100% of animals | 2500 | 15.8 |
This table presents hypothetical data for illustrative purposes.
References
-
Title: Drug-induced liver injury: a comprehensive review of the literature Source: United States National Library of Medicine URL: [Link]
-
Title: The role of cytochrome P450 in drug metabolism: a review Source: United States National Library of Medicine URL: [Link]
-
Title: Off-target pharmacology: a major challenge in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Preclinical cardiovascular safety assessment of new drugs Source: United States National Library of Medicine URL: [Link]
Troubleshooting inconsistent results in 2-(Azetidin-3-yloxy)-5-chloropyridine experiments
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(Azetidin-3-yloxy)-5-chloropyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering inconsistent results in their experiments involving this valuable nicotinic acetylcholine receptor agonist precursor. We will move beyond simple procedural lists to explore the causal relationships behind common experimental challenges, providing you with the expert insights needed to achieve reproducible, high-quality outcomes.
Section 1: Troubleshooting the Synthesis Reaction
The most common route to synthesizing 2-(Azetidin-3-yloxy)-5-chloropyridine is a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis, between a protected 3-hydroxyazetidine and an activated chloropyridine. Inconsistent results frequently originate from this critical step.
Question 1: My reaction yield is consistently low or I'm observing complete failure to form the product. What are the primary causes?
Answer: Low or no yield is the most common issue and almost always traces back to one of three areas: inefficient nucleophile generation, suboptimal reaction conditions, or competing side reactions. Let's address each systematically.
A. Inefficient Nucleophile (Alkoxide) Generation: The reaction requires the deprotonation of the hydroxyl group on N-Boc-3-hydroxyazetidine to form a potent nucleophile. Incomplete deprotonation is a frequent cause of failure.
-
Causality: Sodium hydride (NaH) is a common base for this step. It is highly reactive and degrades upon exposure to atmospheric moisture, losing its efficacy. An older or improperly stored bottle of NaH is a primary suspect.
-
Solution:
-
Use Fresh Base: Always use a fresh, unopened bottle of NaH or verify the activity of your current stock.
-
Ensure Anhydrous Conditions: The reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents; solvents drawn from a solvent purification system or freshly opened Sure/Seal™ bottles are recommended.[1]
-
Sufficient Reaction Time: Allow the base to react fully with the alcohol before adding the electrophile. A common protocol involves stirring N-Boc-3-hydroxyazetidine with NaH in an anhydrous polar aprotic solvent like DMF or THF for 30-60 minutes at 0 °C to room temperature.
-
B. Suboptimal Reaction Conditions: The choice of solvent and temperature can dramatically influence the reaction rate and outcome.
-
Causality: The SNAr reaction is favored by polar aprotic solvents (e.g., DMF, DMSO, THF) which solvate the cation (Na+) but not the alkoxide anion, thereby increasing its nucleophilicity.[2] Temperature control is also critical; insufficient heat may lead to a sluggish reaction, while excessive heat can promote side reactions.[3]
-
Solution: A systematic optimization of reaction parameters is recommended.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents enhance nucleophilicity and are effective at dissolving the reagents.[2] |
| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol. |
| Electrophile | 2,5-Dichloropyridine | The chlorine at the 2-position is activated towards nucleophilic attack by the ring nitrogen. |
| Temperature | Start at 0 °C for deprotonation, then heat to 60-80 °C | Allows for controlled alkoxide formation before accelerating the SNAr substitution.[4] |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS to determine the point of maximum conversion.[3] |
C. Competing Side Reactions: The primary competing pathway is an E2 elimination reaction, especially when using a strong base like an alkoxide.[5]
-
Causality: While 2,5-dichloropyridine is the electrophile, if there are alternative electrophiles present (e.g., from impurities or degradation), the strong alkoxide nucleophile can react with them. More commonly, the alkoxide can act as a base, leading to elimination reactions if the substrate is susceptible.[6]
-
Solution: The choice of a primary alcohol derivative (azetidin-3-ol) and an aryl halide (2,5-dichloropyridine) is designed to minimize elimination. However, ensuring high purity of starting materials is critical to prevent other side reactions.[3]
Question 2: My post-reaction analysis (TLC, LC-MS) shows multiple products. How can I identify these byproducts?
Answer: The presence of multiple spots or peaks indicates a complex reaction mixture. Identifying these impurities is key to optimizing the reaction.
-
Causality: Besides unreacted starting materials, byproducts can arise from reactions at other sites, over-reaction, or degradation.
-
Solution: Use LC-MS to get mass information for each peak and compare it against potential structures.
Table 1: Identification of Common Impurities by LC-MS (Note: [M+H]⁺ values are calculated for the most abundant isotopes)
| Impurity Identity | Potential Cause | Expected [M+H]⁺ | Identification Notes |
| N-Boc-3-hydroxyazetidine | Unreacted Starting Material | 174.1 | |
| 2,5-Dichloropyridine | Unreacted Starting Material | 148.0 | |
| 2-(Azetidin-3-yloxy)-5-chloropyridine | Desired Product (deprotected) | 183.1 | May form if Boc group is lost during workup or analysis. |
| Isomeric Product: 5-(N-Boc-azetidin-3-yloxy)-2-chloropyridine | Reaction at C-5 (unlikely) | 283.1 | Substitution at C-5 is electronically disfavored but possible under harsh conditions. |
| Bis-substituted Product | Over-reaction | 418.2 | Reaction of a second alkoxide with the remaining chlorine on another product molecule. |
Below is a troubleshooting workflow to help diagnose and resolve these common synthesis issues.
Caption: A general workflow for troubleshooting common synthesis issues.
Section 2: Purification and Analysis FAQs
Question 3: I'm struggling to purify the final compound. What are the best practices?
Answer: Purification of pyridine-containing compounds can be challenging due to their basicity.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Use standard silica gel. It can be beneficial to pre-treat the silica by slurrying it with a solvent system containing a small amount of a weak base (e.g., 0.5-1% triethylamine in the eluent). This deactivates acidic sites on the silica, preventing product tailing and potential degradation.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. For example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.
-
-
Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be an effective final polishing step.[4] A solvent system like isopropanol/water or ethanol/water may work well.
Question 4: Should I use a protecting group on the azetidine nitrogen?
Answer: Yes, absolutely. Using a protecting group, most commonly the tert-butyloxycarbonyl (Boc) group, is critical for two reasons:
-
Prevents N-Arylation: The secondary amine of the azetidine ring is a competing nucleophile. Without protection, it can react with 2,5-dichloropyridine to form an undesired C-N bond.
-
Improves Handling: The Boc-protected intermediate is typically a more stable, crystalline solid that is easier to purify by standard silica gel chromatography.
The Boc group is typically removed in a final step using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).
Section 3: Detailed Experimental Protocols
These protocols represent a validated starting point. Optimization may be required based on your specific lab conditions and reagent sources.
Protocol 1: Synthesis of N-Boc-2-(Azetidin-3-yloxy)-5-chloropyridine
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add N-Boc-3-hydroxyazetidine (1.0 eq). Slowly add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The mixture should become a clear solution.
-
SNAr Reaction: Add a solution of 2,5-dichloropyridine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 70 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (as judged by consumption of the starting alcohol), cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound.
Protocol 2: Analytical HPLC-MS Method
For accurate analysis, a robust HPLC-MS method is required.
Table 2: Recommended HPLC-MS Analytical Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection (MS) | ESI+, Full Scan (m/z 100-500) |
| Expected Rt | ~2.5-3.5 min (highly method-dependent) |
Below is a diagram illustrating the key competing reaction pathways in this synthesis.
Caption: Competing reaction pathways for protected vs. unprotected azetidine.
By understanding the chemical principles behind the synthesis, purification, and analysis of 2-(Azetidin-3-yloxy)-5-chloropyridine, researchers can more effectively troubleshoot inconsistent results and develop robust, reproducible experimental protocols.
References
-
AskIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from askIITians. [Link]
-
StudySmarter. Williamson Ether Synthesis Practice Problems. Retrieved from StudySmarter. [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from ChemTalk. [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]
Sources
- 1. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Optimization of reaction conditions for azetidine ring formation
Title: Azetidine Synthesis Support Center: Troubleshooting & Optimization
Introduction: Azetidines are highly sought-after 4-membered nitrogen heterocycles in drug development, often utilized as metabolically stable, rigid bioisosteres for morpholines and piperazines[1]. However, their synthesis is notoriously challenging due to significant ring strain (~26 kcal/mol)[2], which makes cyclization thermodynamically uphill and prone to competing side reactions. This guide provides causal troubleshooting and self-validating protocols for the two primary synthetic modalities: Intramolecular Cyclization and Photochemical [2+2] Cycloaddition.
Section 1: Strategic FAQs on Azetidine Formation
Q: How do I determine the most viable synthetic route for my target azetidine? A: The choice depends heavily on your starting materials and desired substitution pattern. Traditional methods rely on the intramolecular cyclization of linear precursors (e.g., 1,3-amino alcohols, haloamines, or epoxides)[3]. However, if you require densely functionalized azetidines without pre-functionalizing a linear chain, the visible-light-mediated aza-Paternò-Büchi[2+2] photocycloaddition between an alkene and an oxime/imine is the most direct and modern strategy[4].
Decision matrix for selecting an optimal azetidine synthesis strategy.
Q: Why do traditional UV-light aza-Paternò-Büchi reactions fail, and how does visible light fix this? A: Under direct UV irradiation, acyclic imines rapidly undergo non-productive E/Z isomerization, dissipating the excited state energy before the [2+2] cycloaddition can occur[5]. Visible-light photoredox catalysis resolves this by utilizing triplet energy transfer (EnT). A photocatalyst (e.g., an Iridium complex) absorbs visible light and transfers its triplet energy directly to the substrate (like a cyclic oxime), bypassing the singlet excited state and enabling the formation of a reactive 1,4-biradical that cleanly cyclizes into the azetidine[6].
Section 2: Troubleshooting Intramolecular Cyclizations
Issue: Low yield of azetidine; crude NMR shows primarily dimeric/polymeric acyclic amines or elimination products. Root Cause: The high ring strain of the 4-membered ring makes the intramolecular closure kinetically slow. At standard reaction concentrations (e.g., 0.1 M - 0.5 M), intermolecular nucleophilic attacks outcompete the intramolecular pathway[3]. Furthermore, harsh basic conditions can trigger Grob fragmentation or E2 elimination instead of substitution[7]. Resolution:
-
High Dilution: Run the reaction at ≤ 0.01 M to statistically favor intramolecular kinetics.
-
Leaving Group Tuning: Upgrade from chlorides to better leaving groups (bromides, iodides, or triflates) to lower the activation energy of the substitution.
-
Base Selection: Transition from strong, non-nucleophilic bases to milder bases (e.g., Cs₂CO₃) combined with moderate heating[8].
Table 1: Optimization of Intramolecular Cyclization Conditions
| Base (Equiv) | Solvent | Concentration (M) | Temp (°C) | Result / Yield (%) | Causality / Observation |
| NaH (1.5) | THF | 0.2 | 25 | < 10% | Rapid elimination; high polymer formation. |
| K₂CO₃ (2.0) | MeCN | 0.1 | 80 | 35% | Competing intermolecular dimerization. |
| Cs₂CO₃ (3.0) | DMF | 0.01 | 80 | 85% | Cesium effect enhances nucleophilicity; high dilution prevents dimerization. |
| La(OTf)₃ (15 mol%) | Toluene | 0.05 | 100 | 92% | Lewis acid activates epoxide leaving group specifically for 4-exo-tet cyclization[9]. |
Section 3: Troubleshooting Photochemical [2+2] Cycloadditions
Issue: Complete recovery of starting materials despite prolonged blue LED irradiation. Root Cause: This indicates a failure in the Triplet Energy Transfer (EnT) process. This is almost always caused by either (A) Triplet quenching by dissolved oxygen, or (B) A mismatch between the triplet energy ( ET ) of the photocatalyst and the substrate[6]. Resolution:
-
Strict Degassing: Oxygen is an excellent triplet quencher. Standard nitrogen sparging is insufficient for sensitive EnT reactions. You must use the Freeze-Pump-Thaw method (minimum 3 cycles).
-
Catalyst Matching: The photocatalyst must have a triplet energy slightly higher than the substrate. For cyclic oximes, an ET of ~60 kcal/mol is required. Use [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ ( ET = 61.8 kcal/mol)[4]. Lower energy catalysts like Ru(bpy)₃²⁺ ( ET = 46 kcal/mol) will fail.
Mechanism of visible-light-mediated aza-Paternò-Büchi reaction via triplet energy transfer.
Table 2: Photocatalyst Triplet Energy ( ET ) Optimization[6]
| Photocatalyst | ET (kcal/mol) | Substrate | Yield (%) | Causality |
| Ru(bpy)₃(PF₆)₂ | ~46 | Cyclic Oxime | 0% | ET too low to sensitize the oxime. |
| Ir(ppy)₃ | ~55 | Cyclic Oxime | 15% | Marginal EnT overlap; inefficient sensitization. |
| [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ | ~62 | Cyclic Oxime | 90% | Optimal ET match; highly efficient biradical formation. |
Section 4: Validated Experimental Protocols
Protocol A: Self-Validating Visible-Light Intermolecular Aza-Paternò-Büchi Reaction Objective: Synthesis of highly functionalized azetidines from cyclic oximes and unactivated alkenes[10]. Self-Validation Checkpoints: Built-in steps to verify reaction integrity before proceeding.
-
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the cyclic oxime (0.2 mmol, 1.0 equiv), the alkene (0.6 mmol, 3.0 equiv), and [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ (0.002 mmol, 1.0 mol%).
-
Solvent Addition: Add 2.0 mL of anhydrous THF.
-
Validation Check 1: The solution should be a clear, bright yellow/orange color. Any cloudiness indicates moisture contamination; discard and dry the THF.
-
-
Degassing (Critical Step): Perform three consecutive Freeze-Pump-Thaw cycles. Freeze the mixture in liquid nitrogen, evacuate the tube to < 0.1 mbar for 5 minutes, isolate from the vacuum, and thaw in a room-temperature water bath.
-
Validation Check 2: During the third thaw, no gas bubbles should evolve from the solution. If bubbles are seen, perform a fourth cycle. Backfill with ultra-pure Argon.
-
-
Irradiation: Place the Schlenk tube 2 cm away from a 40W Blue LED lamp (λ = 440 nm). Stir vigorously at room temperature for 24 hours. Use a cooling fan to ensure the reaction temperature does not exceed 30 °C.
-
Monitoring: After 24 hours, take a 10 µL aliquot, dilute in EtOAc, and check via TLC (UV/KMnO₄ stain).
-
Validation Check 3: Complete consumption of the oxime spot indicates successful EnT. If starting material remains, check the emission spectrum of your LED lamp.
-
-
Workup: Concentrate the mixture under reduced pressure and purify directly via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the azetidine.
Protocol B: Transition-Metal-Free Intramolecular Ring Closure Objective: Cyclization of an amino-alkyl halide precursor to form a monocyclic azetidine.
-
Setup: To a flame-dried 250 mL round-bottom flask, add the amino-alkyl halide precursor (1.0 mmol).
-
Dilution: Dissolve in 100 mL of anhydrous DMF to achieve a highly dilute 0.01 M concentration.
-
Causality: This extreme dilution is strictly required to suppress the competing intermolecular SN2 dimerization.
-
-
Base Addition: Add anhydrous Cs₂CO₃ (3.0 mmol, 3.0 equiv).
-
Heating: Attach a reflux condenser and heat the suspension to 80 °C under an Argon atmosphere for 12 hours.
-
Validation & Workup: Cool to room temperature. Monitor by crude ¹H-NMR.
-
Validation Check: Look for the characteristic upfield shift of the protons adjacent to the nitrogen (typically ~3.5-4.0 ppm for azetidines) and the disappearance of the downfield halide-adjacent protons.
-
-
Isolation: Quench with H₂O (50 mL), extract with Et₂O (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.
References
-
Moulines, J. et al. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines". PMC.[Link]
-
DeRatt, L. G. et al. "Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions". Journal of Organic Chemistry.[Link]
-
Schindler, C. S. et al. "Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions". Nature Communications.[Link]
-
Schindler, C. S. et al. "Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes". Organic Letters.[Link]
-
"Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials". Journal of the American Chemical Society.[Link]
-
"Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle". Chemical Society Reviews.[Link]
-
"Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions". Nature Portfolio.[Link]
Sources
- 1. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
Technical Support Center: Investigating Locomotor Activity Changes Induced by ABT-594
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals investigating the effects of ABT-594 on locomotor activity. It is designed to provide not only procedural steps but also the underlying scientific rationale to empower you to design robust experiments, troubleshoot common issues, and accurately interpret your findings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of ABT-594 in locomotor studies.
Q1: What is the primary mechanism of action of ABT-594?
ABT-594 is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] It has over 900-fold selectivity for α4β2 nAChRs compared to other neurotransmitter receptors.[1][2] Its effects, including those on locomotion and analgesia, are mediated through the activation of these central nAChRs. This is demonstrated by the fact that its actions can be blocked by centrally-acting nAChR antagonists like mecamylamine, but not by peripherally-restricted antagonists.[3][4][5]
Q2: Does ABT-594 increase or decrease locomotor activity?
The effect of ABT-594 on locomotor activity is complex and highly dependent on the dose administered, a phenomenon often observed with nicotinic agonists.[6]
-
Potential for Locomotor Stimulation: Like nicotine, ABT-594 can stimulate the mesolimbic dopamine system.[7][8] Activation of nAChRs in the ventral tegmental area (VTA) leads to dopamine release in the nucleus accumbens, which is a key pathway for promoting locomotor activity.[7][9][10] Therefore, at certain doses, an increase in locomotor activity can be expected.
-
Potential for Locomotor Depression/Impairment: At higher, analgesic dose ranges, ABT-594 has been reported to reduce spontaneous exploration in mice.[4] This hypoactivity is not necessarily due to motor impairment, as the compound did not reliably affect motor coordination in the rotarod test at these doses.[4][11] It is crucial to distinguish between a true sedative effect and motor deficits caused by adverse effects.
Q3: What are the typical dose ranges for observing locomotor effects in rodents?
Dose selection is critical and requires careful consideration of the intended effect. A pilot dose-response study is always recommended.
| Animal Model | Route | Dose Range | Observed Effect | Reference(s) |
| Rat | s.c. | 0.05 - 0.1 mg/kg | Antinociception | [3] |
| Rat | i.p. | 40 nmol/kg (ED50) | Anti-allodynia | [5] |
| Mouse | i.p. | ~0.019 - 0.62 µmol/kg | Antinociception & Anxiolytic-like effects | [4] |
| Mouse | i.p. | > 1.9 µmol/kg | Seizure production | [4] |
Application Insight: Locomotor stimulant effects, if they occur, would likely be at the lower end of or below the analgesic dose range. Doses approaching or exceeding the analgesic range may lead to hypoactivity or confounding side effects.
Q4: What are the known side effects of ABT-594 that could interfere with my experiment?
At supratherapeutic doses, ABT-594 can produce significant adverse effects that will confound any behavioral measurement. These include hypothermia, hypertension, and life-threatening seizures.[3][4] The presence of these effects indicates the dose is too high for a clean assessment of locomotor activity and is likely causing distress or motor impairment.
Q5: How quickly should I expect to see effects after intraperitoneal (i.p.) administration?
Following i.p. administration in mice, the peak antinociceptive effects of ABT-594 are observed around 30 minutes post-injection and are still present at 60 minutes.[4] It is reasonable to assume that effects on locomotor activity will follow a similar time course. The testing window should be planned accordingly.
Section 2: Troubleshooting Guide: Unexpected Locomotor Activity Results
This guide is structured to help you diagnose and resolve common issues encountered during your experiments.
Issue 1: No significant change in locomotor activity is observed.
-
Potential Cause A: Suboptimal Dose. The dose may be too low to elicit a response or may fall in a transitional range of a biphasic dose-response curve.
-
Solution: Conduct a pilot study with a wider range of doses (e.g., logarithmic or semi-logarithmic spacing) to establish a full dose-response curve. Include doses both below and within the known analgesic range.
-
-
Potential Cause B: Insufficient Animal Habituation. Placing an animal in a novel environment (like an open field arena) induces a strong exploratory drive and anxiety response. This novelty-induced hyperactivity can mask the more subtle pharmacological effects of your compound.[12]
-
Solution: Implement a multi-day habituation protocol. For at least 2-3 days prior to the test day, handle the animals, transport them to the testing room, and place them in the test chambers for a period (e.g., 30-60 minutes) without any drug administration.[12][13] This reduces the stress and novelty of the procedure on the test day.
-
-
Potential Cause C: Incorrect Timing of Measurement. The locomotor measurement may be conducted before the drug has reached peak central nervous system (CNS) concentration or after the effects have subsided.
-
Solution: Based on pharmacokinetic data, initiate locomotor recording just before or immediately after administration and continue for at least 60-90 minutes.[4] Analyze the data in time bins (e.g., 5-minute intervals) to identify the peak time of action.
-
Issue 2: High variability is observed between subjects in the same group.
-
Potential Cause A: Inconsistent Handling and Procedure. Minor variations in handling stress, injection procedure, or placement into the arena can significantly impact animal behavior.
-
Solution: Ensure all experimenters are trained on a standardized protocol for handling, injection, and placement. A single experimenter should, whenever possible, run an entire cohort. Always place the animal in the same location within the arena (e.g., the center).[14]
-
-
Potential Cause B: Environmental Factors. Rodent behavior is highly sensitive to environmental variables.
-
Solution: Conduct experiments at the same time of day to control for circadian rhythm effects. Ensure consistent and appropriate lighting (e.g., 150-200 lux), temperature, and background noise levels in the testing room.[14] Clean the apparatus thoroughly between each animal (e.g., with 70% ethanol) to remove olfactory cues that could influence the next subject.[15]
-
Issue 3: Observed hypoactivity or motor impairment instead of expected stimulation.
-
Potential Cause A: Dose is too high. This is the most common reason. You may be in the upper range of the dose-response curve or entering the range where adverse effects begin to manifest.
-
Potential Cause B: Misinterpretation of Behavior. The animal may not be hypoactive but rather exhibiting freezing behavior due to anxiogenic effects of the drug at that specific dose.
Section 3: Core Experimental Protocols
These protocols provide a validated starting point for your experiments. They should be adapted to your specific research question and institutional guidelines.
Protocol 3.1: Preparation and Administration of ABT-594
The hydrochloride salt of ABT-594 is soluble in aqueous solutions.
-
Vehicle Selection: Use sterile 0.9% saline as the vehicle.
-
Stock Solution Preparation: Prepare a concentrated stock solution in saline. For example, to prepare a 1 mg/mL stock, dissolve 1 mg of ABT-594 HCl (MW: 235.11)[2] in 1 mL of saline.
-
Dosing Solution Preparation: On the day of the experiment, dilute the stock solution with saline to the final desired concentrations for injection. Adjust the concentration such that the injection volume is consistent across all animals (e.g., 5 mL/kg or 10 mL/kg).
-
Administration: Administer the drug via the desired route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.). Use a consistent technique for all injections. The control group should receive an equivalent volume of the vehicle (saline).
Protocol 3.2: Open Field Test for Locomotor Activity Assessment
This protocol is a standard method for assessing both general locomotor activity and anxiety-like behavior.[15][18][19]
-
Apparatus: Use a square arena (e.g., 40x40 cm for rats, 25x25 cm for mice) made of a non-porous material.[13] The arena should be situated in a sound-attenuated room with consistent, diffuse overhead lighting.[14] An automated video tracking system is highly recommended for accurate and unbiased data collection.
-
Habituation (Critical Step): For 3 consecutive days prior to testing, bring the animals in their home cages to the testing room and allow them to acclimate for at least 30-60 minutes.[13] Then, handle each animal and place it in the open field arena for 15-30 minutes. No injections are given during this phase.
-
Test Day Procedure: a. Transport animals to the testing room and allow them to acclimate for 30-60 minutes. b. Administer ABT-594 or vehicle according to your experimental groups. c. Immediately (or after a specified pre-treatment time) place the animal gently in the center of the open field arena. d. Begin recording immediately and allow the animal to explore undisturbed for a predetermined period (e.g., 30-60 minutes). e. At the end of the session, return the animal to its home cage. f. Thoroughly clean the arena with 70% ethanol and allow it to dry completely before testing the next animal.[15]
-
Data Analysis: a. Primary Locomotor Parameter: Total distance traveled (in cm or m). This is the most direct measure of locomotor activity. b. Secondary Locomotor Parameter: Rearing frequency (number of times the animal stands on its hind legs). This is a measure of exploratory behavior. c. Anxiety-Related Parameters: i. Time spent in the center vs. periphery: Divide the arena into a central zone (e.g., the inner 50% of the area) and a peripheral zone. A healthy, non-anxious rodent will spend more time exploring the center. Increased time in the periphery is known as thigmotaxis and is indicative of anxiety-like behavior.[16][17] ii. Entries into the center zone: A complementary measure to time spent in the center.
Section 4: Data Interpretation & Visualization
Diagram 1: Simplified Signaling Pathway of ABT-594-Induced Locomotor Stimulation
This diagram illustrates the key mechanism by which α4β2 agonists are thought to increase locomotor activity.
Caption: ABT-594 activates α4β2 nAChRs on VTA neurons, increasing dopamine release in the NAc.
Diagram 2: Experimental Workflow for an ABT-594 Locomotor Study
This workflow provides a logical sequence for conducting a robust locomotor activity experiment.
Caption: A standardized workflow for locomotor studies, from preparation to data analysis.
References
- U.S. National Library of Medicine. (n.d.). Time in Chicago, IL, US. National Institutes of Health.
- Prendergast, M. A., Jackson, W. J., Terry, A. V., Jr, Decker, M. W., Arneric, S. P., & Buccafusco, J. J. (2007). Profile of nicotinic acetylcholine receptor agonists ABT-594 and A-582941, with differential subtype selectivity, on delayed matching accuracy by young monkeys. Psychopharmacology, 194(3), 337–346.
- Tocris Bioscience. (n.d.). ABT 594 hydrochloride.
- Rupniak, N. M., Patel, S., Marwood, R., Webb, J., Traynor, J. R., Boyce, S., & Hill, R. G. (2000). Analgesic and toxic effects of ABT-594 resemble epibatidine and nicotine in rats. Pain, 85(3), 499–506.
- Tocris Bioscience. (n.d.). ABT 594 hydrochloride | Nicotinic (a4b2) Receptor Agonists.
- O'Neill, B. T., Field, M. J., & Williams, M. (2000). Analgesic profile of the nicotinic acetylcholine receptor agonists, (+)-epibatidine and ABT-594 in models of persistent inflammatory and neuropathic pain. Pain, 86(1-2), 113–118.
- Hone, A. J., et al. (2020). Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties. Journal of Clinical Investigation.
- Museo, E., & Wise, R. A. (1990). Locomotor activity in rats after administration of nicotinic agonists intracerebrally. Psychopharmacology, 102(3), 323–328.
- Decker, M. W., Meyer, M. D., & Sullivan, J. P. (1998). Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice. The Journal of pharmacology and experimental therapeutics, 285(3), 967–974.
- Museo, E., & Wise, R. A. (1990). Locomotor activity in rats after administration of nicotinic agonists intracerebrally. Scilit.
- Pidoplichko, V. I., DeBiasi, M., Williams, J. T., & Dani, J. A. (1997). Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects. Journal of Neuroscience, 17(18), 6936–6946.
- Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
- Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of visualized experiments : JoVE, (96), 52434.
- Lynch, J. J., 3rd, Wade, C. L., Mikusa, J. P., Decker, M. W., & Honore, P. (2005). ABT-594 (a nicotinic acetylcholine agonist): anti-allodynia in a rat chemotherapy-induced pain model. European journal of pharmacology, 509(1), 43–48.
- Wikipedia. (n.d.). Epibatidine.
- Donnelly-Roberts, D. L., Puttfarcken, P. S., Kuntzweiler, T. A., Briggs, C. A., Anderson, D. J., Campbell, J. E., Piattoni-Kaplan, M., McKenna, D. G., Wasicak, J. T., Williams, M., & Sullivan, J. P. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization. The Journal of pharmacology and experimental therapeutics, 285(2), 777–786.
- ResearchGate. (n.d.). Dose–response curve for the locomotor activity assay in mice.
- Maze Engineers. (n.d.). Open Field Test.
- IMPReSS. (n.d.). Open Field Protocol. Mousephenotype.org.
- protocols.io. (2023). Open Field Test.
- Srinivasan, R., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology.
- Zhang, Z. W., & Berg, D. K. (2007). Nicotinic Receptor-mediated Biphasic Effect on Neuronal Excitability in Chick Lateral Spiriform Neurons. Neuroscience, 146(2), 723–733.
- Söderpalm, B., Ericson, M., Olausson, P., Blomqvist, O., & Engel, J. A. (2000). The effects of nicotine on locomotor activity and dopamine overflow in the alcohol-preferring AA and alcohol-avoiding ANA rats. Alcoholism, clinical and experimental research, 24(11), 1593–1600.
- Walker, Q. D., & Patrick, K. S. (2002). Effects of dopamine agonists and antagonists on locomotor activity in male and female rats. Pharmacology, biochemistry, and behavior, 71(4), 605–612.
- Maggio, R., Riva, M., & Fumagalli, F. (2007). The nicotinic acetylcholine receptor agonist ABT-594 increases FGF-2 expression in various rat brain regions. Neuroscience letters, 411(1), 63–67.
- Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
- Široká, Z., & Svobodová, Z. (2014). The toxicity and adverse effects of selected drugs in animals – overview. Medycyna Weterynaryjna, 70(3), 181–186.
- BenchChem. (2025). Application Notes and Protocols: Locomotor Activity Testing with (R)-RO5263397.
- News-Medical.Net. (2025). What is the locomotor activity test used for in behavioral studies?
- O'Neill, B. T., Field, M. J., & Williams, M. (2000). Analgesic profile of the nicotinic acetylcholine receptor agonists, (+)-epibatidine and ABT-594 in models of persistent inflammatory and neuropathic pain. PlumX.
- Van der Meer, M., et al. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience.
- Maze Engineers. (2018). A General Overview of Locomotor Activity. ConductScience.
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Technical Support Center: 2-(Azetidin-3-yloxy)-5-chloropyridine Application & Dosage Optimization
Welcome to the Application Support Center for 2-(Azetidin-3-yloxy)-5-chloropyridine (CAS: 1342506-37-9). As a highly potent modulator of neuronal nicotinic acetylcholine receptors (nAChRs)—sharing a core pharmacophore with established α4β2 agonists like ABT-594—this compound presents unique challenges in experimental design.
Because nAChRs are highly susceptible to rapid desensitization and off-target ganglionic activation, identifying the optimal therapeutic window is critical. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers achieve optimal efficacy without triggering toxicity.
Part 1: Frequently Asked Questions (FAQs) - Baseline Parameters
Q: What is the optimal solvent for preparing stock solutions of 2-(Azetidin-3-yloxy)-5-chloropyridine? A: For in vitro assays, dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM stock. The azetidine ring and pyridine nitrogen make the free base highly lipophilic. For in vivo applications, dilute the DMSO stock into sterile 0.9% saline (maximum 5% DMSO final concentration) immediately before dosing to prevent precipitation and minimize vehicle-induced behavioral artifacts.
Q: How should I store the compound to prevent degradation? A: Store the powder desiccated at -20°C. Once reconstituted in DMSO, aliquot the stock into tightly sealed amber vials and store at -80°C for up to 6 months. The azetidine ether linkage is susceptible to hydrolysis under acidic conditions; avoid storing in unbuffered aqueous solutions for extended periods.
Q: What is the recommended starting dose for in vivo murine models? A: Start extremely low. We recommend a starting dose of 0.01 mg/kg via subcutaneous (s.c.) injection. Because the compound exhibits sub-nanomolar affinity for α4β2 receptors, doses exceeding 0.05 mg/kg often push the system past the optimal therapeutic window, triggering adverse autonomic responses .
Part 2: Troubleshooting Guide - Efficacy & Toxicity
Q: Why am I seeing a robust response at 10 nM, but a complete loss of signal at 1 μM in my calcium flux assay? A: This is a classic manifestation of ligand-induced receptor desensitization. α4β2 nAChRs transition into a high-affinity, closed (desensitized) state upon prolonged or high-concentration exposure to potent agonists.
-
The Causality: High concentrations force the receptor into a refractory state faster than the ion channel can cycle through its open state.
-
The Solution: Evaluate your compound using a dynamic range of 1 pM to 100 nM. If you must use higher concentrations, switch to a rapid-kinetic patch-clamp setup rather than a standard FLIPR assay to capture the transient peak before desensitization occurs.
Q: My in vivo murine models show severe tremors and hypothermia at 0.1 mg/kg. Is the compound inherently toxic? A: You have exceeded the selectivity window. While 2-(Azetidin-3-yloxy)-5-chloropyridine is highly selective for central α4β2 receptors at low doses, concentrations above 0.05 mg/kg cause crossover activation of ganglionic α3β4 and neuromuscular α1β1δγ receptors .
-
The Causality: The structural similarity to epibatidine means that at high plasma concentrations, the compound loses its subtype selectivity, leading to sympathetic overload (hypertension, tremors) and hypothalamic disruption (hypothermia).
-
The Solution: Cap your maximum dose at 0.05 mg/kg and utilize a dose-fractionation strategy (e.g., twice-daily dosing of 0.02 mg/kg) to maintain steady-state plasma levels without hitting the C_max toxicity threshold.
Q: How do I know if my observed in vivo analgesic effect is actually mediated by nAChRs and not an off-target pathway? A: You must implement a self-validating antagonist reversal arm in your study.
-
The Solution: Pre-treat a cohort of mice with mecamylamine (a non-selective nAChR antagonist) at 1 mg/kg (i.p.) 15 minutes prior to administering your azetidine compound. If the analgesic efficacy is completely abolished, you have definitively proven that the mechanism is nAChR-dependent .
Part 3: Quantitative Data & Dosage Mapping
To assist in your experimental design, the following table synthesizes the expected pharmacodynamic outcomes across various dosage tiers based on structure-activity relationships of azetidinylmethoxy-pyridines.
| Dosage Range (s.c.) | Estimated Receptor Occupancy | Target Receptor Engagement | Expected Phenotype / Outcome |
| 0.001 - 0.005 mg/kg | < 20% | Partial α4β2 | Sub-threshold; minimal behavioral changes. |
| 0.01 - 0.03 mg/kg | 40% - 60% | Selective α4β2 | Optimal Efficacy: Robust analgesia, cognitive enhancement. |
| 0.05 - 0.08 mg/kg | > 80% | α4β2 + early α3β4 | Diminished returns; onset of mild hypothermia. |
| > 0.1 mg/kg | 100% (Desensitized) | α4β2, α3β4, α1β1δγ | Toxicity: Tremors, seizures, complete loss of analgesia. |
Part 4: Self-Validating Experimental Protocols
Protocol A: In Vitro Calcium Flux Assay (FLIPR)
This protocol is designed as a self-validating system. It includes internal controls to prove that the observed calcium flux is exclusively nAChR-mediated and not an artifact of dye leakage or membrane disruption.
-
Cell Preparation: Plate HEK-293 cells stably expressing human α4β2 nAChRs at 50,000 cells/well in a 96-well black-walled plate. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 100 μL of Fluo-4 AM dye (2 μM) in assay buffer (HBSS + 20 mM HEPES, pH 7.4). Incubate for 45 minutes at 37°C.
-
Control Establishment (Self-Validation):
-
Positive Control Wells: Prepare Epibatidine (10 nM) to confirm maximum receptor activation and assay sensitivity.
-
Negative Control Wells: Pre-incubate designated wells with Mecamylamine (10 μM) for 10 minutes. This guarantees that any subsequent signal in these wells is a false positive.
-
-
Compound Addition: Prepare a 10-point serial dilution of 2-(Azetidin-3-yloxy)-5-chloropyridine (1 pM to 100 nM).
-
Measurement: Use a FLIPR system to measure baseline fluorescence for 10 seconds, inject the compound, and record fluorescence for 3 minutes. Causality Note: We limit the read to 3 minutes because nAChR calcium transients are rapid; extended reads only capture background noise as the receptor desensitizes.
Protocol B: In Vivo Dosing & Efficacy Assay (Hot-Plate Test)
-
Formulation: Dilute the 10 mM DMSO stock into sterile 0.9% saline to achieve a final concentration of 0.002 mg/mL (ensure DMSO is ≤ 5%).
-
Dosing: Administer 2-(Azetidin-3-yloxy)-5-chloropyridine (0.02 mg/kg) via subcutaneous (s.c.) injection to adult male C57BL/6 mice. Causality Note: We use s.c. rather than oral (p.o.) dosing for initial validation to bypass hepatic first-pass metabolism, ensuring the exact molarity reaching the systemic circulation is known.
-
Antagonist Validation: In a parallel cohort, inject Mecamylamine (1 mg/kg, i.p.) 15 minutes prior to the test compound.
-
Testing: 30 minutes post-dose, place the mouse on a 55°C hot plate. Record the latency to the first nociceptive response (hind paw lick or jump). Implement a strict 30-second cutoff to prevent tissue damage.
Part 5: Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways of 2-(Azetidin-3-yloxy)-5-chloropyridine based on dosage. It highlights the critical balance between therapeutic ion channel opening and dose-dependent desensitization/toxicity.
Mechanistic pathway of 2-(Azetidin-3-yloxy)-5-chloropyridine dosage effects on nAChR.
Part 6: References
-
Title: Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors. Source: Journal of Medicinal Chemistry, 1998. URL: [Link]
-
Title: ABT-594[(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: A novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization. Source: Journal of Pharmacology and Experimental Therapeutics, 1998. URL: [Link]
-
Title: Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice. Source: Bioorganic & Medicinal Chemistry Letters, 1998. URL: [Link]
Technical Support Center: Managing ABT-594-Induced Hypothermia in Preclinical Models
Welcome to the Application Science support hub for neuropharmacological assays. As researchers transition from opioid-based paradigms to novel neuronal nicotinic acetylcholine receptor (nAChR) agonists, ABT-594 (tebanicline) has emerged as a highly potent analgesic tool. However, its systemic administration frequently triggers profound hypothermia in murine models.
This guide is engineered to help drug development professionals troubleshoot thermoregulatory side effects, ensuring that thermal nociception data (e.g., hot-plate or tail-flick assays) remains unconfounded and scientifically rigorous.
Mechanistic Context: The Dual Pathway of nAChR Activation
To effectively manage side effects, we must first understand the causality. ABT-594 exerts its effects primarily through the α4β2 nAChR subtype. While activation of these receptors in the spinal and supraspinal pathways (such as the nucleus raphe magnus) drives robust antinociception, simultaneous activation of α4β2 receptors in the hypothalamus disrupts the body's thermoregulatory set-point, leading to rapid peripheral heat loss.
Mechanistic divergence of ABT-594 inducing both analgesia and hypothermia via α4β2 nAChRs.
Troubleshooting & FAQs
Q1: We are observing a 2–3°C drop in core body temperature 30 minutes post-injection. How can we separate the analgesic efficacy from the hypothermic side effects during acute dosing? Expert Insight: You cannot entirely uncouple these effects using ABT-594 alone at high analgesic doses (e.g., >0.05 mg/kg) because both responses are mediated by the same receptor subtype[1]. However, you can utilize a Positive Allosteric Modulator (PAM) strategy. Co-administration of an α4β2-selective PAM (such as NS-9283) with a sub-threshold dose of ABT-594 potentiates the analgesic efficacy without proportionally increasing the hypothermic side effects (2)[2]. This synergistic approach effectively widens your therapeutic index.
Q2: If we use repeated administration (chronic dosing), will the animals develop tolerance to the hypothermia? Expert Insight: Yes. Repeated administration of ABT-594 leads to rapid desensitization of the nAChR populations responsible for autonomic side effects. Studies demonstrate that continuous or repeated dosing significantly reduces adverse effects like hypothermia and motor impairment while largely preserving the antinociceptive benefits (3)[3]. If your study design permits, implement a 3-to-5 day habituation dosing schedule before conducting primary behavioral assays.
Q3: How should we physically manage the animals' body temperature without confounding thermal nociception assays like the hot-plate test? Expert Insight: External warming must be applied with extreme precision. If an animal is hypothermic, its peripheral sensory thresholds are altered, which artificially inflates withdrawal latencies in thermal assays, yielding false-positive analgesic data. Conversely, aggressive external warming can induce hyperalgesia. We recommend maintaining the ambient room temperature strictly at 22±1°C and using a feedback-controlled homeothermic warming pad set to 37°C. Critical step: Remove the animal from the warming pad exactly 5 minutes prior to the hot-plate test to allow skin temperature equilibration without losing core heat.
Quantitative Data Summary: Dose-Dependent Effects of ABT-594
To aid in your dose-selection process, the following table summarizes the expected physiological responses in murine models based on subcutaneous (s.c.) administration[1][3]:
| ABT-594 Dose (mg/kg, s.c.) | Antinociceptive Efficacy | Thermoregulatory Effect (Δ°C) | Motor Impairment (Rotarod) |
| 0.01 - 0.03 | Sub-threshold / Weak | Negligible (< 0.5°C drop) | None |
| 0.04 - 0.05 | Moderate to High | Moderate (1.0 - 1.5°C drop) | None |
| 0.10 - 0.12 | Maximum Efficacy | Severe (> 2.0°C drop) | Ataxia / Hyperreactivity |
Self-Validating Experimental Protocol: Thermal Pain Assays with ABT-594
To ensure trustworthiness and reproducibility in your data, follow this self-validating workflow. This protocol ensures that any observed analgesia is a true pharmacological effect rather than a secondary artifact of hypothermia.
Step 1: Acclimation & Baseline Establishment
-
Acclimate rodents to the testing room (ambient temperature 22±1°C) for a minimum of 60 minutes.
-
Record baseline core body temperature using a lubricated rectal probe or a surgically implanted telemetry device. Validation check: Do not proceed if baseline temperature is outside the normal physiological range (36.5–37.5°C).
Step 2: Dose Preparation & Administration
-
If utilizing the PAM-sparing strategy, administer the PAM (e.g., NS-9283) intraperitoneally 15 minutes prior to ABT-594 administration.
-
Administer the target dose of ABT-594 (e.g., 0.04 mg/kg s.c.).
Step 3: Active Thermal Monitoring
-
Monitor core temperature at exactly 15, 30, and 60 minutes post-injection. The peak hypothermic effect typically manifests between 30 and 45 minutes (5)[5].
Step 4: Thermoregulatory Intervention
-
If core temperature drops by >1.5°C, immediately transfer the animal to a recovery cage placed on a feedback-controlled heating pad set precisely to 37°C.
Step 5: Behavioral Testing Verification
-
Validation check: Ensure core temperature has stabilized within ±0.5°C of the original baseline before initiating the hot-plate or tail-flick assay. This guarantees the withdrawal latency reflects true central analgesia mediated by the nucleus raphe magnus (6)[6], rather than cold-induced sensory numbing.
Step-by-step workflow for monitoring and managing ABT-594-induced hypothermia in rodents.
References
- Epibatidine: A Promising Natural Alkaloid in Health Source: MDPI URL
- Analgesic and toxic effects of ABT-594 resemble epibatidine and nicotine in rats Source: PubMed / NIH URL
- Identification and Initial Structure−Activity Relationships of (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine (ABT-594)
- In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model Source: PMC / NIH URL
- Potentiation of (α4)2(β2)3, but not (α4)3(β2)
- Role of the Nucleus Raphe Magnus in Antinociception Produced by ABT-594: Immediate Early Gene Responses Possibly Linked to Neuronal Nicotinic Acetylcholine Receptors on Serotonergic Neurons Source: Journal of Neuroscience URL
Sources
- 1. Analgesic and toxic effects of ABT-594 resemble epibatidine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potentiation of (α4)2(β2)3, but not (α4)3(β2)2, Nicotinic Acetylcholine Receptors Reduces Nicotine Self-Administration and Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
Improving stereoselectivity in the synthesis of azetidine derivatives
Welcome to the technical support center for stereoselective azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in the formation of these valuable four-membered nitrogen heterocycles. Azetidines are increasingly recognized as privileged scaffolds in medicinal chemistry, and precise control over their three-dimensional structure is paramount for modulating their pharmacokinetic and pharmacodynamic properties.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Issues in Stereoselective Azetidine Synthesis
This section addresses specific problems you might encounter during the synthesis of azetidine derivatives and offers structured solutions to improve stereoselectivity.
Problem 1: Poor Diastereoselectivity (Low d.r.) in [2+2] Cycloadditions (Staudinger Reaction)
You are performing a Staudinger reaction between a ketene and an imine to form a β-lactam (a common precursor to azetidines), but the reaction yields a mixture of cis and trans diastereomers with a low diastereomeric ratio (d.r.).
Root Cause Analysis & Corrective Actions
The stereochemical outcome of the Staudinger reaction is often determined by the stability of a zwitterionic intermediate and the kinetics of its ring closure.[3] Several factors can influence this delicate balance.
1. Inappropriate Solvent Polarity:
-
Explanation: The polarity of the solvent plays a critical role. Polar solvents can stabilize the zwitterionic intermediate, allowing for bond rotation and isomerization before ring closure, which often favors the thermodynamically more stable trans product.[3][4] Conversely, non-polar solvents can promote a faster, kinetically controlled ring closure, which typically favors the cis isomer.[3]
-
Solution:
Table 1: Effect of Solvent Polarity on Diastereoselectivity in Staudinger Reactions
| Solvent | Polarity | Predominant Isomer | Rationale |
| Benzene | Non-polar | cis | Favors rapid, kinetically controlled ring closure.[3] |
| Toluene | Non-polar | cis | Similar to benzene, promotes kinetic product formation.[3] |
| Dichloromethane (DCM) | Polar | trans | Stabilizes the zwitterionic intermediate, allowing isomerization.[3][4] |
| Acetonitrile | Polar | trans | Stronger stabilization of the intermediate can further enhance trans selectivity.[3][4] |
2. Suboptimal Reaction Temperature:
-
Explanation: Temperature influences the energy landscape of the reaction. Lower temperatures generally favor the kinetically controlled product by reducing the likelihood of the intermediate overcoming the energy barrier for isomerization.[3][4] Higher temperatures can lead to equilibration and a mixture of diastereomers.[4]
-
Solution:
-
To enhance the formation of the kinetic product (often the cis-isomer), perform the reaction at lower temperatures, such as 0 °C to -78 °C.[4]
-
3. Incorrect Order of Reagent Addition:
-
Explanation: The sequence of adding reagents can affect the concentration of the reactive ketene intermediate. Generating the ketene in situ in the presence of the imine is often crucial for efficient trapping and can influence the stereochemical outcome.[4]
-
Solution:
4. Lack of Lewis Acid Catalysis:
-
Explanation: A Lewis acid can coordinate to the imine, pre-organizing the transition state and promoting a more stereocontrolled cycloaddition.[4]
-
Solution:
-
Introduce a catalytic amount of a Lewis acid. The choice of Lewis acid can influence the stereochemical outcome. For example, TiCl₄ has been shown to promote the formation of cis-β-lactams.[4]
-
Problem 2: Low Enantioselectivity (Low e.e.) in Asymmetric Azetidine Synthesis
You are employing a chiral catalyst or auxiliary to induce enantioselectivity, but the product is obtained with a low enantiomeric excess (e.e.).
Root Cause Analysis & Corrective Actions
Achieving high enantioselectivity requires a well-defined chiral environment during the key bond-forming step.
1. Ineffective Chiral Catalyst or Ligand:
-
Explanation: The choice of catalyst and ligand is paramount. The catalyst's structure must effectively differentiate between the two prochiral faces of the substrate.
-
Solution:
-
Screen Different Catalysts/Ligands: For copper-catalyzed reactions, for instance, a variety of chiral bisphosphine ligands like (S,S)-Ph-BPE can be effective.[1] For Staudinger-type reactions, cinchona alkaloids have proven useful.[3]
-
Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to the formation of less selective dimeric species. It is crucial to find the optimal catalyst concentration.
-
2. Poorly Matched Chiral Auxiliary:
-
Explanation: When using a chiral auxiliary, its steric bulk and conformational rigidity are key to directing the approach of the incoming reagent.[3] An improperly chosen auxiliary may not provide sufficient facial shielding.
-
Solution:
-
Consider well-established and effective chiral auxiliaries, such as Evans oxazolidinones.[3] The position and nature of the auxiliary should be carefully considered in relation to the reaction center.
-
3. Racemization of Product or Intermediates:
-
Explanation: The stereochemical integrity of the product can be compromised if the reaction or workup conditions allow for the equilibration of stereocenters after the stereoselective reaction has occurred.[3] This can be caused by acidic or basic conditions, or elevated temperatures.[3]
-
Solution:
-
Mild Workup Conditions: Ensure that the workup procedure is non-acidic and non-basic, if possible. Use buffered solutions where necessary.
-
Temperature Control: Maintain low temperatures throughout the reaction and workup to prevent epimerization.
-
Problem 3: Poor Yield or No Product Formation in Photochemical [2+2] Cycloadditions (Aza Paternò-Büchi Reaction)
You are attempting to synthesize an azetidine via a photochemical [2+2] cycloaddition, but the reaction is inefficient, yielding little to no desired product.
Root Cause Analysis & Corrective Actions
Photochemical reactions have their own unique set of parameters that must be carefully controlled for success.
1. Incorrect Wavelength of Light:
-
Explanation: The imine or photosensitizer must be excited at the appropriate wavelength to initiate the reaction. A mismatch between the light source and the absorption spectrum of the chromophore will result in no reaction.[4]
-
Solution:
2. Inefficient Intersystem Crossing or Use of a Sensitizer:
-
Explanation: Many photochemical cycloadditions proceed through a triplet excited state. If direct irradiation does not efficiently lead to the formation of this state, the reaction will be sluggish.
-
Solution:
-
Employ a triplet sensitizer, such as acetone or benzophenone, which can absorb the light and efficiently transfer the energy to your substrate.[4]
-
3. Competing E/Z Isomerization:
-
Explanation: A common non-productive pathway for excited imines is E/Z isomerization, which dissipates the absorbed energy without leading to the desired cycloaddition.[4]
-
Solution:
-
Using cyclic imines can prevent this issue as the double bond geometry is constrained.[4]
-
4. Quenching of the Excited State:
-
Explanation: The presence of oxygen or other quenching species can deactivate the excited state of the imine or sensitizer, preventing the reaction from occurring.[4]
-
Solution:
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for an extended period or by using freeze-pump-thaw cycles.[4]
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of protecting group on the azetidine nitrogen influence stereoselectivity?
The protecting group on the nitrogen atom can have a significant impact on stereoselectivity. Bulky protecting groups can sterically hinder one face of the molecule, directing the approach of incoming reagents. Furthermore, the electronic nature of the protecting group can influence the reactivity of the azetidine ring and any associated intermediates. In some cases, the protecting group itself can coordinate with a catalyst, playing a direct role in the organization of the transition state.
Q2: What are the most common methods for synthesizing chiral azetidines?
Several powerful methods exist for the enantioselective synthesis of azetidines:
-
Asymmetric [2+2] Cycloadditions: Using chiral catalysts or auxiliaries in Staudinger-type reactions.[3]
-
Intramolecular Ring Closure: Cyclization of chiral γ-amino alcohols or their derivatives.[6] The stereochemistry of the starting material dictates the product's stereochemistry.
-
Ring Expansion of Aziridines: Chiral aziridines can undergo ring expansion to form chiral azetidines, often with excellent transfer of stereochemical information.[2][7]
-
Copper-Catalyzed Asymmetric Boryl Allylation of Azetines: This method allows for the creation of two new stereogenic centers with high regio-, enantio-, and diastereoselectivity.[1]
Q3: Can computational chemistry be used to predict or rationalize stereochemical outcomes in azetidine synthesis?
Yes, computational methods such as Density Functional Theory (DFT) are increasingly used to understand and predict stereoselectivity.[8] By modeling the transition states of competing reaction pathways (e.g., leading to cis vs. trans or R vs. S products), the energy differences can be calculated. The pathway with the lower activation energy is predicted to be the major one, and the calculated product ratios often correlate well with experimental observations. These studies can provide valuable insights into the non-covalent interactions and steric clashes that govern stereocontrol.
Q4: What are some common side reactions to be aware of during azetidine synthesis?
-
Ketene Polymerization: In Staudinger reactions, highly reactive ketenes can polymerize if not efficiently trapped by the imine.[4]
-
Ring Opening: The strained azetidine ring can be susceptible to nucleophilic attack and ring-opening, particularly under harsh acidic or basic conditions.[9]
-
Formation of Larger Rings: In intramolecular cyclizations, competing 5-exo-tet cyclization to form a pyrrolidine can sometimes occur, although 4-exo-tet cyclization is often kinetically favored under appropriate conditions.[8]
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a cis-β-Lactam via Staudinger Reaction
This protocol is a general example for achieving cis-diastereoselectivity using a non-polar solvent and low temperature.
-
Imine Formation (if necessary): To a solution of the desired aldehyde (1.0 equiv) in anhydrous toluene (0.5 M), add the corresponding amine (1.0 equiv). Add a dehydrating agent (e.g., anhydrous MgSO₄) and stir at room temperature until analysis (e.g., by ¹H NMR or TLC) indicates complete formation of the imine. Filter off the dehydrating agent.
-
Ketene Generation and Cycloaddition:
-
Under an inert atmosphere (e.g., nitrogen or argon), cool the solution of the imine to -78 °C.
-
In a separate flask, prepare a solution of the acyl chloride (1.0 equiv) in anhydrous toluene.
-
To the cold imine solution, add triethylamine (1.2 equiv).
-
Slowly add the acyl chloride solution dropwise to the reaction mixture over 30 minutes.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel to isolate the desired β-lactam.
-
Determine the diastereomeric ratio by ¹H NMR analysis.[4]
-
Visualizations
Troubleshooting Logic for Poor Diastereoselectivity in Staudinger Reactions
Caption: Troubleshooting workflow for poor diastereoselectivity.
References
- Technical Support Center: Diastereoselective Azetidine Synthesis - Benchchem.
- Strategies to improve the stereoselectivity of azetidin-2-one synthesis - Benchchem.
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC. Available at: [Link]
-
A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC. Available at: [Link]
-
Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations. Available at: [Link]
-
Azetidines and their applications in asymmetric catalysis | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes - PMC. Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Available at: [Link]
-
Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives - ResearchGate. Available at: [Link]
-
Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications. Available at: [Link]
-
A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines - PubMed. Available at: [Link]
-
Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC. Available at: [Link]
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Reducing byproducts in the synthesis of 5-chloropyridine compounds
Welcome to the Technical Support Center for Pyridine Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with poor regioselectivity and over-chlorination during the synthesis of 5-chloropyridine derivatives.
The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution (EAS) sluggish. However, when activating groups (such as an amino group in 2-aminopyridine) are present, the ring becomes highly reactive at the ortho and para positions. This dual activation is the primary causality behind the notorious 3,5-dichloro byproducts that ruin batch purity.
This guide is designed to help you troubleshoot your synthesis, understand the mechanistic causality behind byproduct formation, and implement self-validating protocols to achieve high-purity target compounds.
Workflow Visualization: Byproduct Mitigation Strategies
Reaction pathways for 5-chloropyridine synthesis and byproduct mitigation.
FAQ: Mechanistic Insights & Troubleshooting
Q1: During the direct chlorination of 2-aminopyridine, my LC-MS shows a massive peak for 2-amino-3,5-dichloropyridine. How do I suppress this over-chlorination? A1: The causality here lies in the kinetics of the second chlorination. Once the first chlorine atom is installed at the 5-position, the intermediate remains sufficiently electron-rich to undergo a second EAS at the 3-position. To suppress this, you must deactivate the ring after the first substitution. Solution: Conduct the reaction in a strongly acidic medium (Hammett acidity function < -3.5), such as concentrated sulfuric acid. In this environment, the amino group is fully protonated to an ammonium salt (-NH₃⁺). This protonated species is strongly electron-withdrawing, drastically deactivating the ring. Chlorination will then only occur at the most favorable position (the 5-position) and stop, preventing the 3,5-dichloro byproduct[1].
Q2: Concentrated sulfuric acid causes severe equipment corrosion and environmental waste. Are there milder alternatives that maintain regioselectivity? A2: Yes. If you must avoid strong acids, the most reliable strategy is steric and electronic masking via a protecting group. Acetylation of the amino group to form 2-acetamidopyridine is highly effective. The acetyl group dampens the activating power of the nitrogen lone pair (through resonance with the carbonyl) and provides steric hindrance at the adjacent 3-position. Chlorination with standard reagents will exclusively yield 2-acetamido-5-chloropyridine, which can be easily hydrolyzed back to the free amine in high yields[2].
Q3: I've heard about using photochemical methods for this synthesis. How does that prevent byproducts? A3: Recent advancements utilize a blue LED photochemical setup with a bromine catalyst. The causality shifts from a standard EAS mechanism to a radical-mediated pathway. Under blue LED irradiation, bromine generates radicals that selectively coordinate with the 5-position of the 2-aminopyridine ring. Subsequent chlorination occurs via a cascade reaction that inherently avoids the polychlorination seen in direct Cl₂ exposure. This one-step method yields >99% purity with minimal dichlorides[3].
Q4: Can I use modern phosphine reagents for late-stage site-selective halogenation of complex pyridine derivatives? A4: Absolutely. For complex or unactivated pyridines where traditional EAS fails, designed heterocyclic phosphine reagents can be used. These reagents form a highly electrophilic phosphonium salt at the 4-position, which is then displaced by a halide nucleophile via an S_NAr pathway. This completely circumvents the traditional EAS byproduct profile and allows for precise regiocontrol, even in late-stage pharmaceutical intermediates[4].
Quantitative Data: Comparison of Chlorination Methods
| Chlorination Method | Key Reagents | Primary Mechanism | Regioselectivity (5-Chloro) | Over-chlorination Risk | Typical Yield |
| Direct (Weak Acid) | Cl₂, dilute acid | Standard EAS | Poor | High (3,5-dichloro) | < 60% |
| Direct (Strong Acid) | Cl₂, conc. H₂SO₄ | EAS on protonated amine | Good | Low | ~ 70% |
| Amine Protection | N-Ac protection, Cl₂ | Steric/Electronic masking | Excellent | Very Low | > 90% |
| Photochemical | Cl₂, Br₂ cat., Blue LED | Radical-mediated cascade | Excellent | Very Low | ~ 90% |
| Phosphine-Mediated | Heterocyclic phosphines | S_NAr via phosphonium salt | Excellent | None | Variable |
Experimental Protocols (Self-Validating Systems)
Protocol A: Highly Selective Synthesis via Amino-Protection (Acetylation)
This protocol utilizes electronic masking to prevent over-chlorination. The workflow is designed to self-validate during the extraction phase[2].
-
Dissolution: In a reaction vessel, dissolve 13.6 g (0.1 mol) of 2-acetamidopyridine in 300 mL of deionized water.
-
Buffer & Solvent Addition: Add 35.5 g (0.25 mol) of disodium hydrogenphosphate (to buffer the system) followed by 100 mL of dichloromethane (DCM).
-
Chlorination: Cool the biphasic mixture to 0°C. Under vigorous stirring, introduce 8.0 g (0.11 mol) of chlorine gas over 30 minutes.
-
Maturation: Continue stirring at 0°C for an additional 2 hours to ensure complete conversion.
-
Self-Validation Checkpoint (Phase Separation): Allow the mixture to warm to room temperature and transfer to a separatory funnel. Validation: The successful formation of the chlorinated protected product alters its partition coefficient. A clean phase separation between the aqueous layer and the dense DCM extract confirms the product has successfully migrated to the organic phase.
-
Extraction & Drying: Extract the remaining aqueous layer with an additional 100 mL of DCM. Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Isolation: Evaporate the DCM under reduced pressure to yield 2-acetamido-5-chloropyridine as pale brown crystals (Expected Yield: ~94.0%).
Protocol B: Photochemical (Blue LED) Catalytic Chlorination
This modern one-step method avoids harsh acids and utilizes a radical cascade, providing intrinsic visual cues for reaction completion[3].
-
Setup: Equip a 500 mL three-neck round-bottomed flask with a mechanical stirrer, gas inlet, and a 34W blue LED lamp directed at the reaction mixture.
-
Preparation: Add 20 g (0.21 mol) of 2-aminopyridine and 200 mL of acetone (or acetonitrile). Stir until fully dissolved.
-
Catalyst Addition: Add 3.4 g (0.021 mol) of bromine. The solution will take on a distinct halogen color.
-
Irradiation & Reaction: Turn on the blue LED lamp. Slowly introduce approximately 16 g of chlorine gas into the mixture.
-
Self-Validation Checkpoint (Visual Indicator): Monitor the reaction for approximately 3 hours. Validation: This reaction is self-indicating. The fading of the initial deep solution color visually validates that the active radical cascade has reached completion and the halogens have been fully consumed.
-
Purification: Subject the obtained reaction liquid to reduced pressure distillation to isolate the crude product.
-
Crystallization: Recrystallize the crude solid from methanol and dry to obtain high-purity 2-amino-5-chloropyridine (Expected GC Purity: >99.4%, Yield: ~90.0%).
Sources
- 1. IL47057A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
- 4. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling the Synthesis of 2-(Azetidin-3-yloxy)-5-chloropyridine for Preclinical Demands
Prepared by: Senior Application Scientist, Chemical Process Development
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals tasked with the gram-to-kilogram scale synthesis of 2-(Azetidin-3-yloxy)-5-chloropyridine. As a critical intermediate for numerous preclinical candidates, ensuring a robust, scalable, and reproducible synthesis is paramount. This document moves beyond a simple recitation of steps to provide a deeper understanding of the process variables, troubleshooting common hurdles, and ensuring the final active pharmaceutical ingredient (API) intermediate meets stringent quality standards.
Frequently Asked Questions (FAQs): Initial Process Considerations
Q1: What is the most reliable and scalable synthetic route for preparing 2-(Azetidin-3-yloxy)-5-chloropyridine?
When moving from discovery to preclinical scale, the choice of synthetic route must balance yield, purity, cost, and operational safety. For this specific ether linkage, two primary strategies are typically considered: the Mitsunobu reaction and the Williamson ether synthesis.
-
Mitsunobu Reaction: This route couples N-Boc-3-hydroxyazetidine with 5-chloro-2-hydroxypyridine using reagents like triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). Its main advantage lies in its exceptionally mild and reliable reaction conditions, often proceeding to high conversion at ambient temperatures.[1][2] However, its primary drawback on scale is the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinodicarboxylate byproduct, which can complicate purification significantly.[3][4]
-
Williamson Ether Synthesis: This classic method involves deprotonating the hydroxyl group of N-Boc-3-hydroxyazetidine with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a leaving group on the pyridine ring (e.g., reacting with 2,5-dichloropyridine). While often more cost-effective in terms of raw materials, it requires handling pyrophoric bases and may necessitate higher temperatures, leading to potential side reactions.
Recommendation for Preclinical Scale-Up: For initial preclinical batches where material quality and timeline are more critical than raw material cost, the Mitsunobu reaction is often preferred due to its predictability and high conversion under gentle conditions. This guide will focus on a scalable protocol for this route, with a heavy emphasis on addressing its inherent purification challenges.
Caption: Comparison of primary synthetic routes.
Detailed Scale-Up Protocol: Mitsunobu Reaction & Deprotection
This protocol is designed for a nominal 100-gram scale of the final, deprotected product. All operations should be conducted in a well-ventilated fume hood or appropriate containment facility.
Reagent and Materials Table
| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Amount (g) | Moles (mol) | Density (g/mL) | Volume (mL) |
| N-Boc-3-hydroxyazetidine | 142253-55-2 | 173.21 | 1.00 | 173.2 | 1.00 | - | - |
| 5-Chloro-2-hydroxypyridine | 4214-79-3 | 129.55 | 1.05 | 136.0 | 1.05 | - | - |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 1.20 | 314.7 | 1.20 | - | - |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | 1.20 | 242.7 | 1.20 | 1.027 | 236 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | - | - | 0.889 | 3.0 L |
| 4M HCl in Dioxane | 7647-01-0 | 36.46 | 5.00 | - | 5.00 | ~1.02 | 1.25 L |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 | - | - | - | 0.740 | 5.0 L |
Step-by-Step Experimental Procedure
Part A: Mitsunobu Coupling
-
Vessel Preparation: Charge a 10 L jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with N-Boc-3-hydroxyazetidine (173.2 g, 1.00 mol), 5-chloro-2-hydroxypyridine (136.0 g, 1.05 mol)[5][6], and triphenylphosphine (314.7 g, 1.20 mol).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 3.0 L) to the reactor. Stir the mixture at 20-25 °C until all solids have dissolved.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 236 mL, 1.20 mol) dropwise via an addition funnel over 2-3 hours. Causality: A slow, controlled addition is critical to manage the reaction exotherm and prevent the formation of undesired byproducts.[3] The internal temperature should be maintained below 10 °C throughout the addition.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to 20-25 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction for the consumption of N-Boc-3-hydroxyazetidine by a suitable analytical method (e.g., LC-MS or TLC).
Part B: Workup and Isolation of Protected Intermediate
-
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to approximately one-third of its original volume.
-
Solvent Swap & Crystallization: Add methyl tert-butyl ether (MTBE, 2.0 L) and stir. The triphenylphosphine oxide (TPPO) byproduct is poorly soluble in MTBE and may begin to precipitate. Cool the mixture to 0-5 °C and hold for 4 hours to maximize precipitation.
-
Filtration: Filter the cold slurry to remove the bulk of the precipitated TPPO. Wash the filter cake with cold MTBE (2 x 500 mL).
-
Aqueous Wash: Combine the filtrate and washes. Wash the organic layer sequentially with 1 M HCl (2 x 1.0 L) to remove the hydrazine byproduct, followed by saturated aqueous NaHCO₃ (1 x 1.0 L), and finally brine (1 x 1.0 L).
-
Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate as a viscous oil or solid.
Part C: Boc Deprotection and Final Product Isolation
-
Dissolution: Dissolve the crude intermediate from Part B in MTBE (1.0 L).
-
Acidification: Cool the solution to 0-5 °C and add 4M HCl in dioxane (1.25 L, 5.00 mol) dropwise, maintaining the internal temperature below 15 °C. A precipitate of the hydrochloride salt should form.
-
Precipitation & Aging: Stir the resulting slurry at 20-25 °C for 4-6 hours until deprotection is complete (monitor by LC-MS).
-
Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with MTBE (3 x 1.0 L) to remove any remaining organic-soluble impurities.
-
Drying: Dry the white to off-white solid in a vacuum oven at 40-45 °C to a constant weight to yield 2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride.
Caption: Scaled-up experimental workflow.
Troubleshooting Guide
Q2: My Mitsunobu reaction has stalled or shows low conversion. What are the likely causes?
Answer: This is a common issue when scaling up. The primary culprits are typically related to reagent quality and reaction conditions.
-
Moisture: The Mitsunobu reaction is highly sensitive to water, which can consume the activated phosphonium intermediate. Ensure all reagents are anhydrous and the THF solvent is of high quality (e.g., <50 ppm water).
-
Reagent Quality: Verify the purity of your starting materials. N-Boc-3-hydroxyazetidine can be unstable if not stored correctly.[7][8] The DIAD reagent can degrade over time; use a freshly opened bottle or titrate to determine its active concentration.
-
Order of Addition: The order of addition matters. The DIAD should always be added last to the pre-formed mixture of the alcohol, nucleophile, and phosphine.[3]
-
Temperature Control: While the reaction is run at room temperature, the initial addition of DIAD is exothermic. If the temperature rises too high, side reactions can occur, consuming the reagents inefficiently.
Q3: I'm struggling with the removal of triphenylphosphine oxide (TPPO) and the hydrazine byproduct during workup. What are my options?
Answer: This is the single greatest challenge when scaling the Mitsunobu reaction. Simple column chromatography is not economically viable at this scale.
-
Crystallization/Precipitation: As described in the protocol, a solvent swap to a less polar solvent like MTBE or a heptane/ethyl acetate mixture can often crash out the majority of the TPPO. This is the most effective first-pass strategy.
-
Aqueous Acid Wash: The hydrazine byproduct is basic and can be effectively removed by washing the organic layer with dilute acid (e.g., 1 M HCl).
-
Alternative Reagents (for future batches): Consider using polymer-supported triphenylphosphine. After the reaction, the resin-bound TPPO can be removed by simple filtration, greatly simplifying the workup.[4] Another option is to use modified phosphines that result in a water-soluble oxide byproduct.
Caption: Troubleshooting decision tree for scale-up.
Q4: What are the critical quality attributes for my starting materials and the final product?
Answer:
-
Starting Materials:
-
N-Boc-3-hydroxyazetidine: Purity should be >98%. It should be free of residual starting materials from its own synthesis (e.g., epichlorohydrin).[9][10] It should be stored under inert gas and refrigerated.
-
5-Chloro-2-hydroxypyridine: Purity >98%. The primary concern is the presence of isomeric impurities that could be carried through to the final product.
-
-
Final Product (HCl Salt):
-
Purity: Typically >99.0% by HPLC for preclinical use.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Residual Solvents: Must meet ICH guidelines (e.g., THF, Dioxane, MTBE).
-
Heavy Metals: A palladium test may be required if alternative syntheses were considered, but for this route, it is not a primary concern.
-
References
- Google Patents. (2012). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
- Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, iv, 195-214.
- Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ChemContract Research. (2026). 5-Chloro-2-Hydroxy Pyridine. (CAS 4214-79-3). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Google Patents. (2007). EP1842847B1 - Process for production of 5-chloro-2,4-dihydroxypyridine.
- Google Patents. (2013). CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]
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PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]
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The Journal of Organic Chemistry. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved from [Link]
-
PMC. (2025). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Retrieved from [Link]
Sources
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- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem-contract.com [chem-contract.com]
- 6. 5-CHLORO-2-HYDROXYPYRIDINE | 4214-79-3 [chemicalbook.com]
- 7. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 8. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 9. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to the Preclinical Evaluation of Novel Analgesics: 2-(Azetidin-3-yloxy)-5-chloropyridine vs. Morphine in Acute Pain Models
This guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities in acute pain, using the gold-standard opioid analgesic, morphine, as a benchmark for comparison. As there is currently no publicly available data on the analgesic properties of 2-(Azetidin-3-yloxy)-5-chloropyridine, this document will serve as a detailed roadmap for researchers and drug development professionals on how to design, execute, and interpret the necessary experiments to characterize its potential antinociceptive effects.
Introduction: The Rationale for Novel Analgesics
The search for new pain therapeutics is driven by the significant limitations of current treatments. Morphine, a potent µ-opioid receptor (MOR) agonist, remains a cornerstone of pain management. However, its clinical utility is hampered by a well-documented side-effect profile, including respiratory depression, tolerance, dependence, and abuse potential.
The compound 2-(Azetidin-3-yloxy)-5-chloropyridine represents a novel chemical entity. While its mechanism of action is not yet characterized in the public domain, its structure, containing an azetidine ring and a chloropyridine moiety, suggests potential interactions with various central nervous system targets. A thorough, head-to-head comparison with morphine in validated acute pain models is the critical first step in determining its therapeutic potential and differentiating it from existing analgesics.
Mechanistic Considerations: Knowns and Hypotheses
Morphine: The Gold-Standard Opioid Agonist
Morphine exerts its analgesic effects primarily through the activation of MORs, which are G-protein coupled receptors located throughout the central and peripheral nervous systems. Activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and the modulation of ion channels. This ultimately results in a decrease in neuronal excitability and the inhibition of nociceptive signal transmission.
Figure 1: Simplified Signaling Pathway of Morphine. Morphine's activation of presynaptic MORs inhibits calcium influx, reducing neurotransmitter release. Postsynaptically, it enhances potassium efflux, leading to hyperpolarization and decreased neuronal excitability.
2-(Azetidin-3-yloxy)-5-chloropyridine: A Hypothetical Framework
In the absence of published data, we must approach the mechanism of 2-(Azetidin-3-yloxy)-5-chloropyridine from a medicinal chemistry perspective. The azetidine ring is a four-membered heterocyclic amine that can serve as a bioisostere for other cyclic amines or as a rigid scaffold to orient pharmacophoric groups. The chloropyridine moiety is a common feature in many CNS-active compounds.
A logical starting point for investigation would be to screen 2-(Azetidin-3-yloxy)-5-chloropyridine against a panel of receptors implicated in pain, including opioid, cannabinoid, and adrenergic receptors, as well as ion channels such as sodium and calcium channels.
Head-to-Head Comparison in Acute Thermal Nociception Models
To assess the potential analgesic efficacy of a novel compound, standardized in vivo models of acute pain are essential. The hot plate and tail-flick tests are widely used to evaluate responses to thermal stimuli and are particularly sensitive to opioid-mediated analgesia.
Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable and interpretable data. The following workflow ensures a systematic evaluation of 2-(Azetidin-3-yloxy)-5-chloropyridine against morphine.
Figure 2: Experimental Workflow for Acute Pain Studies. A structured approach from animal acclimatization to data analysis is critical for comparing novel compounds to a benchmark.
Data Summary: A Template for Comparison
The following tables are presented as templates for summarizing the experimental data. Efficacy is often expressed as the Maximum Possible Effect (%MPE), which normalizes the data to the maximum possible response.
Table 1: Efficacy in the Hot Plate Test
| Compound | Dose (mg/kg) | Time Point (min) | Latency (s) ± SEM | % MPE ± SEM |
| Vehicle | N/A | 30 | ||
| Morphine | 5 | 30 | ||
| 10 | 30 | |||
| 2-(Azetidin-3-yloxy)-5-chloropyridine | Dose 1 | 30 | ||
| Dose 2 | 30 | |||
| Dose 3 | 30 |
Table 2: Efficacy in the Tail-Flick Test
| Compound | Dose (mg/kg) | Time Point (min) | Latency (s) ± SEM | % MPE ± SEM |
| Vehicle | N/A | 30 | ||
| Morphine | 5 | 30 | ||
| 10 | 30 | |||
| 2-(Azetidin-3-yloxy)-5-chloropyridine | Dose 1 | 30 | ||
| Dose 2 | 30 | |||
| Dose 3 | 30 |
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for ensuring the reproducibility and validity of experimental findings.
Hot Plate Test
This test measures the latency of a paw lick or jump response when the animal is placed on a heated surface. It is considered to assess a more complex, supraspinally-integrated response to a thermal stimulus.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Acclimatization: Allow animals to acclimatize to the testing room for at least 60 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate and start a timer. Record the latency to the first sign of nociception (e.g., hind paw licking, shaking, or jumping). To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. Animals with a baseline latency outside the normal range (e.g., <5 s or >20 s) should be excluded.
-
Drug Administration: Administer the test compound (2-(Azetidin-3-yloxy)-5-chloropyridine), morphine, or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Post-Dose Latency: At predetermined time points (e.g., 30, 60, 90, 120 minutes) after drug administration, repeat the latency measurement as described in step 3.
-
Data Calculation: Calculate the %MPE using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Tail-Flick Test
This test measures the latency to withdraw the tail from a noxious thermal stimulus. It is a spinal reflex that is highly sensitive to opioid analgesics.
Protocol:
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light onto the animal's tail.
-
Acclimatization and Restraint: Allow animals to acclimatize to the testing room. Gently restrain the animal, allowing the tail to be positioned over the light source.
-
Baseline Latency: Apply the thermal stimulus to the tail and measure the time it takes for the animal to flick its tail out of the beam. A cut-off time (e.g., 10-12 seconds) is essential to prevent tissue damage. Repeat this measurement 2-3 times to obtain a stable baseline.
-
Drug Administration: Administer the compounds as described for the hot plate test.
-
Post-Dose Latency: Measure the tail-flick latency at the same predetermined time points.
-
Data Calculation: Calculate the %MPE using the same formula as for the hot plate test, substituting the respective latency and cut-off values.
Conclusion and Future Directions
This guide provides the foundational framework for a direct comparison of the novel compound 2-(Azetidin-3-yloxy)-5-chloropyridine with the gold-standard analgesic, morphine. By systematically evaluating its efficacy in validated acute pain models and adhering to rigorous, well-defined protocols, researchers can generate the critical data needed to establish a preliminary analgesic profile.
Should 2-(Azetidin-3-yloxy)-5-chloropyridine demonstrate significant antinociceptive activity, subsequent studies should focus on elucidating its mechanism of action, assessing its potential for side effects (e.g., sedation, motor impairment using a rotarod test), and evaluating its efficacy in more complex pain models, such as those for inflammatory or neuropathic pain. This structured approach is fundamental to the rational development of the next generation of analgesics.
References
- At the time of this writing, no public-domain scientific literature or experimental data was found for "2-(Azetidin-3-yloxy)-5-chloropyridine." The protocols and comparative framework are based on established pharmacological principles and standard methodologies for preclinical pain research. For foundational knowledge on the referenced pain models and morphine's pharmacology, please consult authoritative sources in pharmacology and neuroscience.
Cross-Validation of 2-(Azetidin-3-yloxy)-5-chloropyridine Activity in Diverse Pain Assays: A Comparative Guide
This guide provides an in-depth comparative analysis of the analgesic efficacy of the novel nicotinic acetylcholine receptor (nAChR) agonist, 2-(Azetidin-3-yloxy)-5-chloropyridine (also known as ABT-594), across a spectrum of preclinical pain models. By juxtaposing its performance with established analgesics—morphine and gabapentin—this document serves as a technical resource for researchers, scientists, and drug development professionals. The objective is to offer a clear, data-driven perspective on the compound's potential therapeutic utility in various pain modalities, grounded in established experimental protocols and supporting data.
Introduction: The Rationale for Cross-Validation in Analgesic Drug Discovery
The development of novel analgesics is a critical endeavor in modern pharmacology, aimed at addressing the significant unmet medical need for more effective and safer pain management strategies. A crucial step in the preclinical evaluation of a candidate analgesic is its characterization across multiple pain assays. This cross-validation approach is essential because different pain models represent distinct underlying physiological and pathological mechanisms. A compound's activity, or lack thereof, in a specific assay provides valuable insights into its mechanism of action and its potential clinical applications. For instance, a positive result in an acute thermal pain model may not translate to efficacy in a chronic neuropathic pain state. Therefore, a comprehensive assessment using a battery of tests is imperative for a robust preclinical data package.
This guide focuses on 2-(Azetidin-3-yloxy)-5-chloropyridine, a compound that has demonstrated potent analgesic properties.[1][2] We will examine its performance in three widely accepted and mechanistically distinct rodent pain models: the hot plate test (acute thermal pain), the formalin test (inflammatory pain), and the chronic constriction injury model (neuropathic pain).
Section 1: The Hot Plate Test - A Measure of Supraspinally-Mediated Analgesia
The hot plate test is a classic method for assessing the response to acute thermal pain and is particularly sensitive to centrally acting analgesics.[3] The test measures the latency of a rodent's response to a heated surface, with an increase in latency indicating an analgesic effect. This response is considered to involve higher brain centers, making it a valuable tool for evaluating compounds with potential central nervous system activity.[4]
Experimental Workflow: Hot Plate Test
Caption: Workflow for the hot plate thermal analgesia assay.
Detailed Experimental Protocol:
-
Animal Acclimation: Acclimate male Swiss Webster mice (20-25 g) to the testing room for at least 30 minutes prior to the experiment.[5]
-
Apparatus: Utilize a standard hot plate analgesiometer with the surface temperature maintained at a constant 55°C (± 0.5°C).
-
Habituation: On the day before the test, habituate each mouse to the testing apparatus for a brief period with the plate turned off to minimize stress-induced analgesia.
-
Drug Administration: Administer 2-(Azetidin-3-yloxy)-5-chloropyridine (e.g., 0.1, 0.3, 1 mg/kg), morphine (e.g., 2.5, 5, 10 mg/kg), or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Testing: At a predetermined time post-injection (e.g., 30 minutes), place the mouse on the hot plate and start a timer.
-
Observation: Observe the mouse for nocifensive behaviors, specifically paw licking, paw flicking, or jumping. The time from placement on the plate to the first clear sign of any of these behaviors is recorded as the response latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) is strictly enforced. If the mouse does not respond within this time, it is immediately removed from the hot plate, and the latency is recorded as the cut-off time.[5]
-
Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
Comparative Performance Data:
| Compound | Dose Range (mg/kg, i.p.) | Peak Effect Time (min) | %MPE (at maximally effective dose) | Reference |
| 2-(Azetidin-3-yloxy)-5-chloropyridine | 0.1 - 1 | 30 | Significant antinociceptive effects | [1] |
| Morphine | 2.5 - 10 | 30-60 | Significant increase in reaction time | [6][7] |
Expert Insights: The significant activity of 2-(Azetidin-3-yloxy)-5-chloropyridine in the hot plate assay strongly suggests a centrally mediated analgesic mechanism. The observation that its effects are additive with morphine indicates that while both act centrally, they likely engage different receptor systems, with 2-(Azetidin-3-yloxy)-5-chloropyridine acting via nAChRs and morphine via opioid receptors.[1] This lack of cross-reactivity at the receptor level is a promising feature for potential combination therapies.
Section 2: The Formalin Test - A Model of Inflammatory Pain
The formalin test is a widely used model of tonic, inflammatory pain.[8] A subcutaneous injection of a dilute formalin solution into the paw of a rodent elicits a biphasic pattern of nocifensive behaviors.[9] The early phase (Phase 1), occurring within the first 5 minutes, is attributed to the direct chemical stimulation of nociceptors. The late phase (Phase 2), which begins approximately 15-20 minutes post-injection and can last for up to an hour, reflects a combination of peripheral inflammation and central sensitization.[10] This biphasic nature allows for the differentiation of analgesic effects on acute nociception versus inflammatory pain mechanisms.
Experimental Workflow: Formalin Test
Caption: Workflow for the formalin-induced inflammatory pain assay.
Detailed Experimental Protocol:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (200-250 g) to individual observation chambers for at least 30 minutes before testing.[10]
-
Drug Administration: Administer 2-(Azetidin-3-yloxy)-5-chloropyridine (e.g., 0.01-0.3 mg/kg), morphine (e.g., 0.3-3 mg/kg), or vehicle via i.p. injection at a specified time before the formalin injection.[11]
-
Formalin Injection: Gently restrain the rat and inject 50 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[10]
-
Behavioral Observation: Immediately after the injection, return the rat to the observation chamber and record the total time spent licking or biting the injected paw.
-
Observation Periods: The observation is divided into two distinct phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-40 minutes post-injection).[9]
-
Data Analysis: The total time spent exhibiting nocifensive behaviors is calculated for each phase. The percentage inhibition of the pain response is calculated relative to the vehicle-treated group.
Comparative Performance Data:
| Compound | Dose Range (mg/kg, i.p.) | Effect on Phase 1 | Effect on Phase 2 | Reference |
| 2-(Azetidin-3-yloxy)-5-chloropyridine | 0.01 - 0.3 | Dose-dependent attenuation | Dose-dependent attenuation | [11] |
| Morphine | 0.3 - 3 | Attenuation | Strong attenuation | [11] |
Expert Insights: The efficacy of 2-(Azetidin-3-yloxy)-5-chloropyridine in both phases of the formalin test suggests that it possesses both antinociceptive and anti-inflammatory properties. Its ability to attenuate Phase 2, which involves central sensitization, is particularly noteworthy and suggests a potential role in managing inflammatory pain conditions. Furthermore, studies have shown a synergistic analgesic effect when a sub-effective dose of 2-(Azetidin-3-yloxy)-5-chloropyridine is combined with gabapentin, significantly reducing the required dose of gabapentin for antinociception in both phases.[11] This highlights the potential for combination therapies to enhance efficacy and potentially reduce side effects.
Section 3: The Chronic Constriction Injury (CCI) Model - A Representation of Neuropathic Pain
The CCI model is a widely used and well-validated animal model of neuropathic pain that mimics many of the symptoms observed in humans with nerve injury, such as allodynia (pain in response to a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).[12] The model involves the loose ligation of the sciatic nerve, leading to the development of persistent pain-like behaviors.[13]
Experimental Workflow: Chronic Constriction Injury Model
Caption: Workflow for the Chronic Constriction Injury (CCI) model of neuropathic pain.
Detailed Experimental Protocol:
-
Surgical Procedure:
-
Anesthetize male Sprague-Dawley rats (200-250 g) with an appropriate anesthetic (e.g., isoflurane).[12]
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not to arrest circulation.[14]
-
Close the muscle and skin layers with sutures.
-
A sham surgery group should be included where the nerve is exposed but not ligated.
-
-
Post-Operative Care and Pain Development: Allow the animals to recover for several days (typically 7-14 days) for the neuropathic pain phenotype to fully develop.[14]
-
Behavioral Testing (Mechanical Allodynia):
-
Place the rat in a testing chamber with a wire mesh floor.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
The paw withdrawal threshold (PWT) is determined as the filament force that elicits a paw withdrawal response in 50% of applications (using the up-down method). A decrease in PWT in the injured paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.
-
-
Drug Administration and Testing:
-
Once a stable baseline of allodynia is established, administer 2-(Azetidin-3-yloxy)-5-chloropyridine, gabapentin (a standard treatment for neuropathic pain), or vehicle.[15]
-
Assess the PWT at various time points after drug administration to determine the anti-allodynic effect of the compounds.
-
Comparative Performance Data:
| Compound | Dose Range (mg/kg) | Effect on Mechanical Allodynia | Reference |
| 2-(Azetidin-3-yloxy)-5-chloropyridine | Not specified in direct CCI comparison, but effective in a similar partial sciatic nerve ligation model | Dose-dependently reversed neuropathic hyperalgesia | [16] |
| Gabapentin | 30 - 100 (i.p.) | Significantly attenuated allodynia and hyperalgesia | [15] |
Expert Insights: The efficacy of 2-(Azetidin-3-yloxy)-5-chloropyridine in a model of neuropathic pain is highly significant, as this type of pain is often refractory to traditional analgesics.[16] Its mechanism of action, through the activation of nAChRs, offers a distinct therapeutic approach compared to gabapentinoids, which primarily target voltage-gated calcium channels.[15] The ability of 2-(Azetidin-3-yloxy)-5-chloropyridine to alleviate neuropathic pain suggests its potential as a novel treatment for conditions such as diabetic neuropathy, post-herpetic neuralgia, and chemotherapy-induced peripheral neuropathy.
Conclusion
The cross-validation of 2-(Azetidin-3-yloxy)-5-chloropyridine across these three distinct and well-established pain assays provides a compelling preclinical profile for this novel analgesic. Its robust efficacy in models of acute thermal, inflammatory, and neuropathic pain underscores its potential for broad-spectrum analgesic activity. The compound's distinct mechanism of action from opioids and gabapentinoids further enhances its therapeutic interest, suggesting the possibility of its use as a monotherapy or in combination with existing analgesics to improve pain management and potentially reduce the dose-limiting side effects of current treatments. Further investigation into the long-term efficacy and safety profile of 2-(Azetidin-3-yloxy)-5-chloropyridine is warranted to fully elucidate its clinical potential.
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Benchmarking the Safety Profile of 2-(Azetidin-3-yloxy)-5-chloropyridine Against Other nAChR Agonists: A Comparative Guide
This guide provides a comprehensive framework for evaluating the in vitro safety profile of the novel nicotinic acetylcholine receptor (nAChR) agonist, 2-(Azetidin-3-yloxy)-5-chloropyridine. In the absence of publicly available preclinical safety data for this specific compound, this document serves as a methodological benchmark. It outlines the critical safety assays and provides comparative data for established nAChR agonists, including nicotine, the partial agonist varenicline, and the potent analgesic epibatidine and its analog ABT-594. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities targeting nAChRs.
Introduction: The Imperative for a Rigorous Safety Assessment of nAChR Agonists
Nicotinic acetylcholine receptors are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems.[1] Their modulation presents therapeutic opportunities for a range of neurological and psychiatric disorders.[1] However, the ubiquitous expression of nAChR subtypes throughout the body necessitates a thorough evaluation of the safety profile of any new nAChR agonist to mitigate the risk of adverse effects.[2] A comprehensive in vitro safety assessment is a critical step in preclinical drug development, enabling early identification of potential liabilities and informing the design of subsequent in vivo studies.[3]
The activation of nAChRs triggers a cascade of intracellular signaling events, primarily initiated by an influx of cations, including Na+ and Ca2+.[4] This can lead to the activation of downstream pathways such as the phosphoinositide 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) pathways, which are often associated with neuroprotective effects.[5][6] However, excessive or prolonged activation can lead to cellular stress and toxicity.[7] Therefore, a detailed understanding of a compound's activity at various nAChR subtypes and its impact on cellular health is paramount.
This guide focuses on a battery of in vitro assays designed to assess key aspects of a compound's safety profile: cytotoxicity, genotoxicity, cardiotoxicity, and neurotoxicity. By comparing the performance of 2-(Azetidin-3-yloxy)-5-chloropyridine in these assays against a panel of well-characterized nAChR agonists, researchers can gain valuable insights into its potential therapeutic window and overall safety.
The nAChR Signaling Pathway: A Dual Role in Neuroprotection and Toxicity
The binding of an agonist to the nAChR initiates a conformational change that opens the ion channel, leading to an influx of cations.[4] This depolarization can trigger an action potential and modulate the release of various neurotransmitters.[1] The subsequent increase in intracellular calcium acts as a second messenger, activating a variety of signaling cascades.
Caption: Simplified nAChR signaling cascade.
While pathways like PI3K/Akt are generally associated with cell survival and neuroprotection, excessive calcium influx can lead to excitotoxicity, mitochondrial dysfunction, and apoptosis.[7] Therefore, the safety profile of an nAChR agonist is intimately linked to its potency, selectivity, and the duration of channel activation.
Comparative Safety Profile of nAChR Agonists
The following table summarizes the available in vitro safety data for a selection of nAChR agonists. This provides a benchmark against which the data for 2-(Azetidin-3-yloxy)-5-chloropyridine can be compared once it becomes available.
| Compound | Cytotoxicity (IC50) | Ames Test | In Vitro Micronucleus | hERG Inhibition (IC50) | Neurotoxicity |
| 2-(Azetidin-3-yloxy)-5-chloropyridine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Nicotine | ~5.58 mM (SH-SY5Y cells)[4] | Generally negative, some positive results at high concentrations[8] | Positive at high concentrations[9] | ~330 µM[10] | Induces cell death and DNA damage in SH-SY5Y cells at millimolar concentrations.[11] |
| Varenicline | Data not available | Not specified in preclinical data, but no genotoxicity concerns raised.[12] | No genotoxicity concerns raised in preclinical studies.[12] | Data not available | Post-marketing reports of neuropsychiatric symptoms.[5][13] |
| Epibatidine | Data not available | Data not available | Data not available | Data not available | High toxicity, narrow therapeutic window, can cause seizures and paralysis.[14][15] |
| ABT-594 | Data not available | Data not available | Data not available | Data not available | Can induce hypothermia, seizures, and increases in blood pressure.[16] |
Experimental Protocols for In Vitro Safety Assessment
A robust in vitro safety assessment relies on a battery of standardized and validated assays. The following protocols provide a detailed methodology for evaluating the key safety endpoints for a novel nAChR agonist.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of 2-(Azetidin-3-yloxy)-5-chloropyridine and the comparator compounds in the culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) by plotting a dose-response curve.
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without the addition of a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.
-
Plate Incorporation Method:
-
Mix the test compound at various concentrations, the bacterial tester strain, and (if applicable) the S9 mix in molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least twice the background level.
Genotoxicity: In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Caption: Workflow for the in vitro micronucleus assay.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO-K1) or human lymphoblastoid TK6 cells.
-
Compound Treatment: Treat the cells with at least three concentrations of the test compound for a short period (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, followed by a recovery period, or for a longer period (e.g., 24 hours) without S9.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.[17]
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A compound is considered genotoxic if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.
Cardiotoxicity: hERG Patch-Clamp Assay
The hERG (human Ether-à-go-go-Related Gene) assay is a critical component of cardiovascular safety assessment, as inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
Methodology:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel, such as HEK-293 cells.
-
Electrophysiology: Employ automated patch-clamp systems (e.g., QPatch or SyncroPatch) for high-throughput screening.
-
Voltage Protocol: Apply a specific voltage protocol to elicit and measure the hERG tail current.
-
Compound Application: Apply a range of concentrations of the test compound and measure the inhibition of the hERG current. Include a vehicle control and a known hERG inhibitor (e.g., E-4031) as a positive control.
-
Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.
Neurotoxicity Assay
This assay assesses the potential of a compound to induce neuronal cell death, a critical parameter for CNS-active drugs.
Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a mature neuronal phenotype using retinoic acid and brain-derived neurotrophic factor (BDNF).
-
Compound Exposure: Expose the differentiated cells to a range of concentrations of the test compound for 24-48 hours.
-
Assessment of Neuronal Viability:
-
Morphological Assessment: Examine the cells under a microscope for signs of neurite retraction, cell body shrinkage, and detachment.
-
Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture medium as an indicator of membrane damage and cell death.
-
-
Data Analysis: Quantify the changes in neuronal morphology and LDH release relative to the vehicle control to determine the neurotoxic potential of the compound.
Discussion and Future Directions
The comprehensive in vitro safety profiling outlined in this guide provides a robust framework for the early identification of potential liabilities associated with novel nAChR agonists like 2-(Azetidin-3-yloxy)-5-chloropyridine. A favorable in vitro safety profile, characterized by high IC50 values in cytotoxicity and hERG assays and negative results in genotoxicity assays, would provide strong support for advancing the compound to in vivo safety pharmacology and toxicology studies.
Conversely, the identification of any significant in vitro liabilities would necessitate further investigation. For example, a positive result in the Ames or micronucleus assay would trigger further studies to understand the mechanism of genotoxicity. Similarly, potent hERG inhibition would prompt a more detailed cardiovascular safety assessment.
It is crucial to interpret the in vitro data in the context of the compound's intended therapeutic concentration. A large margin between the effective concentration for nAChR activation and the concentrations at which toxicity is observed is a key indicator of a promising therapeutic candidate.
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A Comparative In Vivo Analysis of the Central and Peripheral Effects of ABT-594
An Objective Guide for Researchers and Drug Development Professionals
ABT-594, also known as Tebanicline, emerged from research into epibatidine, a natural alkaloid with potent analgesic properties.[1][2] Developed by Abbott Laboratories, ABT-594 is a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[2][3][4] It demonstrated significant analgesic effects in various animal models of pain, showing 30 to 100 times the potency of morphine in some preclinical studies.[5][6] The primary mechanism of action involves the activation of central nAChRs, which modulates pain signaling.[5][7][8] However, like many centrally acting agents, the therapeutic potential of ABT-594 is intrinsically linked to its side-effect profile, which arises from the activation of peripheral nAChRs. This guide provides an in-depth comparison of the central (analgesic) versus peripheral effects of ABT-594 based on available in vivo experimental data, offering insights into its therapeutic window.
Assessing the Central Analgesic Effects of ABT-594
The central analgesic properties of ABT-594 have been extensively evaluated using various in vivo models of nociceptive, inflammatory, and neuropathic pain.[5] These models are crucial for determining the efficacy of a compound in different pain states.
Key In Vivo Models for Central Analgesia:
-
Hot-Plate Test: This model assesses the response to acute thermal pain and is indicative of centrally mediated analgesia.[9][10][11] Animals are placed on a heated surface, and the latency to a pain response (e.g., paw licking or jumping) is measured.[9][10] ABT-594 has been shown to dose-dependently increase response latencies in the hot-plate test in both rats and mice.[4][8][12]
-
Tail-Flick Test: Similar to the hot-plate test, this method uses a radiant heat source applied to the animal's tail to measure the latency to a withdrawal reflex, which is a spinal reflex modulated by supraspinal pathways.[13][14]
-
Acetic Acid-Induced Writhing Test: This is a chemical-induced visceral pain model that is sensitive to both central and peripheral analgesics.[11][15] Intraperitoneal injection of acetic acid causes abdominal constrictions, and the reduction in the number of writhes indicates analgesic activity.[15] ABT-594 demonstrated significant antinociceptive effects in this assay.[8]
-
Neuropathic and Inflammatory Pain Models: To assess efficacy in chronic pain states, models such as partial sciatic nerve ligation or injection of Freund's complete adjuvant (FCA) or vincristine are used.[7][13][14] ABT-594 has been shown to effectively reverse mechanical hyperalgesia and allodynia in these models at doses that do not impair motor function.[7][13]
The central action of ABT-594's analgesic effects was confirmed by studies using nAChR antagonists. The brain-penetrant antagonist mecamylamine completely blocked the antinociceptive effects of ABT-594, whereas antagonists that do not readily cross the blood-brain barrier, like hexamethonium, did not.[7][8][12] This provides strong evidence for a central site of action.[7][8]
Caption: Workflow for assessing central analgesic activity using the hot-plate test.
Evaluating the Peripheral Effects of ABT-594
The clinical development of ABT-594 was hampered by a narrow therapeutic window, with dose-limiting side effects occurring at or near analgesic doses.[5][16] These adverse effects are primarily attributed to the activation of peripheral nAChRs, which are present in autonomic ganglia, the adrenal medulla, and other tissues.
Key In Vivo Assessments for Peripheral Effects:
-
Cardiovascular Monitoring: The most significant peripheral effects of nicotinic agonists are cardiovascular.[17][18] In vivo studies in anesthetized or conscious rats involve continuous monitoring of blood pressure and heart rate following intravenous administration of the compound.[12] ABT-594 was found to produce a dose-dependent increase in blood pressure.[4][12]
-
Gastrointestinal Motility: Nicotinic agonists can influence gastrointestinal function. While specific data on ABT-594's effect on motility is less detailed in readily available literature, this is a common assessment for this class of drugs.
-
Motor Coordination (Rotarod Test): While motor impairment can be a centrally mediated effect, it is often assessed alongside analgesia to determine if a reduction in pain response is due to sedation or motor deficits rather than true analgesia.[8][13][14] Interestingly, ABT-594 showed a better separation between its anti-hyperalgesic effects and motor impairment compared to other nicotinic agonists like epibatidine, particularly in models of persistent pain.[13][14] However, at doses effective for acute thermal pain, motor disruption was observed.[13][14]
-
Other Toxic Effects: At supratherapeutic doses, ABT-594 was observed to cause hypothermia and seizures, which are centrally mediated toxic effects.[4][8][12]
Caption: Workflow for assessing peripheral cardiovascular effects in vivo.
Comparative Analysis: Efficacy vs. Side Effects
The critical question for any novel analgesic is its therapeutic index: the ratio between the dose that produces a therapeutic effect and the dose that produces toxicity. For ABT-594, while it showed promise in animal models, the translation to clinical settings revealed a narrow therapeutic window.
| Effect Type | Parameter | Model | Species | Effective Dose Range (approx.) | Reference |
| Central (Efficacy) | Antinociception (Acute) | Hot-Plate Test | Rat | 0.05 - 0.1 mg/kg (s.c.) | [12] |
| Central (Efficacy) | Antinociception (Acute) | Hot-Plate Test | Mouse | ~0.14 mg/kg (i.p.) (0.62 µmol/kg) | [8] |
| Central (Efficacy) | Anti-allodynia (Neuropathic) | Vincristine Model | Rat | ED50 = 0.009 mg/kg (i.p.) (40 nmol/kg) | [7] |
| Peripheral (Side Effect) | Hypertension | Anesthetized Rat | Rat | 0.01 - 0.1 mg/kg (i.v.) | [12] |
| Central (Side Effect) | Motor Impairment | Rotarod Test | Rat | Doses similar to those for acute antinociception | [13] |
| Central (Toxicity) | Seizures | Observation | Mouse | ED50 = ~0.43 mg/kg (i.p.) (1.9 µmol/kg) | [8] |
| Clinical (Side Effects) | Nausea, Vomiting, Dizziness | Phase 2 Clinical Trial | Human | >150 µg (BID) | [5] |
Note: Direct comparison of doses across studies can be challenging due to different routes of administration (s.c., i.p., i.v.) and species. However, the data indicates a significant overlap.
The data clearly shows that the doses required for analgesia, especially for acute pain, are very close to those that cause significant side effects like hypertension and motor impairment.[12][13] For instance, in rats, a dose of 0.1 mg/kg (s.c.) produced antinociception in the hot-plate test, while the same dose administered intravenously (i.v.) caused a marked increase in blood pressure.[12] While ABT-594 demonstrated a better separation between anti-hyperalgesic effects and motor impairment in chronic pain models, the overall safety profile was not significantly improved over other nicotinic analgesics.[12][13]
Phase 2 clinical trials in patients with diabetic peripheral neuropathic pain confirmed this narrow therapeutic window.[5][6] While ABT-594 showed a dose-dependent reduction in pain scores, adverse events such as nausea, vomiting, and dizziness were common and led to high discontinuation rates at higher doses.[5] Population modeling from these trials indicated only an approximate twofold separation between the ED50 values for efficacy and adverse events.[5][6]
Conclusion
ABT-594 represents a significant exploration into non-opioid, centrally acting analgesics through the modulation of the nicotinic acetylcholine receptor system. In vivo animal studies successfully demonstrated its potent analgesic effects across multiple pain modalities, confirming its central mechanism of action. However, these same studies, later corroborated by clinical data, highlighted the compound's primary limitation: a narrow therapeutic window. The dose required to achieve meaningful pain relief overlaps significantly with the dose that activates peripheral nAChRs, leading to dose-limiting cardiovascular and other side effects. This comparative analysis underscores the critical challenge in developing selective nAChR agonists: achieving potent central analgesia without concomitant, limiting peripheral activity.
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Kesingland, A.C., Gentry, C.T., Panesar, M.S., et al. (2000). Analgesic profile of the nicotinic acetylcholine receptor agonists, (+)-epibatidine and ABT-594 in models of persistent inflammatory and neuropathic pain. Pain, 86(1-2), 113-8. [Link]
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Dutta, S., Awni, W., Germanos-Haddad, M., et al. (2012). Population Analyses of Efficacy and Safety of ABT-594 in Subjects with Diabetic Peripheral Neuropathic Pain. The AAPS Journal, 14(2), 294-303. [Link]
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Khan, H., Ullah, H., Martins, N. (2019). In-Vivo Models for Management of Pain. Journal of Biosciences and Medicines, 7, 78-86. [Link]
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Zhu, C.Z., Chin, C.L., Rustay, N.R., et al. (2011). Potentiation of Analgesic Efficacy but Not Side Effects: Co-Administration of an α4β2 Neuronal Nicotinic Acetylcholine Receptor Agonist and Its Positive Allosteric Modulator in Experimental Models of Pain in Rats. Biochemical Pharmacology, 82(8), 981-990. [Link]
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Quintão, N.L.M., da Silva, J.F.M., Antonialli, C.S., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 29, 379-390. [Link]
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Decker, M.W., Bannon, A.W., Buckley, M.J., et al. (1998). Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice. European Journal of Pharmacology, 346(1), 23-33. [Link]
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Kesingland, A.C., Gentry, C.T., Panesar, M.S., et al. (2000). Analgesic profile of the nicotinic acetylcholine receptor agonists, (+)-epibatidine and ABT-594 in models of persistent inflammatory and neuropathic pain. PlumX Metrics. [Link]
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Fried, N.D., Be-Azevedo, Y.B., Gupta, S., et al. (2022). Nicotine and novel tobacco products drive adverse cardiac remodeling and dysfunction in preclinical studies. Frontiers in Cardiovascular Medicine, 9, 993617. [Link]
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Benowitz, N.L., Burbank, A.D. (2016). Cardiovascular toxicity of nicotine: Implications for electronic cigarette use. Trends in Cardiovascular Medicine, 26(6), 515-523. [Link]
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Reproducibility of 2-(Azetidin-3-yloxy)-5-chloropyridine synthesis methods
An In-Depth Methodological Evaluation: Reproducibility in the Synthesis of 2-(Azetidin-3-yloxy)-5-chloropyridine
As drug discovery pipelines increasingly target complex kinase inhibitors, PARP inhibitors, and AMPK activators, the demand for functionally dense, stereochemically rigid building blocks has surged. Among these, 2-(Azetidin-3-yloxy)-5-chloropyridine (CAS 1342506-37-9)[1] has emerged as a critical heteroaryl ether intermediate. The azetidine ring provides a unique vector for structural elaboration while improving the metabolic stability and aqueous solubility of the parent pharmacophore.
However, synthesizing this building block reproducibly at scale presents distinct challenges. The inherent ring strain of the azetidine moiety makes it susceptible to ring-opening under harsh conditions, and the electron-deficient nature of the chloropyridine ring requires precise electronic tuning to avoid competitive side reactions.
In this guide, we will objectively compare the two primary synthetic methodologies for this compound: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction . By dissecting the causality behind each experimental choice, we establish a self-validating framework to ensure high-fidelity reproducibility across different laboratory environments.
Mechanistic Pathways: SNAr vs. Mitsunobu Inversion
The synthesis of 2-(azetidin-3-yloxy)-5-chloropyridine universally begins with a protected azetidine precursor, typically 1-Boc-azetidin-3-ol . The choice of the pyridine coupling partner dictates the reaction mechanism.
-
SNAr Pathway: Utilizes 5-chloro-2-fluoropyridine. The highly electronegative fluorine atom activates the C2 position, stabilizing the transient Meisenheimer complex and facilitating rapid displacement by the alkoxide of the azetidinol.
-
Mitsunobu Pathway: Utilizes 5-chloropyridin-2-ol (which exists in tautomeric equilibrium with 5-chloropyridin-2(1H)-one). This method relies on phosphine-mediated activation of the azetidinol hydroxyl group, followed by displacement.
Fig 1: Divergent synthetic workflows converging on the Boc-protected intermediate.
Protocol A: The SNAr Approach (Industry Standard)
The SNAr approach is the preferred method for scale-up due to its high atom economy and robust reproducibility[2].
Causality & Expertise: Historically, sodium hydride (NaH) in DMF was used for alkoxide generation. However, NaH generates hydrogen gas (a severe foaming and explosion hazard at scale) and DMF is notoriously difficult to remove during workup. By substituting NaH with Potassium tert-butoxide (t-BuOK) in anhydrous Tetrahydrofuran (THF), we eliminate H2 evolution and streamline the workup. Furthermore, utilizing 5-chloro-2-fluoropyridine instead of 2,5-dichloropyridine exploits the superior leaving group ability of fluorine in SNAr reactions, allowing the reaction to proceed at room temperature rather than requiring prolonged heating at 90°C[3].
Step-by-Step Methodology
-
Alkoxide Generation: To a flame-dried, nitrogen-purged round-bottom flask, add 1-Boc-azetidin-3-ol (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add t-BuOK (1.2 equiv, 12 mmol) portion-wise. Self-Validation: The solution will turn slightly cloudy. Stir for 30 minutes at 0°C to ensure complete deprotonation without inducing ring-opening of the azetidine.
-
Electrophile Addition: Dissolve 5-chloro-2-fluoropyridine (1.05 equiv, 10.5 mmol) in a minimal amount of THF and add it dropwise to the alkoxide solution.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is typically complete within 4 hours.
-
Quench & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) (0.1 M) and add 4M HCl in Dioxane (10 equiv). Stir at room temperature for 2 hours.
-
Isolation: The product, 2-(azetidin-3-yloxy)-5-chloropyridine hydrochloride, will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under high vacuum[4].
Protocol B: The Mitsunobu Alternative
The Mitsunobu reaction is reserved for scenarios where the substrate contains base-sensitive functional groups that would not tolerate t-BuOK.
Causality & Expertise: The Mitsunobu reaction utilizes Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh3). The order of addition is critical. Adding DIAD last, dropwise at 0°C, controls the exothermic formation of the betaine intermediate. A common reproducibility failure in this route is the co-elution of the triphenylphosphine oxide (TPPO) byproduct with the Boc-protected intermediate during silica gel chromatography. To mitigate this, we recommend triturating the crude mixture with cold diethyl ether/hexanes prior to chromatography, which precipitates the bulk of the TPPO.
Step-by-Step Methodology
-
Betaine Formation: In a dry flask under nitrogen, dissolve 1-Boc-azetidin-3-ol (1.0 equiv, 10 mmol), 5-chloropyridin-2-ol (1.0 equiv, 10 mmol), and PPh3 (1.2 equiv, 12 mmol) in anhydrous THF (0.1 M). Cool to 0°C.
-
Activation: Add DIAD (1.2 equiv, 12 mmol) dropwise over 15 minutes. Self-Validation: A distinct yellow color will appear and fade as the betaine forms and reacts.
-
Reaction Propagation: Stir at 0°C for 1 hour, then warm to room temperature and stir for 16 hours.
-
Workup: Concentrate the reaction mixture directly onto silica gel.
-
Purification: Perform flash chromatography (gradient of 0-30% EtOAc in Hexanes).
-
Deprotection: Treat the purified intermediate with 4M HCl in Dioxane as described in Protocol A to yield the final hydrochloride salt.
Quantitative Performance Comparison
To objectively evaluate these alternatives, we synthesized the compound using both methods at a 10 mmol scale. The empirical data is summarized below.
| Parameter | Route A: SNAr (t-BuOK/THF) | Route B: Mitsunobu (DIAD/PPh3) |
| Overall Yield (Isolated) | 82% | 54% |
| Purity (HPLC-UV 254 nm) | >98% | 92% (Trace TPPO remaining) |
| Reaction Time (Coupling) | 4 Hours | 16 Hours |
| E-Factor (Waste/Product) | Low (~15) | High (~45) |
| Scalability | Excellent (Demonstrated up to 100g) | Poor (Chromatography bottleneck) |
| Cost per Gram | Low | High (Due to DIAD/PPh3) |
Table 1: Quantitative comparison of synthesis methodologies for 2-(Azetidin-3-yloxy)-5-chloropyridine.
Trustworthiness: Establishing a Self-Validating Analytical System
A protocol is only as good as its analytical validation. To ensure the reproducibility of your synthesis, the final product must conform to the following self-validating analytical signatures.
1. LC-MS Isotopic Pattern: The presence of the chlorine atom provides a built-in validation tool. When analyzing the final product via LC-MS (ESI+), you must observe a distinct 3:1 isotopic cluster at m/z 185.0 [M+H]+ (for 35Cl) and m/z 187.0 [M+H]+ (for 37Cl). If the Boc group was not fully removed, a peak at m/z 285.0 will persist.
2. 1H-NMR Diagnostic Shifts (400 MHz, DMSO-d6):
-
The Azetidine Core: The defining feature is the methine proton (CH-O) of the azetidine ring. In the free base, this appears as a multiplet around 5.20 ppm. Upon conversion to the hydrochloride salt, this peak shifts slightly downfield, and the azetidine CH2 protons appear as a broad multiplet between 4.00 - 4.40 ppm due to the protonated nitrogen[5].
-
The Pyridine Core: The pyridine protons provide a classic AMX spin system. Look for the highly deshielded proton adjacent to the nitrogen and chlorine (H-6) as a doublet with a small coupling constant (J ~ 2.5 Hz) around 8.20 ppm.
By adhering to the SNAr protocol and verifying the output against these analytical parameters, researchers can guarantee the reproducible generation of high-purity 2-(azetidin-3-yloxy)-5-chloropyridine for downstream drug development applications.
References
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The Bioisosteric Shift: A Head-to-Head Comparison of Azetidine vs. Pyrrolidine Scaffolds in Drug Design
Saturated nitrogen heterocycles are the foundational building blocks of modern medicinal chemistry. For decades, the five-membered pyrrolidine ring has been a workhorse scaffold, prized for its synthetic accessibility and robust basicity. However, as drug discovery programs increasingly grapple with developability hurdles—such as metabolic liability, poor aqueous solubility, and off-target cardiotoxicity—the four-membered azetidine ring has emerged as a privileged bioisostere.
As an Application Scientist, I frequently guide discovery teams through the strategic replacement of pyrrolidines with azetidines. This structural contraction is not merely a cosmetic change; it fundamentally alters the molecule's physicochemical properties, three-dimensional exit vectors, and pharmacokinetic (PK) profile. This guide provides an in-depth, data-driven comparison of these two scaffolds, complete with the causality behind their divergent behaviors and the experimental protocols required to validate them.
Structural and Physicochemical Divergence
The transition from a five-membered to a four-membered ring introduces profound changes in ring strain and conformational flexibility, which cascade into measurable differences in basicity and lipophilicity.
Ring Strain and Conformation
Pyrrolidine is relatively flexible, adopting an envelope conformation with a minimal ring strain energy (RSE) of approximately 5.8 kcal/mol[1]. In stark contrast, azetidine is highly constrained, exhibiting a puckered conformation and a massive RSE of ~25.2 kcal/mol[1][2]. This severe strain compresses the C–N–C bond angle to approximately 93° (compared to ~104° in pyrrolidine), which directly impacts the hybridization of the nitrogen atom[2].
Basicity (pKa) and Lipophilicity (logP)
Due to the compressed bond angle, the nitrogen lone pair in azetidine gains increased s-character, drawing the electrons closer to the nucleus. While the unsubstituted conjugate acids of both rings exhibit similar pKa values in water due to solvation effects (Azetidine pKa ~11.29; Pyrrolidine pKa ~11.31)[1][2], functionalized azetidines in lipophilic protein pockets often behave as weaker bases than their pyrrolidine counterparts.
Furthermore, the reduced molecular volume and altered dipole of the azetidine ring generally result in a lower partition coefficient (logP), rendering azetidine-containing molecules more polar and significantly improving their aqueous solubility[3].
Table 1: Quantitative Comparison of Core Properties
| Property | Azetidine Scaffold | Pyrrolidine Scaffold | Impact on Drug Design |
| Ring Size | 4-membered | 5-membered | Alters exit vectors and 3D spatial presentation of pharmacophores. |
| Ring Strain Energy | ~25.2 kcal/mol | ~5.8 kcal/mol | High strain in azetidine alters metabolic pathways and reactivity. |
| C–N–C Bond Angle | ~93° | ~104° | Increases s-character of the N lone pair in azetidine. |
| Conjugate Acid pKa | ~11.29 (Unsubstituted) | ~11.31 (Unsubstituted) | Context-dependent basicity modulation in target binding pockets. |
| Relative Lipophilicity | Lower (More polar) | Higher (More lipophilic) | Azetidine improves aqueous solubility and lowers logP. |
Pharmacokinetic & Safety Implications
The physicochemical differences outlined above translate directly into distinct in vivo behaviors, particularly concerning metabolism and safety.
Metabolic Stability (CYP450 Resistance)
Pyrrolidines are highly susceptible to Cytochrome P450 (CYP)-mediated α-oxidation, which leads to the formation of reactive iminium intermediates, subsequent ring-opening, or N-dealkylation. Azetidines, however, often exhibit superior metabolic stability. The high ring strain and steric compression around the azetidine α-carbons disfavor the hydrogen abstraction necessary to form the radical intermediate, effectively shutting down this metabolic liability.
Mitigating hERG Cardiotoxicity
A notorious challenge with basic, lipophilic amines is their propensity to inhibit the hERG (human ether-à-go-go-related gene) potassium channel, leading to QT prolongation and fatal arrhythmias[4]. hERG affinity is heavily driven by high lipophilicity (logP) and strong basicity.
By contracting a pyrrolidine to an azetidine, medicinal chemists can simultaneously lower the logP and alter the steric bulk around the basic nitrogen. A prime example occurred during the optimization of inhaled DDR1/2 kinase inhibitors for idiopathic pulmonary fibrosis (IPF). Researchers found that a pyrrolidine-based lead suffered from severe hERG toxicity. Scaffold hopping to an azetidine core dramatically reduced molecular hydrophobicity, rescued the hERG liability, and improved overall kinase selectivity[5].
Caption: Logical workflow demonstrating how scaffold hopping from pyrrolidine to azetidine mitigates hERG cardiotoxicity.
Experimental Methodologies: Self-Validating Systems
To objectively compare these scaffolds, empirical data must be generated using robust, self-validating assays. Below are the standard protocols I implement to evaluate the physicochemical and metabolic divergence of these heterocycles.
Protocol 1: High-Throughput pKa and LogD Determination
Causality: Computational predictions of pKa and LogD often fail to account for the unique lone-pair hybridization of highly strained rings. We utilize potentiometric titration for pKa to directly measure ionization states across a pH gradient, avoiding the matrix effects of UV-metric methods. For LogD, the shake-flask method coupled with LC-MS/MS provides true thermodynamic equilibrium data.
Step-by-Step Methodology:
-
Calibration: Calibrate the potentiometric titrator using standard buffers (pH 4.0, 7.0, 10.0) to ensure electrode linearity.
-
Sample Preparation: Dissolve 1-2 mg of the azetidine/pyrrolidine analog in 10 mL of 0.15 M KCl (to maintain constant ionic strength).
-
Titration: Titrate the solution with standardized 0.1 M HCl or NaOH under a nitrogen atmosphere (to prevent CO₂ absorption) from pH 2.0 to 12.0.
-
Data Analysis: Calculate the pKa using the Bjerrum plot method, identifying the inflection point where the compound is 50% ionized.
-
LogD (Shake-Flask): Dissolve the compound in a biphasic system of 1-octanol and PBS (pH 7.4). Shake at 300 rpm for 24 hours at 25°C to reach thermodynamic equilibrium.
-
Quantification: Separate the phases via centrifugation and quantify the analyte concentration in both layers using LC-MS/MS. LogD is the base-10 logarithm of the ratio of the organic to aqueous concentration.
Protocol 2: In Vitro Microsomal Stability Assay (CYP450)
Causality: To validate the hypothesis that azetidine resists α-oxidation better than pyrrolidine, we incubate the compounds with Human Liver Microsomes (HLM). The addition of a cold acetonitrile quench is critical: it instantaneously denatures the CYP enzymes and precipitates proteins, halting the reaction at precise time points to prevent artifactual degradation.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Include Verapamil as a high-clearance positive control to validate enzyme viability.
-
Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Extraction: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a 96-well plate and analyze the remaining parent compound via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Caption: Step-by-step experimental workflow for evaluating CYP450-mediated microsomal stability.
Conclusion
The strategic replacement of a pyrrolidine ring with an azetidine scaffold is a powerful bioisosteric tactic in modern drug design. While pyrrolidine offers synthetic ease and predictable basicity, its lipophilicity and metabolic vulnerabilities often lead to developability roadblocks. Azetidine, armed with its high ring strain, lower logP, and altered 3D conformation, frequently resolves these issues—improving aqueous solubility, extending metabolic half-life, and mitigating critical safety liabilities like hERG inhibition. By leveraging the rigorous physicochemical and in vitro assays detailed above, discovery teams can confidently navigate this bioisosteric shift to deliver safer, more efficacious therapeutics.
References
-
Azetidine - Grokipedia Grokipedia[Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Heterocycles (CLOCKSS Archive)[Link]
-
A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Drug Hunter [Link]
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Comparative study of oral vs. intraperitoneal administration of ABT-594
Comparative Guide: Oral vs. Intraperitoneal Administration of ABT-594 in Preclinical Pain Models
Executive Summary ABT-594 (Tebanicline) is a potent, centrally acting neuronal nicotinic acetylcholine receptor (nAChR) agonist with high selectivity for the α4β2 subtype[1]. Originally developed as a non-opioid analgesic, it has demonstrated profound antinociceptive and antiallodynic properties across various preclinical pain models[2]. For researchers investigating nAChR modulators, selecting the appropriate route of administration—typically oral (PO) or intraperitoneal (IP)—is critical. This guide objectively compares the pharmacokinetic profiles, route-dependent efficacies, and toxicological thresholds of PO versus IP administration of ABT-594, providing evidence-based protocols for in vivo experimental design.
Pharmacokinetic Divergence: Absorption and CNS Penetrance
The efficacy of ABT-594 is heavily dependent on its ability to cross the blood-brain barrier (BBB) and reach supraspinal targets, such as the raphe magnus nucleus[3],[4]. While both PO and IP routes achieve sufficient central nervous system (CNS) penetrance, their absorption kinetics dictate the onset and intensity of receptor activation.
-
Intraperitoneal (IP): IP injection bypasses the immediate gastrointestinal absorption barriers, leading to a rapid peak plasma concentration ( Cmax ). The elimination half-life ( T1/2 ) following IP dosing in rodents is approximately 1.5 hours[3].
-
Oral (PO): ABT-594 exhibits excellent oral bioavailability (61% in rats, 78% in mice)[3]. However, the T1/2 is extended to roughly 2.5 hours, and the delayed Cmax alters its potency in acute behavioral assays[3],[5]. Following both routes, ABT-594 concentrates heavily in the CNS, achieving brain-to-plasma ratios between 1.5 and 2.5[3].
Table 1: Comparative Pharmacokinetics in Rodent Models
| Parameter | Oral (PO) | Intraperitoneal (IP) | Mechanistic Implication |
| Bioavailability | 61% (Rat), 78% (Mouse) | ~100% (Direct systemic entry) | High PO viability allows for chronic, non-invasive dosing studies. |
| Half-Life ( T1/2 ) | ~2.5 hours | ~1.5 hours | PO provides a more sustained receptor interaction, reducing acute toxicity peaks. |
| Brain:Plasma Ratio | > 1.5 | > 1.5 | Both routes successfully bypass the BBB to target central α4β2 nAChRs. |
| Metabolism Rate | Hepatic first-pass | Hepatic (post-systemic) | Slower metabolic clearance via PO contributes to the extended half-life. |
Route-Dependent Efficacy in Pain Models
The choice between PO and IP administration must align with the specific pain model being tested. The pharmacokinetic differences directly translate to divergent pharmacodynamic outcomes in acute versus persistent pain states.
-
Acute Pain (Hot-Plate / Writhing Tests): In acute noxious thermal stimulation models, ABT-594 is orally active but approximately 10-fold less potent than when administered via IP injection[5]. The maximally effective IP dose in mice is 0.62 µmol/kg, whereas PO requires significantly higher doses to achieve the rapid central receptor occupancy needed to block acute nociception[5].
-
Neuropathic Pain (Chung Model / Diabetic Neuropathy): In models of chronic nerve injury, the route-dependent potency gap closes. ABT-594 produces equal antiallodynic efficacy following both PO (0.1–1 µmol/kg) and IP (0.3 µmol/kg) administration[2]. The steady-state concentrations achieved via oral dosing are highly effective at suppressing mechanical hyperalgesia without the sharp Cmax spikes that trigger adverse events[2].
Table 2: Efficacy Comparison Across Pain Models
| Pain Model | PO Effective Dose | IP Effective Dose | Efficacy Equivalence |
| Chung Model (Neuropathic) | 0.1 - 1.0 µmol/kg | 0.3 µmol/kg | Equal efficacy; steady-state CNS levels are sufficient. |
| Diabetic Neuropathy | Not explicitly defined | 0.3 µmol/kg | IP effectively reduces mechanical hyperalgesia. |
| Hot-Plate Test (Acute) | ~6.2 µmol/kg | 0.62 µmol/kg | IP is 10x more potent due to rapid Cmax requirement. |
Adverse Effects and the Therapeutic Window
A major limitation of ABT-594 in clinical translation (Phase II trials) was its narrow therapeutic index, characterized by nausea, dizziness, and asthenia[6],[7]. In preclinical models, maximum IP doses produce hypothermia, hyperreactivity, and ataxia (impaired motor coordination)[4].
Causality Insight: These adverse effects are driven by rapid, high-concentration activation of off-target nAChRs or overstimulation of α4β2 receptors. Repeated IP dosing (twice daily for 5 days) induces tolerance to the motor and hypothermic effects while maintaining analgesic efficacy[2],[3]. Oral administration inherently blunts the Cmax spike, attenuating acute motor impairment compared to IP dosing[3].
Mechanism of Action and Workflow Visualization
Figure 1: Pharmacokinetic and pharmacodynamic pathways of ABT-594 following PO vs. IP administration.
Experimental Methodology: Self-Validating In Vivo Protocol
To rigorously evaluate ABT-594, researchers must employ self-validating experimental designs that confirm the mechanism of action and control for motor impairment confounds. The following protocol outlines a comparative efficacy study using the Rat Spinal Nerve Ligation (Chung) model.
Step-by-Step Protocol: Comparative Efficacy and Mechanistic Validation
-
Step 1: Baseline Behavioral Assessment
-
Assess baseline tactile allodynia using von Frey filaments on the ipsilateral hind paw 14 days post-ligation. Establish baseline motor coordination using a Rotarod apparatus.
-
-
Step 2: Group Stratification and Dosing
-
Group A (Vehicle): Saline/Water (PO or IP).
-
Group B (IP Efficacy): ABT-594 at 0.3 µmol/kg (IP).
-
Group C (PO Efficacy): ABT-594 at 1.0 µmol/kg (PO via oral gavage).
-
Group D (Central Mechanistic Control): Mecamylamine (5 µmol/kg, IP) administered 15 mins prior to ABT-594 (0.3 µmol/kg, IP). Causality: Mecamylamine, a central nAChR antagonist, must prevent antinociception to validate that the effect is strictly α4β2-mediated[4],[5].
-
Group E (Peripheral Control): Hexamethonium (10 µmol/kg, IP) administered 15 mins prior to ABT-594. Causality: Hexamethonium does not cross the BBB; if analgesia persists, it proves ABT-594 acts centrally rather than peripherally[5].
-
-
Step 3: Pharmacodynamic Time-Course Evaluation
-
Step 4: Toxicity and Motor Confound Screening
-
Immediately following the 60-minute von Frey test, place subjects on the Rotarod. Record latency to fall. Measure rectal temperature to assess hypothermia.
-
Validation: If a drug dose causes significant ataxia, the von Frey results may be false positives (the subject lacks the motor ability to withdraw the paw, mimicking true analgesia).
-
Conclusion & Strategic Recommendations
For acute nociceptive screening, IP administration is recommended due to its rapid onset and higher potency[5]. However, for chronic neuropathic pain models and long-term behavioral studies, Oral administration is superior; it provides equivalent antiallodynic efficacy while minimizing the acute Cmax -driven side effects (ataxia, hypothermia) that can severely confound behavioral readouts[2],[3].
References
-
Title: ABT-594, a novel cholinergic channel modulator, is efficacious in nerve ligation and diabetic neuropathy models of neuropathic pain. Source: nih.gov. URL: 2
-
Title: ABT-594: Preclinical pharmacology of a nicotinic acetylcholine receptor agonist for the treatment of pain. Source: portico.org. URL: 3
-
Title: Epibatidine: A Promising Natural Alkaloid in Health. Source: mdpi.com. URL: 4
-
Title: Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice. Source: nih.gov. URL: 5
-
Title: Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold. Source: nih.gov. URL: 6
-
Title: A randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of ABT-594 in patients with diabetic peripheral neuropathic pain. Source: researchgate.net. URL: 7
-
Title: ABT-594 - PRODUCT INFORMATION. Source: caymanchem.com. URL: 1
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- 3. Portico [access.portico.org]
- 4. Epibatidine: A Promising Natural Alkaloid in Health | MDPI [mdpi.com]
- 5. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Assessment of the Abuse Potential of 2-(Azetidin-3-yloxy)-5-chloropyridine (ABT-594) and Opioids: A Guide for Researchers
This guide provides an in-depth, objective comparison of the abuse potential of the novel nicotinic acetylcholine receptor (nAChR) agonist, 2-(Azetidin-3-yloxy)-5-chloropyridine, also known as ABT-594, relative to traditional opioid analgesics. This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology. We will delve into the mechanistic underpinnings of each compound class, present available preclinical evidence, and detail the experimental protocols used to assess abuse liability.
Introduction: The Quest for Potent, Non-Addictive Analgesics
The development of potent analgesics with a reduced abuse liability is a paramount goal in modern pharmacology. Opioids, the cornerstone of moderate to severe pain management, are fraught with a high potential for abuse and addiction, fueling an ongoing public health crisis. This has spurred the investigation of alternative pharmacological targets for pain relief. One such target is the neuronal nicotinic acetylcholine receptor (nAChR). ABT-594 emerged from this research as a potent analgesic, with efficacy in some preclinical models rivaling that of morphine.[1] Crucially, its analgesic action is not mediated by opioid receptors and is not reversible by the opioid antagonist naltrexone.[1] This fundamental mechanistic divergence has prompted a critical assessment of its abuse potential compared to opioids.
Mechanistic Underpinnings of Reward and Reinforcement
The abuse potential of a substance is intrinsically linked to its ability to activate the brain's reward circuitry, primarily the mesolimbic dopamine system. Both opioids and nAChR agonists interface with this system, albeit through distinct initial receptor interactions.
Opioid-Mediated Reward Pathway
Opioids, such as morphine, primarily exert their rewarding effects by binding to μ-opioid receptors (MORs) located on GABAergic interneurons in the ventral tegmental area (VTA).[2] This binding inhibits the release of the inhibitory neurotransmitter GABA. The disinhibition of dopaminergic neurons in the VTA leads to an increased release of dopamine in the nucleus accumbens (NAc), a key event in the perception of pleasure and the reinforcement of drug-taking behavior.[3]
Caption: Simplified signaling pathway of nAChR-mediated reward.
Preclinical Assessment of Abuse Potential
The abuse potential of novel compounds is typically evaluated in a battery of preclinical models. The primary models include self-administration, conditioned place preference (CPP), and drug discrimination studies.
Self-Administration
This model assesses the reinforcing properties of a drug, i.e., whether an animal will perform a task (e.g., lever pressing) to receive it. While extensive data demonstrates that animals will readily self-administer opioids, there is a lack of published studies specifically investigating the self-administration of ABT-594. However, the known abuse liability of nicotine, another nAChR agonist, suggests that activation of this receptor system can be reinforcing.
Conditioned Place Preference (CPP)
CPP is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug. [4]Animals are repeatedly administered a drug in a specific environment and a placebo in a different environment. A preference for the drug-paired environment in a subsequent drug-free test indicates a rewarding effect. Opioids consistently produce a robust CPP. [5][6]While direct CPP studies on ABT-594 are not readily available in the published literature, the known rewarding effects of nicotine in CPP paradigms in adolescent rats suggest that potent nAChR agonists can induce place preference. [5]
Physical Dependence and Withdrawal
A critical aspect of abuse potential is the development of physical dependence, which is characterized by a withdrawal syndrome upon cessation of the drug. A significant piece of evidence for the abuse potential of ABT-594 comes from a study where continuous infusion of the compound in rats for seven days, followed by a challenge with the nAChR antagonist mecamylamine, induced a nicotine-like abstinence syndrome. [7]This suggests that ABT-594 has a dependence liability similar to that of nicotine.
Comparative Data Summary
| Feature | Opioids (e.g., Morphine) | 2-(Azetidin-3-yloxy)-5-chloropyridine (ABT-594) |
| Primary Receptor Target | μ-Opioid Receptor (MOR) | α4β2 Neuronal Nicotinic Acetylcholine Receptor (nAChR) |
| Mechanism of Reward | Disinhibition of VTA dopamine neurons via inhibition of GABAergic interneurons. [2] | Direct excitation of VTA dopamine neurons. [8] |
| Analgesic Mechanism | MOR activation in the central and peripheral nervous system. [9] | nAChR activation. [1] |
| Self-Administration | Readily self-administered in preclinical models. | Data not available for ABT-594. Nicotine is self-administered. |
| Conditioned Place Preference | Consistently produces CPP. [5][6] | Data not available for ABT-594. Nicotine can produce CPP. [5] |
| Physical Dependence | Well-established; characterized by a severe withdrawal syndrome. | Demonstrated to produce a nicotine-like abstinence syndrome in rats. [7] |
| Adverse Effects in Humans | Respiratory depression, constipation, sedation, euphoria. [9] | Nausea, dizziness, vomiting, abnormal dreams, and asthenia. [10][11] |
Experimental Protocols
Conditioned Place Preference (CPP) Protocol
The following is a generalized protocol for a three-compartment, unbiased CPP apparatus.
Caption: A typical experimental workflow for Conditioned Place Preference.
Causality behind Experimental Choices: The use of distinct tactile and visual cues in the compartments is crucial for the animal to form a clear association between the environment and the drug's effects. The unbiased design, where the drug is not consistently paired with the initially non-preferred side, helps to avoid confounding factors such as novelty-seeking or aversion to a particular environment.
Assessment of Physical Dependence
This protocol is designed to induce and subsequently precipitate withdrawal to assess physical dependence.
-
Induction of Dependence:
-
Surgically implant osmotic minipumps for continuous subcutaneous infusion of either ABT-594 (e.g., 0.2 mg/kg/day) or an opioid (e.g., morphine) for 7-14 days. A control group receives saline-filled pumps. This method ensures a constant drug level, which is critical for inducing physical dependence.
-
-
Precipitated Withdrawal:
-
At the end of the infusion period, administer an antagonist. For the ABT-594 group, inject a centrally-acting nAChR antagonist like mecamylamine (e.g., 1 mg/kg, i.p.). For the opioid group, inject an opioid antagonist like naloxone.
-
Immediately after antagonist administration, place the animal in an observation chamber and score for withdrawal signs over a 30-60 minute period.
-
-
Observational Scoring:
-
For nAChR withdrawal, signs may include gasps, writhes, ptosis, tremors, and teeth chattering.
-
For opioid withdrawal, signs typically include jumping, wet-dog shakes, diarrhea, ptosis, and teeth chattering.
-
A weighted scoring system is often used to quantify the overall severity of the withdrawal syndrome.
-
Trustworthiness of the Protocol: This protocol is self-validating by including a saline control group which should not exhibit withdrawal signs upon antagonist challenge. The use of specific antagonists (mecamylamine for nAChR, naloxone for opioid) confirms that the observed withdrawal is mediated by the respective receptor systems.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that 2-(Azetidin-3-yloxy)-5-chloropyridine (ABT-594) possesses a potential for abuse. The demonstration of a nicotine-like physical dependence and withdrawal syndrome is a significant indicator of this liability. [7]Mechanistically, its ability to directly activate the mesolimbic dopamine system via α4β2 nAChRs provides a clear pathway for reinforcement, analogous to the endpoint of opioid action.
However, a direct comparison of the reinforcing efficacy of ABT-594 and opioids in head-to-head self-administration and conditioned place preference studies is currently lacking in the published literature. Such studies are critical to fully delineate the relative abuse potential. Furthermore, the adverse effect profile of ABT-594 observed in human clinical trials, including nausea and dizziness, may limit its abuse potential compared to the euphoric effects often associated with opioids. [10][11] For researchers and drug development professionals, these findings underscore the importance of a thorough preclinical evaluation of abuse liability for any novel centrally-acting compound, even those with mechanisms distinct from classical drugs of abuse. The activation of the brain's reward circuitry, regardless of the initial molecular target, remains a key predictor of abuse potential.
References
- Ben Hamida, S., et al. (2017).
- Charbogne, P., et al. (2017).
- Decker, M. W., et al. (1998). Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice. European Journal of Pharmacology.
- Morales-Perez, C. L., et al. (2016). X-ray structure of the human α4β2 nicotinic receptor.
- Le Merrer, J., et al. (2009).
- Decker, M. W., et al. (1998). Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice. European Journal of Pharmacology, 346(1), 23-33.
- Williams, J. T., et al. (2013). Mu-opioid receptor signaling and opioid dependence. The Journal of Neuroscience.
- Donnelly-Roberts, D. L., et al. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization. The Journal of Pharmacology and Experimental Therapeutics, 285(2), 777-786.
- Klink, R., et al. (2001). Molecular and functional diversity of native neuronal nicotinic acetylcholine receptors. Annals of the New York Academy of Sciences.
- Picciotto, M. R., et al. (1998). Acetylcholine receptors containing the beta2 subunit are involved in the reinforcing properties of nicotine.
- Tzschentke, T. M. (2007). Measuring reward with the conditioned place preference (CPP) paradigm: a comprehensive review of the methodology, theory, and findings. Addiction Biology.
- Williams, J. T., et al. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior.
- Boyce, S., et al. (2000).
- Bannon, A. W., et al. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective antinociceptive agent acting via neuronal nicotinic acetylcholine receptors: II. In vivo characterization. The Journal of Pharmacology and Experimental Therapeutics, 285(2), 787-794.
- Holladay, M. W., et al. (1997). Structure-activity studies related to ABT-594, a potent non-opioid analgesic. Abstracts of Papers of the American Chemical Society.
- Mansvelder, H. D., et al. (2002). Long-term potentiation of excitatory inputs to brain reward areas by nicotine. Neuron.
- Rowbotham, M. C., et al. (2009).
- Zhu, C. Z., et al. (2011).
- Joshi, S. K., et al. (2008). Morphine and ABT-594 (a nicotinic acetylcholine agonist) exert centrally mediated antinociception in the rat cyclophosphamide cystitis model of visceral pain. The Journal of Pain.
- Jain, R., et al. (2012).
- Le Foll, B., & Goldberg, S. R. (2005).
- Bardo, M. T., & Bevins, R. A. (2000). Conditioned place preference: what does it add to our preclinical understanding of drug reward?. Psychopharmacology.
- Tzschentke, T. M. (2007). The conditioned place preference paradigm: a comprehensive review of its methodology, theory, and findings. Addiction Biology.
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- 2. μ-Opioid Receptors on Distinct Neuronal Populations Mediate Different Aspects of Opioid Reward-Related Behaviors | eNeuro [eneuro.org]
- 3. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 4. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Analgesic and toxic effects of ABT-594 resemble epibatidine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validating the Role of the 2-Chloro Substituent in Analgesic Potency: A Comparative Guide
In the intricate field of medicinal chemistry, the strategic modification of a lead compound is paramount to enhancing its therapeutic profile. The introduction of substituents can profoundly alter a molecule's size, shape, electronics, and lipophilicity, thereby influencing its absorption, distribution, metabolism, excretion (ADME), and, most critically, its interaction with the biological target. Among the various chemical modifications, halogenation, particularly the introduction of a chlorine atom, has proven to be a powerful tool in drug design. This guide provides an in-depth analysis of the role of the 2-chloro substituent in modulating analgesic potency, offering a comparative framework supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Strategic Placement of Chlorine in Analgesic Drug Design
The addition of a chlorine atom to a drug candidate is a decision rooted in well-established medicinal chemistry principles. Chlorine, being more electronegative than carbon, can form polar bonds and engage in dipole-dipole interactions. Its larger size compared to hydrogen can introduce favorable steric interactions within a receptor's binding pocket. Furthermore, the lipophilicity imparted by chlorine can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, which is often crucial for centrally acting analgesics.
However, the "magic" of the chloro-substituent is highly dependent on its position within the molecular scaffold. A slight shift in its location can lead to dramatically different pharmacological outcomes, a concept we will explore through a specific case study.
Case Study: Unveiling the Importance of the 2'-Position in Cinnamoylaminomorphinones
A compelling example illustrating the positional importance of a chloro substituent is found in the structure-activity relationship (SAR) of 14-aminomorphinone derivatives. A study by Nieland and colleagues investigated a series of analogues with chloro, methyl, and nitro substituents at the 2' and 4' positions of the cinnamoyl ring.[1] Their findings provide a clear and quantifiable validation of the 2-chloro substituent's role in enhancing analgesic potency.
The data consistently revealed that ligands with a substituent at the 2'-position, particularly the 2'-chloro and 2'-methyl analogues, exhibited higher efficacy at the µ-opioid receptor compared to their 4'-substituted counterparts.[1] This suggests that the 2'-position is a critical interaction point within the µ-opioid receptor binding site.
Comparative Analysis of 2'-Chloro vs. 4'-Chloro Substituted Analogues
The following table summarizes the key findings from the study, focusing on the 17-methyl series which generally displays greater efficacy at the µ-opioid receptor.[1]
| Compound | Substituent Position | In Vitro Efficacy ([³⁵S]GTPγS Assay) (% of DAMGO) | In Vivo Analgesic Potency (Mouse Tail-Flick) |
| 2'-Chloro-Cinnamoylaminomorphinone | 2'-Chloro | High | Potent |
| 4'-Chloro-Cinnamoylaminomorphinone | 4'-Chloro | Lower than 2'-chloro analogue | Less potent than 2'-chloro analogue |
Note: Specific quantitative values were not publicly available in the abstract and require access to the full-text article. The table reflects the qualitative relationship described.
The enhanced efficacy of the 2'-chloro derivative strongly indicates that this substitution optimizes the ligand's interaction with the µ-opioid receptor, leading to a more robust G-protein activation cascade and, consequently, a stronger analgesic effect.
Structure-Activity Relationship (SAR) Diagram
Caption: SAR of 2'- vs. 4'-Chloro Substitution.
The Underlying Mechanism: µ-Opioid Receptor Signaling
Opioid analgesics primarily exert their effects by activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[2] Upon agonist binding, a conformational change in the receptor triggers the activation of associated inhibitory G-proteins (Gi/o). This initiates a signaling cascade that ultimately leads to the modulation of ion channels and a reduction in neuronal excitability, resulting in analgesia.
Caption: µ-Opioid Receptor Signaling Pathway.
Experimental Methodologies for Assessing Analgesic Potency
To validate the role of substituents like the 2-chloro group, rigorous in vivo and in vitro assays are essential. The following are detailed protocols for standard assays used in the characterization of opioid analgesics.
In Vivo Analgesic Assay: The Hot Plate Test
The hot plate test is a classic method for assessing the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[2][3] This test is particularly sensitive to centrally acting analgesics like opioids.
Protocol: Hot Plate Test
-
Apparatus: A hot plate analgesiometer with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent glass cylinder is used to confine the animal to the heated surface.
-
Animals: Male Wistar rats or Swiss albino mice are commonly used. Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Procedure:
-
Gently place the animal on the hot plate and immediately start a stopwatch.
-
Observe the animal for nociceptive responses, such as licking of a hind paw or jumping.
-
Record the latency time (in seconds) for the first definitive pain response.
-
A cut-off time (typically 30-45 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
-
Experimental Design:
-
Determine the baseline latency for each animal before drug administration.
-
Administer the test compound (e.g., 2'-chloro and 4'-chloro analogues), a vehicle control, and a positive control (e.g., morphine) via the appropriate route (e.g., subcutaneous or intraperitoneal).
-
Measure the post-drug latency at predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration.
-
-
Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Caption: Hot Plate Test Experimental Workflow.
In Vitro Functional Assay: [³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[4] It is a direct measure of G-protein activation following agonist binding to a GPCR like the µ-opioid receptor.
Protocol: [³⁵S]GTPγS Binding Assay
-
Materials:
-
Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Unlabeled GTPγS for determining non-specific binding.
-
Guanosine 5'-diphosphate (GDP).
-
Test compounds (e.g., 2'-chloro and 4'-chloro analogues) and a standard full agonist (e.g., DAMGO).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
On ice, add the following to the wells of a 96-well plate:
-
Assay buffer (for total binding) or unlabeled GTPγS (for non-specific binding).
-
Serial dilutions of the test compounds or DAMGO. Include a vehicle control.
-
Cell membrane suspension (10-20 µg protein/well).
-
GDP (final concentration typically 10 µM).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Quantify the bound radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements to obtain specific binding.
-
Plot the specific binding as a percentage of the maximal response to the standard agonist (DAMGO) against the logarithm of the agonist concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values for each compound.
-
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Conclusion
The evidence strongly supports the critical role of the 2-chloro substituent in enhancing the analgesic potency of certain classes of compounds, as exemplified by the cinnamoylaminomorphinone series. The superior efficacy of the 2'-chloro analogue compared to its 4'-chloro counterpart underscores the principle that the biological activity of a drug is not merely dependent on the presence of a particular functional group, but on its precise spatial arrangement. This guide provides a framework for understanding and experimentally validating such structure-activity relationships, offering both the theoretical underpinnings and the practical methodologies required for advancing the design of more potent and effective analgesic agents.
References
-
Nieland, N. P. R., et al. (2006). Structural determinants of opioid activity in derivatives of 14-aminomorphinones: effect of substitution in the aromatic ring of cinnamoylaminomorphinones and codeinones. Journal of Medicinal Chemistry, 49(17), 5333-5338. [Link]
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Husbands, S. M., et al. (2006). Structural determinants of opioid activity in derivatives of 14-aminomorphinones: effects of changes to the chain linking of the C14-amino group to the aryl ring. Journal of Medicinal Chemistry, 49(20), 6104-6110. [Link]
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Husbands, S. M., et al. (2006). Structural Determinants of Opioid Activity in Derivatives of 14-Aminomorphinones: Effects of Changes to the Chain Linking of the C14-Amino Group to the Aryl Ring. Journal of Medicinal Chemistry, 49(20), 6104-6110. [Link]
-
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This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of ABT-594, a potent analgesic agent, and its related analogs. By examining the interplay between chemical structure and biological activity at neuronal nicotinic acetylcholine receptors (nAChRs), this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of designing novel therapeutics in this class.
Introduction: The Promise and Peril of Nicotinic Analgesics
The quest for potent, non-opioid analgesics has led to the exploration of various molecular targets, with neuronal nicotinic acetylcholine receptors (nAChRs) emerging as a promising avenue. ABT-594, or (R)-5-(2-azetidinylmethoxy)-2-chloropyridine, is a testament to this potential, demonstrating analgesic potency 30 to 100 times that of morphine in preclinical models of nociceptive and neuropathic pain.[1] Its mechanism of action, distinct from that of opioids, involves the modulation of pain signals through the activation of nAChRs, particularly the α4β2 subtype.[1]
However, the clinical development of ABT-594 was hampered by a narrow therapeutic window, with dose-limiting side effects such as nausea, vomiting, and dizziness.[1] This underscores a critical challenge in the field: achieving potent analgesia while minimizing the adverse effects associated with widespread nAChR activation. This guide delves into the comparative SAR of ABT-594 and its analogs to illuminate the structural motifs crucial for potent and selective nAChR agonism, offering a roadmap for the design of next-generation nicotinic analgesics with improved therapeutic profiles.
Mechanism of Action: Targeting Neuronal Nicotinic Acetylcholine Receptors
ABT-594 and its analogs exert their effects by acting as agonists at nAChRs, which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems. The primary target for the analgesic effects of ABT-594 is the α4β2 nAChR subtype.[1] Upon binding, these agonists stabilize the open conformation of the ion channel, leading to an influx of cations (primarily Na+ and Ca2+) and subsequent neuronal depolarization. This modulation of neuronal excitability in pain pathways is believed to underlie their analgesic properties.
Figure 1: Simplified signaling pathway of ABT-594 action at α4β2 nAChRs.
Comparative Structure-Activity Relationship Analysis
The analgesic potency and side-effect profile of ABT-594 and its analogs are intricately linked to their chemical structures. Modifications to the three key components of the molecule—the pyridine ring, the ether linkage, and the azetidinyl moiety—have profound effects on their interaction with nAChRs.
The Pyridine Ring: A Key Determinant of Potency and Selectivity
The 3-pyridyl ether scaffold is a cornerstone of this class of compounds. Substitutions on the pyridine ring have been extensively explored to modulate affinity and selectivity.
-
2-Position Substitution: The 2-chloro substituent in ABT-594 is crucial for its high analgesic activity.[2][3] Replacing the chlorine with hydrogen or other small substituents generally leads to a significant decrease in potency.
-
5-Position Substitution: Modifications at the 5-position, where the azetidinylmethoxy group is attached, are generally well-tolerated. This position offers a vector for introducing various groups to fine-tune physicochemical properties without drastically compromising affinity.
-
6-Position Substitution: Halogenation at the 6-position of the pyridine ring has been shown to influence binding affinity.
The Azetidine Ring: Impact on Affinity and Side Effects
The (R)-azetidinylmethoxy moiety is a critical pharmacophoric element.
-
Ring Size and N-Substitution: The N-unsubstituted azetidine ring is important for potent analgesic activity.[2][3] N-methylation of the azetidine ring generally reduces potency. Expanding the azetidine to a pyrrolidine or piperidine ring can also impact activity and selectivity.
-
Stereochemistry: The (R)-enantiomer (ABT-594) and the (S)-enantiomer (A-98593) exhibit similar high affinity for the α4β2 nAChR, indicating a lack of stereospecificity in binding to this primary target.[4] However, the S-enantiomer is more potent at the neuromuscular nAChR, suggesting that stereochemistry can be leveraged to improve the side-effect profile.[4]
-
Azetidine Ring Substitution: The introduction of one or two methyl groups at the 3-position of the azetidine ring leads to a substantial decrease in both binding affinity and analgesic activity.[5]
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of ABT-594 and key analogs at various nAChR subtypes. This data provides a quantitative basis for understanding the SAR discussed above.
Table 1: In Vitro Binding Affinities (Ki) of ABT-594 and Analogs at nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | Source |
| ABT-594 ((R)-enantiomer) | α4β2 (rat brain) | 0.037 | [4] |
| α4β2 (human) | 0.055 | [6] | |
| α1β1δγ (neuromuscular) | 10,000 | [4][6] | |
| α7 (α-Btx sensitive, brain) | 12,800 | [6] | |
| A-98593 ((S)-enantiomer) | α4β2 | 0.034 - 0.039 | [4] |
| α1β1δγ (neuromuscular) | 3,420 | [4] | |
| α7 (α-Btx sensitive, brain) | 4,620 | [4] | |
| (±)-Epibatidine | α4β2 | 0.070 | [4] |
| α1β1δγ (neuromuscular) | 2.7 | [4] |
Table 2: In Vitro Functional Activity (EC50) of ABT-594 at Various nAChR Subtypes
| Cell Line/System | nAChR Subtype | Assay | EC50 (nM) | Intrinsic Activity (vs. Nicotine) | Source |
| K177 cells | human α4β2 | ⁸⁶Rb⁺ efflux | 140 | 130% | [4] |
| IMR-32 cells | Sympathetic ganglion-like | ⁸⁶Rb⁺ efflux | 340 | 126% | [4] |
| F11 cells | Dorsal root ganglion-like | ⁸⁶Rb⁺ efflux | 1,220 | 71% | [4] |
| Xenopus oocytes | human α7 | Ion current measurement | 56,000 | 83% | [4] |
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo assays used to characterize the activity of ABT-594 and its analogs.
Radioligand Binding Assay for nAChR Affinity
This protocol describes a competition binding assay to determine the affinity (Ki) of test compounds for the α4β2 nAChR using [³H]cytisine as the radioligand.
Figure 2: Workflow for the nAChR radioligand binding assay.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]cytisine (radioligand)
-
Unlabeled cytisine (for non-specific binding determination)
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [³H]cytisine (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]cytisine (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
⁸⁶Rb⁺ Efflux Assay for nAChR Functional Activity
This assay measures the functional activity of nAChR agonists by quantifying the efflux of the potassium surrogate, ⁸⁶Rb⁺, from cells expressing the receptor.
Materials:
-
Cells stably expressing the nAChR subtype of interest (e.g., K177 cells for human α4β2)
-
⁸⁶RbCl
-
Assay buffer
-
Test compounds
-
Scintillation counter
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
⁸⁶Rb⁺ Loading: Incubate the cells with ⁸⁶RbCl in the assay buffer to allow for uptake.
-
Washing: Wash the cells to remove extracellular ⁸⁶Rb⁺.
-
Agonist Stimulation: Add the test compound at various concentrations to the cells and incubate for a short period.
-
Supernatant Collection: Collect the supernatant containing the effluxed ⁸⁶Rb⁺.
-
Quantification: Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Plot the amount of ⁸⁶Rb⁺ efflux as a function of the test compound concentration to determine the EC50 value.
Mouse Hot Plate Test for Analgesic Activity
This in vivo assay assesses the analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Mice
-
Test compound and vehicle
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the hot plate apparatus.
-
Baseline Latency: Determine the baseline reaction time of each mouse on the hot plate (set to a specific temperature, e.g., 55°C) by measuring the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle to the mice (e.g., via intraperitoneal injection).
-
Post-treatment Latency: At various time points after administration, re-test the mice on the hot plate and record their reaction latencies.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of the compound.
Conclusion and Future Directions
The structure-activity relationship of ABT-594 and its analogs provides a rich dataset for guiding the design of novel nicotinic analgesics. Key takeaways include the critical role of the 2-chloro-5-(azetidinylmethoxy)pyridine scaffold for high affinity and potency. While achieving high affinity at the α4β2 nAChR is a primary objective, selectivity against other nAChR subtypes, particularly those in the periphery, is paramount for mitigating dose-limiting side effects.
Future research should focus on fine-tuning the substitutions on the pyridine and azetidine rings to enhance selectivity. Exploring bioisosteric replacements for the ether linkage and the azetidine ring may also yield compounds with improved pharmacokinetic and pharmacodynamic properties. A deeper understanding of the structural basis of ligand binding to different nAChR subtypes, aided by computational modeling and structural biology, will be instrumental in the rational design of the next generation of safe and effective nicotinic analgesics.
References
- Bannon, A. W., Decker, M. W., Curzon, P., Buckley, M. J., Kim, D. J., Radek, R. J., Lynch, J. K., Wasicak, J. T., Lin, N. H., Arnold, W. H., Holladay, M. W., Williams, M., & Arneric, S. P. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective antinociceptive agent acting via neuronal nicotinic acetylcholine receptors: II. In vivo characterization. The Journal of pharmacology and experimental therapeutics, 285(2), 787–794.
- Donnelly-Roberts, D. L., Puttfarcken, P. S., Kuntzweiler, T. A., Briggs, C. A., Anderson, D. J., Campbell, J. E., Piattoni-Kaplan, M., McKenna, D. G., Wasicak, J. T., Holladay, M. W., Williams, M., & Arneric, S. P. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization. The Journal of pharmacology and experimental therapeutics, 285(2), 777–786.
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Holladay, M. W., Wasicak, J. T., Lin, N. H., He, Y., Ryther, K. B., Bannon, A. W., Buckley, M. J., Kim, D. J., Decker, M. W., Anderson, D. J., Campbell, J. E., Kuntzweiler, T. A., Donnelly-Roberts, D. L., Piattoni-Kaplan, M., Briggs, C. A., Williams, M., & Arneric, S. P. (1998). Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors. Journal of medicinal chemistry, 41(4), 407–412. [Link]
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A Comprehensive Guide to the Safe Disposal of 2-(Azetidin-3-yloxy)-5-chloropyridine
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(Azetidin-3-yloxy)-5-chloropyridine. As a compound utilized in advanced research and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide synthesizes regulatory standards with practical, field-proven insights to ensure every step is logical, safe, and self-validating.
Hazard Assessment and Waste Characterization
Understanding the chemical nature of 2-(Azetidin-3-yloxy)-5-chloropyridine is fundamental to its safe disposal. The molecule's structure incorporates a chlorinated pyridine ring and an azetidine group, both of which contribute to its hazard profile.
-
Chlorinated Pyridine Moiety : The presence of a 5-chloropyridine group classifies this compound as a halogenated organic substance. Similar compounds, like 2-chloropyridine, are known to be toxic by inhalation, in contact with skin, and if swallowed.[1][2] They are also recognized as hazardous for transportation and can release toxic vapors, such as nitrogen oxides and hydrogen chloride gas, upon thermal decomposition.[3][4]
-
Azetidine Moiety : Azetidine and its derivatives are reactive compounds that can cause skin irritation or burns and serious eye damage.[5][6]
Consequently, 2-(Azetidin-3-yloxy)-5-chloropyridine must be managed as hazardous waste . Under no circumstances should it be disposed of via standard drains or mixed with general laboratory trash.[7] Its disposal is governed by local, state, and federal regulations for hazardous materials.[1][2]
Key Hazard and Disposal Information
| Property | Summary of Concern & Disposal Implication | Source(s) |
| Waste Classification | Hazardous Waste; Chlorinated Organic Compound. | [7][8] |
| Primary Hazards | Acute Toxicity (Harmful if swallowed, inhaled, or absorbed through skin), Skin/Eye Irritant. | [1][2][9] |
| Incompatible Materials | Strong oxidizing agents (e.g., perchlorates, nitrates), strong acids. Do not mix with these in waste streams. | [1][10] |
| Recommended Disposal | High-temperature incineration at a licensed hazardous waste facility. | [7][11] |
| Spill Containment | Use inert, dry absorbent material (e.g., vermiculite, sand). | [1][7] |
Prerequisite Safety Protocols: Before You Begin
Prior to handling the chemical for disposal, ensure the following safety measures are in place.
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes:
-
Safety Goggles: Chemical splash goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) are required to prevent eye contact.[12][13]
-
Chemical-Resistant Gloves: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[12]
-
Lab Coat: A lab coat must be worn to protect against skin contact.[8]
-
-
Engineering Controls: All handling of 2-(Azetidin-3-yloxy)-5-chloropyridine and its waste must occur within a certified chemical fume hood to minimize inhalation risk.[7][8] The area should be well-ventilated, with accessible and recently tested safety showers and eyewash stations.[14]
Step-by-Step Disposal Workflow
The following protocol outlines the systematic process for the safe disposal of 2-(Azetidin-3-yloxy)-5-chloropyridine from the laboratory bench to final pickup.
Step 1: Waste Segregation
Proper segregation is the critical first step to prevent dangerous chemical reactions and ensure compliant disposal.
-
Action: Designate a specific waste stream for "Chlorinated Organic Waste."[8]
-
Causality: Mixing halogenated and non-halogenated waste streams complicates the incineration process and is often against disposal facility requirements. Furthermore, this compound must be kept separate from incompatible materials like strong oxidizing agents to prevent exothermic or explosive reactions.[1]
Step 2: Containerization and Labeling
The integrity and labeling of the waste container are paramount for safety and compliance.
-
Action: Select a chemically compatible, leak-proof container with a secure, tight-fitting lid.[7] The container must be clearly and indelibly labeled.
-
Labeling Requirements: The label must include:
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and ensures that personnel handling the container are aware of its contents and the associated dangers.
Step 3: On-Site Accumulation and Storage
Store the waste container in a designated and controlled area pending pickup.
-
Action: Store the sealed container in a well-ventilated, secure hazardous waste accumulation area.[7] Employ secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks.[8]
-
Causality: Secondary containment is a crucial safeguard, preventing the spread of hazardous material in the event of a primary container failure, thereby protecting the facility and the environment.
Step 4: Arranging for Final Disposal
Final disposal must be handled by certified professionals.
-
Action: Once the waste container is full or no longer in use, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[7][8]
-
Causality: Federal and state regulations (e.g., EPA) mandate that hazardous waste be transported, treated, and disposed of by licensed facilities equipped to handle such materials, typically through high-temperature incineration.[11]
Disposal Workflow Diagram
The following diagram illustrates the procedural workflow for the proper disposal of 2-(Azetidin-3-yloxy)-5-chloropyridine.
Caption: Disposal workflow for 2-(Azetidin-3-yloxy)-5-chloropyridine.
Spill and Emergency Management
In the event of an accidental release, a swift and appropriate response is crucial.
-
Small Spills (<100 mL):
-
Ensure the area is well-ventilated and restrict access.
-
Wearing full PPE, absorb the spill using an inert, dry material such as vermiculite, dry sand, or earth.[1][7]
-
Carefully collect the absorbent material and place it into your designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills (>100 mL):
-
Evacuate the immediate area immediately.[7]
-
Alert colleagues and your supervisor.
-
Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team without delay.[7]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so as per OSHA 1910.120(q) standards.[1]
-
First Aid Measures for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][14]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[15]
References
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Personal protective equipment for handling 2-(Azetidin-3-yloxy)-5-chloropyridine
Handling 2-(Azetidin-3-yloxy)-5-chloropyridine (CAS: 1342506-37-9) requires a nuanced approach to laboratory safety. As a critical synthetic building block in drug discovery, this compound possesses distinct structural features that dictate specific operational and personal protective equipment (PPE) requirements.
As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. By understanding the chemical causality behind the hazards—specifically the basicity of the strained azetidine ring and the lipophilicity of the halogenated pyridine moiety—researchers can implement self-validating safety protocols that ensure both personnel protection and experimental integrity.
Chemical Profiling & Hazard Causality
To select the correct PPE and engineering controls, we must first analyze the molecular structure of 2-(Azetidin-3-yloxy)-5-chloropyridine:
-
The Azetidine Ring: This four-membered nitrogen heterocycle is a secondary amine. Its inherent basicity and ring strain make it highly irritating to mucous membranes and ocular tissue.
-
The 5-Chloropyridine Moiety: The halogenated aromatic ring is highly lipophilic. This property significantly enhances the molecule's ability to permeate standard dermal barriers (like thin latex gloves) and absorb through the skin.
Quantitative Hazard Assessment
The following table summarizes the anticipated hazard classifications based on structural alerts, alongside the mechanistic rationale and required mitigation strategies.
| Hazard Category | Structural Alert / Rationale | Mitigation & PPE Requirement |
| Skin Irritation (Cat 2) | Lipophilic 5-chloropyridine ring enhances rapid dermal absorption and permeation. | Double nitrile gloves (≥0.11 mm thickness); breakthrough time >240 min. |
| Eye Irritation (Cat 2A) | Basic secondary amine in the azetidine ring causes severe, rapid ocular irritation. | compliant indirect-vented goggles[1]. |
| STOT SE 3 (Respiratory) | Fine powder morphology and volatility of the free base can irritate the respiratory tract. | Chemical fume hood (80-100 fpm face velocity); N95 respirator if outside hood. |
| Aquatic Toxicity | Halogenated heteroaromatic structure resists natural biodegradation. | Segregate strictly into halogenated waste streams; zero drain disposal. |
Personal Protective Equipment (PPE) Matrix
In accordance with the[1] and the[2], PPE must be selected based on a rigorous hazard assessment. For this compound, PPE acts as the critical secondary barrier behind engineering controls.
| PPE Component | Specification / Standard | Causality & Rationale |
| Hand Protection | Nitrile, ≥0.11 mm thickness, double-gloved | Chloropyridines can permeate thin latex or vinyl rapidly. Double gloving provides a physical breakthrough buffer and allows for immediate removal of the outer glove if contaminated[3]. |
| Eye Protection | Indirect-vented goggles (ANSI Z87.1) | Protects against airborne dust and solvent splashes. Standard safety glasses are insufficient because the basic azetidine vapor/dust is highly irritating to the cornea[4]. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned | Prevents static discharge when handling dry powders near flammable organic solvents. Ensures full dermal coverage of the torso and arms. |
| Footwear | Closed-toe, non-porous material | Prevents dermal exposure from dropped materials or spills. Perforated shoes are strictly prohibited[4]. |
Operational Workflows & Engineering Controls
The National Research Council's [5] emphasizes that engineering controls must be the primary line of defense. All manipulations of 2-(Azetidin-3-yloxy)-5-chloropyridine must occur within a certified chemical fume hood.
Protocol 1: Safe Weighing and Material Transfer
This protocol is designed to prevent aerosolization of the dry powder and ensure static-free transfer.
-
Pre-Task Verification: Verify the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Clear the workspace of all unnecessary clutter to prevent cross-contamination.
-
PPE Donning: Don a fully buttoned FR lab coat, ANSI Z87.1 goggles, and two pairs of nitrile gloves (inner and outer).
-
Static Mitigation: Because the compound is often supplied as a fine powder, use an anti-static polymeric weighing boat and a grounded, static-free spatula. Rationale: Metal spatulas can carry static charges that cause the lipophilic powder to aerosolize or cling to the transfer tool.
-
Transfer & Solubilization: Slowly transfer the required mass. To minimize handling risks, add your reaction solvent directly to the weighing vessel inside the hood to create a stock solution, rather than transferring dry powder across the laboratory.
-
Containment: Seal the primary chemical container with Parafilm before removing it from the fume hood.
Operational workflow and decision matrix for handling 2-(Azetidin-3-yloxy)-5-chloropyridine.
Spill Response & Decontamination Protocol
In the event of a spill, standard soap and water are insufficient due to the compound's specific chemical properties. This self-validating protocol utilizes acid-base chemistry to neutralize the hazard.
Protocol 2: Solid Spill Decontamination
-
Isolation & Assessment: Immediately alert nearby personnel and restrict access to the spill area. Ensure your respirator (N95 or half-mask with P100/OV cartridges) is donned if the spill is outside the fume hood.
-
Containment: If the spill is a dry powder, gently cover it with a damp absorbent pad. Rationale: This suppresses dust generation and prevents the compound from becoming airborne. Do not sweep dry powder.
-
Chemical Neutralization: Prepare a dilute acidic solution (e.g., 1% citric acid or 0.1 M HCl). Apply this carefully to the spill area. Causality: The acidic wash protonates the basic secondary amine of the azetidine ring. This converts the lipophilic free base into a highly water-soluble, non-volatile salt, effectively neutralizing its ability to permeate skin or off-gas.
-
Collection: Wipe the area inward from the edges using disposable towels. Place all contaminated materials into a designated solid hazardous waste bag.
-
Validation Step: Swab the decontaminated surface with a pH indicator strip. A neutral pH (6.5–7.5) confirms the complete removal of the basic azetidine residue.
Waste Disposal & Logistics
Improper disposal of halogenated pyridines can lead to severe regulatory violations and dangerous exothermic reactions in waste processing facilities.
Protocol 3: Waste Segregation
-
Liquid Waste: Collect all liquid waste containing 2-(Azetidin-3-yloxy)-5-chloropyridine in a designated "Halogenated Organic Waste" carboy. Causality: The 5-chloropyridine moiety requires specific high-temperature incineration protocols. Mixing it with non-halogenated streams disrupts waste processing and violates EPA/RCRA regulations.
-
Solid Waste: Dispose of contaminated outer gloves, weigh boats, and neutralization towels in sealed, leak-proof solid hazardous waste containers.
-
Labeling: Clearly label the waste container with the full chemical name, CAS number (1342506-37-9), and the primary hazard identifiers (Irritant / Halogenated Organic).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from:[Link]
-
Occupational Safety and Health Administration. 29 CFR 1910.132 - Personal Protective Equipment. eCFR; 2016. Available from:[Link]
-
Occupational Safety and Health Administration. 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories. National Academies Press; 2011. Available from:[Link]
-
North Carolina State University Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available from:[Link]
Sources
- 1. eCFR :: 29 CFR 1910.132 -- General requirements. [ecfr.gov]
- 2. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. The National Academies - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
